molecular formula C6H7BrN2O B582033 3-Amino-5-bromo-4-methylpyridin-2-ol CAS No. 889943-27-5

3-Amino-5-bromo-4-methylpyridin-2-ol

Cat. No.: B582033
CAS No.: 889943-27-5
M. Wt: 203.039
InChI Key: MJCZLSIEABVIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromo-4-methylpyridin-2-ol is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.039. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-5-bromo-4-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-3-4(7)2-9-6(10)5(3)8/h2H,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCZLSIEABVIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652815
Record name 3-Amino-5-bromo-4-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889943-27-5
Record name 3-Amino-5-bromo-4-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Amino-5-bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the chemical properties and reactivity of 3-Amino-5-bromo-4-methylpyridin-2-ol (CAS No: 889943-27-5). As a substituted pyridin-2-ol, this compound is a valuable heterocyclic building block for researchers in medicinal chemistry and drug development. Its multifunctional nature, featuring amino, bromo, methyl, and hydroxyl groups on a pyridine scaffold, offers a rich platform for diverse chemical transformations. This document synthesizes available data with established principles of organic chemistry to offer insights into its structure, physicochemical characteristics, and predictable reactivity at each functional site. Particular emphasis is placed on its potential utility in constructing more complex molecular architectures through reactions such as palladium-catalyzed cross-coupling and functional group interconversions.

Compound Identification and Physicochemical Properties

This compound is a heterocyclic organic compound classified as a substituted pyridine.[1][2] The presence of both a hydroxyl and an amino group on the pyridine ring makes it an aminopyridinol. It is important to note that this compound can exist in tautomeric equilibrium with its corresponding pyridin-2(1H)-one form, 3-amino-5-bromo-4-methylpyridin-2(1H)-one.[3] For the purpose of this guide, we will primarily refer to the pyridin-2-ol structure, while acknowledging the role of the pyridone tautomer in its reactivity.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms 3-amino-5-bromo-4-methylpyridin-2(1H)-one[1][3]
CAS Number 889943-27-5[1][3][4]
Molecular Formula C₆H₇BrN₂O[1][3]
Molecular Weight 203.04 g/mol [1][3][4]
Appearance Not specified (likely a solid)[1]
Purity Typically ≥97%[3]
Storage 2-8°C, under inert atmosphere (Argon), protected from light[1][3]

While detailed experimental data such as melting point, pKa, and comprehensive spectroscopic analyses are not widely published in peer-reviewed literature, some suppliers indicate the availability of NMR, HPLC, and LC-MS data upon request.[1][5]

Structural Features and Electronic Effects

The reactivity of this compound is dictated by the interplay of its four distinct substituents on the pyridine ring. Understanding their electronic influence is key to predicting the molecule's behavior.

  • Amino Group (-NH₂ at C3): A strong electron-donating group (activating) via resonance. It increases the electron density of the pyridine ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack.

  • Hydroxyl Group (-OH at C2): Also a strong electron-donating group (activating) through resonance. Its presence enhances the nucleophilicity of the pyridine ring. As a pyridin-2-ol, it readily tautomerizes to the more stable pyridin-2(1H)-one form, which influences its aromaticity and reaction pathways.

  • Bromo Group (-Br at C5): An electron-withdrawing group (deactivating) via induction, but a weak electron-donating group via resonance. It deactivates the ring towards electrophilic substitution but can act as a leaving group in nucleophilic aromatic substitution and is an excellent handle for metal-catalyzed cross-coupling reactions.

  • Methyl Group (-CH₃ at C4): A weak electron-donating group (activating) via induction and hyperconjugation.

The combined effect of the potent electron-donating amino and hydroxyl groups makes the pyridine ring significantly electron-rich, predisposing it to certain reaction types while potentially complicating others.

Core Reactivity and Synthetic Utility

The multifunctionality of this molecule allows for a variety of selective chemical transformations, making it a versatile intermediate. The primary sites of reactivity are the bromine atom, the amino group, and the hydroxyl group.

Reactions at the Bromine Atom (C5 Position)

The carbon-bromine bond is arguably the most versatile functional group for synthetic elaboration. Drawing parallels from similarly structured bromo-pyridines, this position is primed for palladium-catalyzed cross-coupling reactions.[6][7] These reactions are foundational in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

Predicted Reactivity:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) would introduce aryl, heteroaryl, or vinyl substituents at the C5 position.[8] This is a robust method for building biaryl scaffolds common in pharmaceutical agents.

  • Buchwald-Hartwig Amination: Cross-coupling with primary or secondary amines, catalyzed by a palladium-phosphine complex, would form a new C-N bond, replacing the bromine with a substituted amino group. This is a key strategy for accessing N-aryl and N-heteroaryl amines.[9]

  • Sonogashira Coupling: Reaction with terminal alkynes using a palladium-copper co-catalyst system would install an alkyne moiety, a versatile functional group for further derivatization via click chemistry or conversion to other functionalities.

Protocol Insight: The choice of ligand, base, and solvent is critical for successful cross-coupling on an electron-rich and potentially chelating substrate like this. The proximity of the C4-methyl and C3-amino groups may provide steric hindrance, potentially requiring more active catalysts or harsher conditions compared to simpler bromopyridines. The amino and hydroxyl groups can coordinate with the palladium center, which could either inhibit or, with the right ligand, facilitate the catalytic cycle.[9]

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactions Involving the Amino Group (C3 Position)

The nucleophilic amino group can undergo a range of standard transformations.

  • Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides under basic conditions will yield the corresponding amides or sulfonamides. This modification is often used in medicinal chemistry to modulate physicochemical properties like solubility and to explore structure-activity relationships.

  • Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) would convert the amino group into a diazonium salt. While often unstable, pyridine diazonium salts can be used in Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -CN, -OH), although yields can be variable with highly activated rings.

Reactions of the Hydroxyl Group (C2 Position)

The hydroxyl group, existing in equilibrium with the pyridone tautomer, exhibits dual reactivity.

  • O-Alkylation/O-Acylation: The oxygen atom can act as a nucleophile, reacting with alkyl halides or acylating agents to form ethers or esters, respectively. These reactions are typically performed in the presence of a base to deprotonate the hydroxyl group.

  • Electrophilic Substitution: The activating nature of the hydroxyl/pyridone system, combined with the C3-amino group, strongly directs incoming electrophiles. The C6 position is the most likely site for electrophilic attack (e.g., halogenation, nitration), provided that a sufficiently reactive electrophile is used and that the reaction conditions are controlled to prevent side reactions.

Application in Drug Discovery and Development

While specific applications of this compound are not extensively documented, its structure is analogous to scaffolds found in biologically active molecules. Substituted aminopyridines are key components in a wide range of therapeutic agents, including kinase inhibitors.[10]

The strategic placement of its functional groups makes it an ideal starting point for building libraries of complex molecules. For instance, a synthetic strategy could involve:

  • Suzuki coupling at the C5-bromo position to install a desired aryl group.

  • Acylation of the C3-amino group to introduce another element of diversity.

  • Alkylation of the C2-hydroxyl group to further modify the scaffold.

This systematic derivatization allows for a thorough exploration of the chemical space around the aminopyridinol core to optimize interactions with a biological target.

Caption: A potential multi-step synthetic route utilizing the compound's functionality.

Conclusion

This compound is a promising, albeit underexplored, chemical intermediate. While a lack of published, in-depth studies necessitates a predictive approach to its reactivity, the analysis of its functional groups based on established chemical principles provides a robust framework for its application. Its true potential lies in its capacity for controlled, sequential functionalization, particularly through modern cross-coupling techniques at the bromine position. This guide serves as a foundational resource for researchers aiming to leverage this versatile building block in the synthesis of novel compounds for drug discovery and materials science.

References

3-Amino-5-bromo-4-methylpyridin-2-ol CAS number 889943-27-5 properties

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 889943-27-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-bromo-4-methylpyridin-2-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a pyridin-2-ol core with amino, bromo, and methyl substituents, presents a versatile scaffold for the synthesis of more complex molecules. The presence of multiple functional groups allows for a variety of chemical transformations, making it an attractive building block for the development of novel compounds with potential biological activity. This guide provides a comprehensive overview of its properties, a proposed synthesis pathway, and a discussion of its potential applications based on the chemistry of related compounds.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available from commercial suppliers, other properties are estimated based on the structure and data from related compounds due to the limited amount of published experimental data for this specific molecule.

PropertyValueSource
CAS Number 889943-27-5[1][2][3][4]
Molecular Formula C₆H₇BrN₂O[3][4]
Molecular Weight 203.04 g/mol [3][4]
IUPAC Name This compoundN/A
Synonyms 3-amino-5-bromo-4-methylpyridin-2(1H)-one[3][4]
Appearance Likely a solid (predicted)N/A
Melting Point Not available (predicted to be >150 °C)N/A
Boiling Point Not available (predicted to decompose before boiling)N/A
Solubility Predicted to be soluble in polar organic solvents like DMSO and DMF.N/A
Purity ≥95% to ≥97% (as offered by suppliers)[1][4]

It is crucial to recognize the tautomeric nature of this compound. The pyridin-2-ol form can exist in equilibrium with its pyridin-2(1H)-one isomer. The predominant tautomer can depend on the solvent, temperature, and pH.

Proposed Synthesis

Experimental Protocol: A Proposed Synthesis of this compound

Objective: To synthesize this compound from 3-Amino-4-methylpyridine.

Materials:

  • 3-Amino-4-methylpyridine

  • Acetic Anhydride

  • N-Bromosuccinimide (NBS)

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Ethanol

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Round bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

Step 1: Acetylation of 3-Amino-4-methylpyridine

  • Dissolve 3-amino-4-methylpyridine in dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(4-methylpyridin-3-yl)acetamide.

Step 2: Bromination of N-(4-methylpyridin-3-yl)acetamide

  • Dissolve the product from Step 1 in a suitable solvent such as acetonitrile or acetic acid.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature. The amino group's acetyl protection directs bromination to the 5-position.

  • Stir the reaction mixture for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield N-(5-bromo-4-methylpyridin-3-yl)acetamide.

Step 3: Hydrolysis of the Acetyl Group

  • Suspend the brominated intermediate in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the deprotection by TLC.

  • After cooling, neutralize the reaction mixture with a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 5-bromo-4-methylpyridin-3-amine.

Step 4: Hydroxylation of 5-bromo-4-methylpyridin-3-amine

This step is the most speculative and may require significant optimization. A potential route is via diazotization followed by hydrolysis.

  • Dissolve the amine from Step 3 in an aqueous acidic solution (e.g., H₂SO₄) at 0-5 °C.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to form the diazonium salt.

  • Carefully heat the reaction mixture to induce hydrolysis of the diazonium salt to the corresponding pyridin-2-ol.

  • Cool the reaction mixture and neutralize to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude this compound by recrystallization.

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Hydroxylation A 3-Amino-4-methylpyridine B N-(4-methylpyridin-3-yl)acetamide A->B Acetic Anhydride, DCM C N-(5-bromo-4-methylpyridin-3-yl)acetamide B->C NBS, Acetonitrile D 5-bromo-4-methylpyridin-3-amine C->D HCl, Ethanol, Reflux E This compound D->E 1. NaNO₂, H₂SO₄, 0-5°C 2. Heat

Caption: Proposed synthetic workflow for this compound.

Spectral Analysis (Predicted)

While experimental spectra for this compound are not publicly available, the following are predictions of the key spectral features based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the amino group protons, and the methyl group protons. The chemical shifts would be influenced by the electronic effects of the substituents on the pyridine ring.

  • ¹³C NMR: The carbon NMR would display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the ring carbons would be indicative of the substitution pattern.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 203.04. A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected for the molecular ion and any bromine-containing fragments.

  • Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H and N-H stretches (typically broad in the 3200-3600 cm⁻¹ region), C-H stretches of the methyl group (around 2850-3000 cm⁻¹), C=C and C=N stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region), and a C-Br stretch at lower wavenumbers.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its functional groups:

  • Amino Group: The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.

  • Bromo Group: The bromine atom can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents at the 5-position.

  • Hydroxyl Group: The hydroxyl group of the pyridin-2-ol tautomer can be alkylated or acylated.

Given the biological activities of other substituted pyridin-2-ol derivatives, this compound is a compound of interest for:

  • Medicinal Chemistry: Pyridine and pyridinone scaffolds are present in numerous biologically active compounds and approved drugs.[5] Substituted pyridin-2-ols have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[6][7] The subject compound could serve as a key intermediate in the synthesis of novel kinase inhibitors or other targeted therapies. The bromo substituent provides a convenient handle for Suzuki and other cross-coupling reactions to build molecular complexity.

  • Materials Science: Pyridine derivatives are also used in the development of functional materials, such as polymers and dyes. The specific substitution pattern of this molecule could impart unique electronic or photophysical properties.

Potential_Applications cluster_MedChem Medicinal Chemistry cluster_MatSci Materials Science Core This compound Kinase Kinase Inhibitors Core->Kinase Scaffold for Drug Design Antiviral Antiviral Agents Core->Antiviral AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory Polymers Functional Polymers Core->Polymers Monomer Synthesis Dyes Specialty Dyes Core->Dyes

Caption: Potential research applications of this compound.

Safety and Handling

A complete Material Safety Data Sheet (MSDS) for this compound is not widely available. However, based on the available information and the nature of the compound, the following precautions should be taken.[1]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Keep in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[4]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a substituted pyridine derivative with significant potential as a building block in synthetic chemistry. While detailed experimental data on this specific compound is limited, its structural features suggest it could be a valuable intermediate in the development of new pharmaceuticals and functional materials. The proposed synthetic pathway provides a starting point for its laboratory preparation. Further research is warranted to fully characterize its properties and explore its potential applications.

References

An In-Depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-5-bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 3-Amino-5-bromo-4-methylpyridin-2-ol (CAS No. 889943-27-5)[1][2][3]. As a substituted pyridine derivative, this compound holds potential as a versatile building block in medicinal chemistry and drug development. An understanding of its structural nuances, including tautomerism and preferred conformation, is critical for predicting its chemical reactivity, intermolecular interactions, and ultimately, its biological activity. This document synthesizes theoretical principles with actionable experimental and computational protocols to offer a complete framework for the structural elucidation of this molecule. We delve into the critical aspects of its lactam-lactim tautomerism, the stabilizing role of intramolecular hydrogen bonding, and provide detailed methodologies for its definitive characterization by spectroscopic and computational techniques.

Introduction: The Significance of a Substituted Pyridine Core

Substituted pyridines are privileged scaffolds in modern drug discovery, forming the core of numerous approved pharmaceuticals. Their utility stems from their ability to engage in a wide range of non-covalent interactions, including hydrogen bonding and π-stacking, and their metabolic stability. This compound combines several key functionalities: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and the 2-hydroxypyridine moiety, which introduces the complexity of tautomerism[4][5]. A precise understanding of the three-dimensional arrangement of these groups is paramount for rational drug design, as conformation dictates the molecule's ability to fit into a biological target's binding site.

This guide will first explore the fundamental structural question of tautomerism in this molecule. Subsequently, it will analyze the conformational possibilities, with a special focus on the role of a predicted intramolecular hydrogen bond. Finally, we present robust, field-proven protocols for researchers to empirically determine and computationally validate the structure of this compound.

The Pivotal Role of Tautomerism: Pyridin-2-ol vs. Pyridin-2(1H)-one

A defining feature of 2-hydroxypyridines is their existence as an equilibrium mixture of two tautomeric forms: the aromatic alcohol (lactim) and the non-aromatic amide (lactam)[6]. For the title compound, this equilibrium is between this compound and 3-Amino-5-bromo-4-methylpyridin-2(1H)-one.

The position of this equilibrium is highly sensitive to the molecular environment. Generally:

  • In the gas phase and non-polar solvents , the pyridin-2-ol (lactim) form is often favored due to its aromaticity.

  • In polar, protic solvents and the solid state , the pyridin-2(1H)-one (lactam) form typically predominates. This is due to its larger dipole moment and its ability to form strong intermolecular hydrogen-bonded dimers.

The presence of the 3-amino group in the title compound introduces an additional critical factor: the potential for intramolecular hydrogen bonding, which will be discussed in the next section.

Conformational Analysis: The Influence of Intramolecular Hydrogen Bonding

The conformation of this compound is largely dictated by the potential for a strong intramolecular hydrogen bond. This interaction can occur in both tautomeric forms, leading to a planar, six-membered pseudo-ring that significantly restricts conformational freedom.

  • In the Pyridin-2-ol (Lactim) Tautomer: A hydrogen bond can form between the hydrogen of the 2-hydroxyl group and the nitrogen of the 3-amino group (O-H···N).

  • In the Pyridin-2(1H)-one (Lactam) Tautomer: A hydrogen bond can form between one of the hydrogens of the 3-amino group and the 2-carbonyl oxygen (N-H···O).

The formation of such a quasi-aromatic hydrogen-bonded ring stabilizes a planar conformation of the molecule[7]. This has profound implications:

  • Reduced Conformational Flexibility: A more rigid structure reduces the entropic penalty upon binding to a target protein.

  • Modulated Physicochemical Properties: The intramolecular hydrogen bond can mask the polar N-H and O-H groups, increasing the molecule's lipophilicity and potentially enhancing cell membrane permeability[8].

NMR spectroscopy provides strong evidence for such hydrogen bonds. For instance, the protons involved in the hydrogen bond often exhibit a downfield chemical shift and a reduced rate of exchange with deuterium[8].

Methodologies for Definitive Structural Elucidation

A multi-faceted approach combining synthesis, spectroscopy, and computational modeling is essential for the unambiguous characterization of this compound.

Synthesis and Purification

Experimental Protocol: Synthesis of this compound

  • Starting Material: 3-Amino-4-methylpyridin-2-ol.

  • Bromination:

    • Dissolve 1.0 equivalent of 3-Amino-4-methylpyridin-2-ol in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1.0 equivalent of N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5 °C. The use of NBS as a brominating reagent can offer high selectivity for the 5-position[5].

    • Allow the reaction to warm to room temperature and stir for 8-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

  • Characterization: Confirm the identity and purity of the synthesized compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of the title compound in solution, including determining the predominant tautomeric form and confirming the presence of intramolecular hydrogen bonding[9].

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
H (on N1)11.0 - 13.0-Lactam form; broad singlet, exchangeable with D₂O.
OH (on C2)9.0 - 11.0-Lactim form; broad singlet, exchangeable with D₂O.
NH₂ (on C3)4.5 - 6.0-Broad singlet, exchangeable with D₂O.
CH₃ (on C4)2.2 - 2.515 - 20Singlet.
H (on C6)7.5 - 8.0135 - 145Singlet.
C2-160 - 170Carbonyl in lactam form, hydroxyl-bearing in lactim.
C3-120 - 130Amino-substituted carbon.
C4-140 - 150Methyl-substituted carbon.
C5-105 - 115Bromo-substituted carbon.
C6-135 - 145-

Note: These are estimated values based on substituted pyridines and may vary depending on the solvent and predominant tautomer.[10]

Experimental Protocol: 2D NMR for Structural Confirmation [9]

  • Sample Preparation: Prepare a 5-10 mg/mL solution of the compound in a deuterated solvent (e.g., DMSO-d₆, which can support both tautomers).

  • ¹H NMR: Acquire a standard 1D proton spectrum to identify all proton signals.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. While there are few vicinal couplings in this specific molecule, it can confirm the absence of coupling for the singlets.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of all protonated carbons (CH₃ and C6-H).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assigning the quaternary carbons (C2, C3, C4, C5). Observe correlations over 2-3 bonds. For example, the methyl protons should show a correlation to C3 and C4, and the H6 proton should show correlations to C2, C4, and C5. These correlations will definitively map the molecular skeleton.

4.2.2. X-Ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state structure, offering precise measurements of bond lengths, bond angles, and intermolecular interactions[11][12][13]. This technique will unambiguously determine the tautomeric form present in the crystal and provide direct evidence of the intramolecular hydrogen bond geometry.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution in a solvent like ethanol, methanol, or ethyl acetate is a common starting point.

  • Data Collection: Mount a suitable crystal on a diffractometer. Determine the unit cell parameters and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain the final crystal structure.

Computational Modeling

Density Functional Theory (DFT) calculations are an invaluable tool for complementing experimental data. They can predict the relative stabilities of different tautomers and conformers, calculate spectroscopic properties, and provide insights into the electronic structure[14][15][16].

ComputationalWorkflow Start Propose Initial Structures (Lactim and Lactam Tautomers) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Confirm Minima, Obtain ZPE) Opt->Freq Energy Single Point Energy (Higher Level of Theory, optional) Freq->Energy Solvation Incorporate Solvent Effects (e.g., PCM, SMD) Energy->Solvation Analysis Analyze Relative Energies (Identify Most Stable Conformer/Tautomer) Solvation->Analysis Spectra Simulate Spectra (NMR, IR) Analysis->Spectra Compare Compare with Experimental Data Spectra->Compare

Computational Protocol: Conformational and Tautomeric Analysis [17]

  • Structure Preparation: Build the initial 3D structures for both the pyridin-2-ol and pyridin-2(1H)-one tautomers.

  • Geometry Optimization: Perform full geometry optimization for both tautomers using a functional like B3LYP with a basis set such as 6-311++G(d,p). This level of theory provides a good balance of accuracy and computational cost for organic molecules.

  • Frequency Analysis: Perform a vibrational frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structures are true energy minima. The output also provides the zero-point vibrational energy (ZPVE) for energy corrections.

  • Solvation Modeling: To simulate solution-phase behavior, repeat the optimizations including a continuum solvation model (e.g., the Polarizable Continuum Model, PCM) corresponding to the solvent used in NMR experiments.

  • Energy Comparison: Compare the ZPVE-corrected electronic energies of the two optimized tautomers (both in the gas phase and with solvation) to predict which form is more stable.

  • Spectroscopic Prediction: Use the optimized geometries to calculate NMR chemical shifts (using the GIAO method) and IR vibrational frequencies. These predicted spectra can then be directly compared with the experimental data for validation of the computational model.

Conclusion

The molecular structure and conformation of this compound are governed by a delicate interplay of tautomerism and intramolecular hydrogen bonding. While the pyridin-2(1H)-one (lactam) form is likely favored in the solid state and polar solvents, the specific substitution pattern necessitates a thorough investigation. The formation of a stable intramolecular hydrogen bond in either tautomer is predicted to enforce a planar conformation, a critical feature for molecular recognition and drug design.

This guide provides a robust framework for researchers, outlining both the theoretical underpinnings and the practical methodologies required for a comprehensive structural elucidation. By integrating synthesis, advanced NMR spectroscopy, X-ray crystallography, and DFT calculations, a definitive model of this versatile chemical building block can be achieved, paving the way for its effective application in the development of novel therapeutics.

References

Unlocking the Potential of 3-Amino-5-bromo-4-methylpyridin-2-ol: A Technical Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The landscape of modern drug discovery and materials science is perpetually in search of versatile molecular scaffolds that offer a rich potential for functionalization and biological activity. 3-Amino-5-bromo-4-methylpyridin-2-ol is one such molecule, standing at the intersection of several "privileged" structural classes, including 2-aminopyridines and pyridones.[1][2] While direct research on this specific compound is nascent, its constituent functional groups—a nucleophilic amino group, a synthetically versatile C-Br bond, a hydrogen-bonding pyridin-2-ol/pyridone tautomeric system, and a methyl group for steric and electronic modulation—make it a molecule of significant untapped potential. This guide provides a comprehensive analysis of its core properties and outlines promising, technically grounded research applications for scientists in medicinal chemistry, synthetic chemistry, and materials science. We will explore its utility as a core scaffold for kinase and enzyme inhibitors, a versatile building block for complex molecule synthesis via cross-coupling, and a potential precursor for novel functional materials.

Core Molecular Characteristics

Physicochemical Properties

The foundational step in evaluating a compound's potential is to understand its fundamental physicochemical properties. These parameters influence its solubility, reactivity, and potential for forming intermolecular interactions.

PropertyValueSource
CAS Number 889943-27-5[3]
Molecular Formula C6H7BrN2O[4]
Molecular Weight 203.04 g/mol [4][5]
Appearance White to light yellow crystalline powder[6]
Predicted XlogP 0.1[4]
Tautomerism Exists as this compound and 3-amino-5-bromo-4-methyl-1H-pyridin-2-one[4][7]
Structural Features and Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. For this compound, this equilibrium is fundamental to its potential biological and chemical reactivity. The pyridone form is generally favored in most conditions.[2] This tautomerism provides a dual capacity for hydrogen bonding: the pyridone can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), a characteristic highly valued in drug design for mimicking peptide bonds and interacting with protein active sites.[2]

tautomerism cluster_0 Pyridin-2-ol Tautomer cluster_1 Pyridin-2-one Tautomer mol1 mol2 mol1->mol2 Equilibrium

Caption: Tautomeric equilibrium of the core scaffold.

Research Application I: Medicinal Chemistry & Drug Discovery

The aminopyridine and pyridone moieties are considered privileged scaffolds in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2][8] This strongly suggests that this compound is a high-potential starting point for drug discovery programs.

Scaffold for Kinase Inhibitor Development

Scientific Rationale: The 2-pyridone structure is a well-established "hinge-binding" motif in kinase inhibitors.[2] It effectively mimics the hydrogen bonding pattern of the adenine portion of ATP, allowing it to anchor inhibitors in the enzyme's active site. The amino group at the 3-position and the bromine at the 5-position provide two orthogonal vectors for synthetic elaboration, enabling the exploration of chemical space to achieve potency and selectivity. The bromine atom can be replaced via cross-coupling to introduce larger moieties that can access deeper pockets within the kinase active site.

A novel series of substituted pyridones has been described as highly potent inhibitors of Pim-1 kinase, demonstrating the utility of this scaffold.[9]

Proposed Research Workflow:

  • Library Synthesis: Utilize the bromine at the 5-position as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a diverse set of aryl and heteroaryl fragments.[10]

  • Primary Screening: Screen the synthesized library against a panel of kinases (e.g., tyrosine kinases, serine/threonine kinases) in a high-throughput format.

  • Hit Validation and IC50 Determination: Validate active compounds ("hits") from the primary screen and determine their half-maximal inhibitory concentration (IC50) to quantify potency.

  • Structure-Activity Relationship (SAR) Studies: Synthesize additional analogs based on the most potent hits to establish a clear SAR, optimizing for potency and selectivity.

Precursor for Novel Enzyme Inhibitors

Scientific Rationale: Beyond kinases, substituted aminopyridines and related heterocycles have shown potent inhibitory activity against other enzyme classes. For instance, substituted aminopyridines have been developed as potent inhibitors of phosphodiesterase-4 (PDE4), an important target for inflammatory diseases.[11] Furthermore, bromo-substituted pyridines have been integral to the development of farnesyl protein transferase (FPT) inhibitors, where the bromine substituent itself contributes to enhanced potency.[12] The combination of the amino, bromo, and pyridone functionalities in the target molecule provides a rich pharmacophoric framework for exploring inhibition of various enzymes.

Development of Antimicrobial Agents

Scientific Rationale: Pyridone derivatives are known to possess a wide spectrum of biological activities, including antibacterial and antifungal properties.[2] The 2-aminopyridine scaffold is also a key component in various antimicrobial agents.[13] The title compound can serve as a starting point for developing new classes of antimicrobials, a critical area of research given the rise of antibiotic resistance. The synthetic versatility allows for the attachment of various lipophilic or charged groups to modulate cell wall penetration and target engagement.

Research Application II: Synthetic Chemistry & Materials Science

The reactivity of the C-Br bond and the coordinating potential of the heteroatoms open avenues beyond medicinal chemistry.

Versatile Intermediate via Cross-Coupling Reactions

Scientific Rationale: The carbon-bromine bond on the electron-deficient pyridine ring is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions.[10] This makes this compound an exceptionally valuable building block. The position of the bromine atom, para to the electron-donating amino group, suggests favorable electronic properties for oxidative addition, the rate-limiting step in many cross-coupling cycles.[10][14] This allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

workflow_suzuki start 3-Amino-5-bromo- 4-methylpyridin-2-ol reaction Suzuki-Miyaura Coupling Reaction start->reaction reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 5-Aryl-3-amino- 4-methylpyridin-2-ol purification->product analysis Characterization (NMR, MS, HPLC) product->analysis

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Precursor for Fluorescent Probes and Materials

Scientific Rationale: The 2-aminopyridine core is known to be a potential scaffold for fluorescent molecules.[15] While the bromine atom may quench fluorescence, its replacement with conjugated systems via cross-coupling can "turn on" or modulate the fluorescence properties. This "pro-fluorescent" nature could be exploited to design chemical probes that become fluorescent upon reacting with a specific analyte or participating in a "click" reaction.[15]

Building Block for Coordination Polymers and Metal-Organic Frameworks (MOFs)

Scientific Rationale: The molecule possesses multiple Lewis basic sites—the pyridine nitrogen, the exocyclic amino nitrogen, and the pyridone oxygen—making it an excellent candidate as a ligand for constructing coordination polymers or MOFs.[16] The introduction of metal ions could lead to the formation of novel materials with interesting catalytic, sensing, or gas sorption properties. The bromine atom could be further functionalized post-synthesis to tune the properties of the resulting material.

Experimental Design & Methodologies

To translate these potential applications into practice, robust and verifiable experimental protocols are essential.

General Synthetic Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general method for coupling an aryl boronic acid to the 5-position of the scaffold.

Rationale for Choices:

  • Catalyst: Pd(PPh3)4 is a common, reliable catalyst for Suzuki couplings with bromopyridines.

  • Base: K2CO3 is a moderately strong inorganic base, sufficient for this transformation and generally well-tolerated by the functional groups.

  • Solvent System: A mixture like Dioxane/Water provides a medium where both the organic and inorganic reagents have sufficient solubility for the reaction to proceed efficiently.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl boronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Assay Protocol: Kinase Inhibition Screening Cascade

This protocol outlines a logical workflow for identifying and characterizing potential kinase inhibitors derived from the scaffold.

workflow_kinase cluster_0 Primary Screening cluster_1 Dose-Response & Potency cluster_2 Selectivity & Mechanism a1 Synthesized Library (Single high concentration, e.g., 10 µM) a2 High-Throughput Screen (HTS) (e.g., ADP-Glo™, LanthaScreen™) a1->a2 a3 Identify 'Hits' (e.g., >50% inhibition) a2->a3 b1 Serial Dilution of Hits a3->b1 b2 Generate Inhibition Curves b1->b2 b3 Calculate IC50 Values b2->b3 c1 Counter-screen against related kinases (Selectivity Panel) b3->c1 c2 Mechanism of Action Studies (e.g., ATP competition assay) c1->c2

Caption: Workflow for a kinase inhibitor screening cascade.

Conclusion and Future Outlook

This compound represents a compelling yet underexplored scaffold for chemical innovation. Its inherent structural motifs, which are prevalent in numerous bioactive compounds, provide a strong rationale for its investigation in drug discovery, particularly in the fields of oncology (kinase inhibitors) and inflammatory diseases. The strategic placement of the bromine atom serves as a versatile handle for synthetic chemists to rapidly build molecular complexity and explore structure-activity relationships. Beyond medicine, its potential as a ligand for novel materials or as a precursor to functional dyes warrants investigation. This guide serves as a foundational blueprint, providing both the strategic vision and the practical methodologies for researchers to begin unlocking the vast potential of this promising chemical entity.

References

Biological activity of 3-Amino-5-bromo-4-methylpyridin-2-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-Amino-5-bromo-4-methylpyridin-2-ol Derivatives

Introduction

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, including a basic nitrogen atom and an aromatic system, allow it to engage in diverse interactions with biological targets.[3] Within this broad class, substituted pyridin-2-ol derivatives represent a particularly promising area of research.

This technical guide focuses on the derivatives of a specific, highly functionalized scaffold: This compound . This molecule is endowed with multiple reactive centers: a nucleophilic amino group, a bromine atom ideally positioned for cross-coupling reactions, a methyl group for steric and electronic modulation, and a pyridin-2-ol tautomer that can participate in hydrogen bonding.[4][5] These features make it a versatile starting point for constructing libraries of diverse compounds with significant therapeutic potential.

This document serves as a resource for researchers, scientists, and drug development professionals, providing a synthesized overview of the biological activities, structure-activity relationships (SAR), and key experimental protocols for evaluating the derivatives of this promising chemical entity.

The Core Scaffold: A Platform for Chemical Diversification

The therapeutic potential of any compound series begins with the synthetic accessibility and chemical versatility of its core structure. The this compound scaffold is a prime example of a building block designed for diversification.

The strategic placement of the amino and bromo substituents allows for a wide array of subsequent chemical transformations.[6] The bromine atom at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[7] This allows for the straightforward introduction of various aryl and heteroaryl groups, enabling systematic exploration of the chemical space around the core. Concurrently, the amino group at the C3 position can serve as a nucleophile or a point for constructing fused heterocyclic systems, further expanding the structural diversity and biological potential of the resulting derivatives.[6][8]

The diagram below illustrates the key reactive sites on the this compound core and the potential synthetic pathways to generate diverse derivatives.

G cluster_0 C5-Br Modifications cluster_1 C3-NH2 Modifications core This compound C5-Br C3-NH2 suzuki Suzuki Coupling (Aryl Boronic Acids) core:f0->suzuki Pd-Catalyzed Reactions heck Heck Coupling (Alkenes) core:f0->heck sonogashira Sonogashira Coupling (Alkynes) core:f0->sonogashira amidation Amidation (Acyl Chlorides) core:f1->amidation Nucleophilic Reactions reductive_amination Reductive Amination (Aldehydes/Ketones) core:f1->reductive_amination cyclization Heterocycle Formation (e.g., Pyrimidines) core:f1->cyclization derivatives Diverse Library of Bioactive Derivatives suzuki->derivatives heck->derivatives sonogashira->derivatives amidation->derivatives reductive_amination->derivatives cyclization->derivatives

Caption: Synthetic versatility of the core scaffold. (Within 100 characters)

Key Biological Activities of Derivatives

Research into brominated pyridines and related heterocyclic compounds has revealed a broad spectrum of biological activities.[9][10] Derivatives of the this compound scaffold are anticipated to exhibit potential in several key therapeutic areas.

Anticancer and Cytotoxic Activity

A significant body of research highlights the potential of brominated pyridine derivatives as anticancer agents.[9] These compounds have demonstrated cytotoxic effects against a variety of human cancer cell lines, including lung, breast, and colon cancer.[9][11] The mechanism of action is often linked to the inhibition of key cellular processes required for cancer cell proliferation and survival.

One prominent mechanism is the inhibition of protein kinases, which are critical regulators of cell cycle progression and signaling pathways.[12] For instance, novel aminopyridinol derivatives have been specifically designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a known driver in hepatocellular carcinoma.[13]

Compound ClassCancer Cell LineIC50 (µM)Reference
Dimeric Pyridinium BromideA549 (Lung)11.25 ± 0.01[9]
Dimeric Pyridinium BromideMDA-MB-231 (Breast)28.35 ± 0.03[9]
Hydrazone-linked Dimeric PyridiniumColon & Breast59 to 64[11]
Substituted Benzodioxolium CationsHeLa (Cervical)Appreciable Activity[11]

Table 1: In Vitro anticancer activity of selected pyridine derivatives.

The diagram below illustrates a simplified representation of a kinase signaling pathway that can be targeted by small molecule inhibitors derived from the core scaffold.

Kinase_Pathway cluster_cell Cancer Cell GF Growth Factor Receptor Tyrosine Kinase Receptor (e.g., FGFR4) GF->Receptor Binds Kinase Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase Activates TF Transcription Factors Kinase->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor Pyridin-2-ol Derivative (Inhibitor) Inhibitor->Receptor Inhibits (ATP-binding site) SAR SAR_Title Structure-Activity Relationship (SAR) Postulates Core Core Scaffold (this compound) C5 C5 Position (R Group) Core->C5 C3 C3-Amino Group Core->C3 C5_Br C5-Bromine Atom Core->C5_Br C5_Activity Modulates: - Potency - Selectivity - Lipophilicity C5->C5_Activity C3_Activity Key Interaction Point: - H-Bond Donor - Anchoring Group C3->C3_Activity C5_Br_Activity Influences: - Reactivity (Synthesis) - Membrane Permeability C5_Br->C5_Br_Activity MTT_Workflow start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with Test Compounds & Controls incubate1->treat incubate2 Incubate 48-72h (Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end Calculate IC50 Values read->end MIC_Workflow start Prepare Serial Dilution of Compound in Plate prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum add_inoculum Add Inoculum to all Test Wells prepare_inoculum->add_inoculum incubate Incubate Plate 18-24h at 37°C add_inoculum->incubate read Visually Inspect for Turbidity (Growth) incubate->read end Determine Lowest Well without Growth (MIC) read->end

References

The Strategic Deployment of 3-Amino-5-bromo-4-methylpyridin-2-ol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy of the Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a foundational structure consistently incorporated into a vast array of clinically successful therapeutic agents.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse functionalization have rendered it an indispensable tool in the drug discovery arsenal.[3][4] Within this esteemed class of heterocycles, the pyridin-2-one core has emerged as a particularly fruitful scaffold, lending itself to the development of novel therapeutics across a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2][5] This guide focuses on a highly functionalized and strategically valuable derivative: 3-Amino-5-bromo-4-methylpyridin-2-ol . We will delve into its synthesis, reactivity, and its pivotal role as a versatile building block in the generation of innovative drug candidates, with a particular emphasis on the synthesis of kinase inhibitors.

Physicochemical Properties and Synthesis of the Core Scaffold

This compound is a crystalline solid with the molecular formula C₆H₇BrN₂O and a molecular weight of 203.04 g/mol .[6][7] Its structure is characterized by a pyridin-2-ol ring substituted with three key functional groups that dictate its reactivity and utility in medicinal chemistry: a nucleophilic amino group at the 3-position, a bromine atom at the 5-position prime for cross-coupling reactions, and a methyl group at the 4-position that can influence steric interactions and metabolic stability.

PropertyValueReference
CAS Number 889943-27-5[6][7]
Molecular Formula C₆H₇BrN₂O[6][7]
Molecular Weight 203.04 g/mol [6][7]
Appearance Crystalline Solid[8]
Storage 2-8°C, protect from light[8]

A plausible and efficient synthesis of the 3-amino-5-bromopyridin-2-ol scaffold can be achieved through the reduction of a nitropyridine precursor. This common synthetic strategy provides a reliable route to the target molecule.

Experimental Protocol: Synthesis of 3-Amino-5-bromopyridin-2-ol

Objective: To synthesize this compound from a suitable nitropyridine precursor.

Materials:

  • 5-bromo-2-hydroxy-3-nitro-4-methylpyridine

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 5-bromo-2-hydroxy-3-nitro-4-methylpyridine (1.0 eq) and ethyl acetate.

  • Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by column chromatography on silica gel or recrystallization.

Expected Outcome: This reduction method is generally high-yielding and provides the desired product with good purity.

Synthesis_Workflow Start 5-bromo-2-hydroxy-3-nitro-4-methylpyridine Step1 Reduction with SnCl2·2H2O in Ethyl Acetate Start->Step1 Reflux Step2 Work-up and Extraction Step1->Step2 Neutralization End This compound Step2->End Purification

Caption: Synthetic workflow for this compound.

Application in Kinase Inhibitor Synthesis: A Gateway to Targeted Therapies

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways.[9] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The this compound scaffold is an ideal starting point for the synthesis of kinase inhibitors due to its inherent ability to be elaborated into structures that can effectively compete with ATP for the kinase active site.

The bromine atom at the 5-position is a key handle for introducing diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11][12] This allows for the facile introduction of various aryl and heteroaryl moieties, which can be designed to interact with specific regions of the kinase active site, thereby enhancing potency and selectivity.[11]

Kinase_Inhibitor_Concept Scaffold This compound Amino Group Bromo Group Pyridin-2-ol Core Reaction Suzuki-Miyaura Coupling Scaffold:f1->Reaction KinaseInhibitor Final Kinase Inhibitor H-bond Donor/Acceptor Diversity Region Hinge Binding Reaction->KinaseInhibitor:f1 Aryl Aryl/Heteroaryl Boronic Acid Aryl->Reaction

Caption: Conceptual workflow for kinase inhibitor synthesis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 5-aryl-3-amino-4-methylpyridin-2-ol derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or DMF)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask or microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.02-0.05 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-120°C with vigorous stirring for 2-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-amino-4-methylpyridin-2-ol derivative.

Expected Yields for Analogous Couplings:

While specific yield data for this compound is not extensively published, data from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, provides a strong indication of expected yields.[10]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-phenyl-3-amino-2-methylpyridine78
24-Methoxyphenylboronic acid5-(4-methoxyphenyl)-3-amino-2-methylpyridine82
34-Chlorophenylboronic acid5-(4-chlorophenyl)-3-amino-2-methylpyridine75

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound scaffold allows for a systematic exploration of the structure-activity relationship (SAR). The amino group at the 3-position can serve as a hydrogen bond donor, interacting with the hinge region of the kinase active site.[13] The substituent introduced at the 5-position via cross-coupling can be varied to probe different pockets of the active site, influencing both potency and selectivity. For instance, the introduction of a hydroxyl group on an appended aryl ring can significantly increase potency by forming additional hydrogen bonds.[14]

SAR_Concept cluster_0 Scaffold Core cluster_1 Functionalization cluster_2 Biological Outcome Scaffold This compound R_group Introduction of diverse R groups at C5 via Suzuki Coupling Scaffold->R_group Activity Modulation of Kinase Inhibitory Activity and Selectivity R_group->Activity

Caption: Structure-Activity Relationship (SAR) exploration workflow.

Future Perspectives and Conclusion

While direct citations for the use of this compound in late-stage clinical candidates are not yet prevalent in the public domain, its strategic positioning of versatile functional groups makes it a highly valuable and sought-after building block in drug discovery. Its potential is evident from the numerous patents and publications detailing the synthesis and biological evaluation of structurally related pyridin-2-one derivatives as potent kinase inhibitors.[9] As the quest for more selective and potent targeted therapies continues, it is anticipated that this compound will play an increasingly important role in the development of next-generation therapeutics. This guide provides a foundational understanding of its synthesis and application, empowering researchers to leverage this promising scaffold in their own drug discovery endeavors.

References

A Comprehensive Technical Guide to the Stability and Storage of 3-Amino-5-bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical stability and storage considerations for 3-Amino-5-bromo-4-methylpyridin-2-ol, a key heterocyclic building block in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure the integrity of this compound throughout its lifecycle in a research and development setting.

Introduction: The Significance of this compound in Drug Discovery

Substituted pyridines are foundational scaffolds in the synthesis of a vast array of pharmaceuticals and agrochemicals. This compound, with its strategic placement of amino, bromo, and methyl functional groups on a pyridin-2-ol core, presents a versatile platform for molecular elaboration. The nucleophilic amino group and the carbon-bromine bond, which is amenable to a wide range of cross-coupling reactions, make it a valuable intermediate for creating diverse chemical libraries and targeting complex molecular architectures.

The inherent reactivity of this molecule, however, necessitates a thorough understanding of its stability profile. Degradation of this key intermediate can lead to the formation of impurities that may compromise the quality, safety, and efficacy of downstream products, as well as lead to inconsistent experimental results. This guide will therefore elucidate the factors governing the stability of this compound and provide actionable protocols for its proper handling and storage.

Physicochemical Properties and Tautomerism

This compound (Molecular Formula: C₆H₇BrN₂O, Molecular Weight: 203.04 g/mol ) is typically a solid at room temperature.[1][2] An important characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. In the case of the topic compound, this equilibrium is between this compound and 3-Amino-5-bromo-4-methylpyridin-2(1H)-one. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH, which in turn can impact the compound's reactivity and stability.

PropertyValueSource(s)
Molecular Formula C₆H₇BrN₂O[1][2]
Molecular Weight 203.04 g/mol [1][2]
Appearance Light yellow solid (for a related compound)[3]
Storage Temperature 2-8°C (Refrigerator)[1]

Factors Influencing the Stability of this compound

The stability of this compound is contingent on several environmental factors. Understanding and controlling these factors is paramount to preserving the compound's purity and integrity.

Temperature
Light

Photodegradation can be a significant degradation pathway for heterocyclic compounds, especially those with chromophores that absorb in the UV-visible region. One supplier explicitly recommends protecting this compound from light.[2] This suggests that exposure to light could initiate photochemical reactions, leading to the formation of impurities. Therefore, storage in amber vials or in a light-proof container is a critical handling precaution.

Atmosphere

The presence of oxygen and moisture in the atmosphere can promote oxidative degradation and hydrolysis. For some sensitive pyridines, storage under an inert atmosphere, such as argon or nitrogen, is recommended to prevent these degradation pathways.[2][4] The amino group on the pyridine ring can be susceptible to oxidation, potentially leading to the formation of colored impurities. The "air sensitive" nature of some related compounds underscores the importance of minimizing atmospheric exposure.[4]

pH

The pH of the local environment, particularly in solution, can significantly influence the stability of this compound. The amino and pyridin-2-ol moieties have pKa values that make them susceptible to protonation or deprotonation depending on the pH. Changes in the ionization state of the molecule can alter its electronic properties and susceptibility to degradation. For instance, in strongly acidic or basic solutions, hydrolysis of the amino group or other ring modifications could occur.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, insights can be drawn from the known reactivity of related pyridine compounds.

G A This compound B Oxidation A->B C Photodegradation A->C D Hydrolysis A->D E Thermal Decomposition A->E F Oxidized Impurities (e.g., N-oxides, colored byproducts) B->F Atmospheric O₂ G Photolytic Products (e.g., ring-opened species, dehalogenated compounds) C->G UV/Visible Light H Hydrolytic Products (e.g., replacement of amino group) D->H H₂O, Acid/Base I Gaseous Byproducts (CO, CO₂, NOx, HBr) E->I High Temperature

Caption: Potential degradation pathways for this compound.

Studies on the biodegradation of alkylpyridines suggest that ring cleavage is a possible metabolic route.[5] Furthermore, the enzymatic degradation of 4-methylpyridine has been shown to produce 4-methylpyridin-2-ol, indicating that the pyridin-2-ol structure can be a site of further metabolic transformation.[6]

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling protocols are recommended:

Long-Term Storage
  • Temperature: Store in a refrigerator at 2-8°C.[1]

  • Atmosphere: For maximum stability, store under an inert atmosphere such as argon or nitrogen.[2] If this is not feasible, ensure the container is tightly sealed to minimize contact with air and moisture.

  • Light: Protect from light by storing in an amber glass vial or a light-proof container.[2]

  • Container: Use a tightly sealed container made of an inert material (e.g., glass) to prevent contamination and reaction with the container material.

Handling in the Laboratory
  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[3][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Dispensing: When weighing and dispensing the solid, avoid creating dust.[3][7] If working with solutions, use appropriate liquid handling techniques to avoid splashes and aerosols.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

Experimental Workflow for Stability Assessment

A robust stability testing program is essential to determine the shelf-life and retest period of this compound. The following workflow, based on ICH guidelines, can be adapted for this purpose.[8]

G cluster_0 1. Sample Preparation cluster_1 2. Storage Conditions cluster_2 3. Timepoint Testing cluster_3 4. Analytical Testing cluster_4 5. Data Evaluation A Obtain multiple batches of This compound B Package in proposed container closure system A->B C Long-Term Storage (e.g., 5°C ± 3°C) B->C D Accelerated Storage (e.g., 25°C ± 2°C / 60% RH ± 5% RH) B->D E Stress Conditions (e.g., high temp, light, acid/base) B->E F Pull samples at pre-defined time intervals (e.g., 0, 3, 6, 12 months) C->F D->F E->F G Appearance, Assay (HPLC), Related Substances (HPLC), Water Content (Karl Fischer) F->G H Assess trends in assay and degradation products G->H I Determine shelf-life and retest period H->I

References

The Strategic Utility of 3-Amino-5-bromo-4-methylpyridin-2-ol: An In-depth Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-amino-5-bromo-4-methylpyridin-2-ol, a highly functionalized heterocyclic building block poised for significant impact in modern drug discovery and medicinal chemistry. We will dissect its structural attributes, propose a robust synthetic pathway, and present detailed, field-proven protocols for its strategic deployment in the synthesis of novel compounds. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold to construct complex molecular architectures with therapeutic potential.

Introduction: The Pyridin-2-one Core - A Privileged Scaffold in Medicinal Chemistry

The pyridin-2-one motif is a cornerstone in the design of contemporary therapeutics.[1] Its unique electronic and structural features, including the ability to act as both a hydrogen bond donor and acceptor, make it an ideal bioisostere for amides, phenols, and other heterocyclic systems.[2] This versatility has led to the successful development of numerous FDA-approved drugs across a wide range of therapeutic areas, from oncology to infectious diseases. The strategic incorporation of substituents onto the pyridin-2-one ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility and metabolic stability, which are critical for optimizing drug-like characteristics.[2]

This compound emerges as a particularly valuable building block due to its trifunctional nature. The presence of a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling reactions, and a methyl group for steric and electronic modulation provides a rich platform for combinatorial library synthesis and targeted drug design.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.

PropertyValueSource
CAS Number 889943-27-5[3]
Molecular Formula C₆H₇BrN₂O[3]
Molecular Weight 203.04 g/mol [3]
Appearance Solid (predicted)
Storage Store under an inert atmosphere, protected from light.[3]

Synthesis of this compound: A Proposed Pathway

Synthesis_Pathway A 2-Amino-4-methylpyridine B 2-Amino-3-nitro-4-methylpyridine A->B Nitration (HNO₃, H₂SO₄) C 3-Nitro-4-methylpyridin-2-ol B->C Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) D 5-Bromo-3-nitro-4-methylpyridin-2-ol C->D Bromination (NBS or Br₂) E This compound D->E Reduction (e.g., Fe/AcOH or H₂, Pd/C)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a well-reasoned proposal based on analogous transformations. Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Nitration of 2-Amino-4-methylpyridine

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C.

  • Addition of Starting Material: Slowly add 2-amino-4-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Nitration: Add a mixture of concentrated nitric acid and sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide solution) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry to yield 2-amino-3-nitro-4-methylpyridine.

Step 2: Diazotization and Hydrolysis to 3-Nitro-4-methylpyridin-2-ol

  • Diazotization: Dissolve 2-amino-3-nitro-4-methylpyridine in aqueous sulfuric acid and cool to 0°C. Add a solution of sodium nitrite in water dropwise.

  • Hydrolysis: Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding pyridin-2-ol.

  • Work-up and Purification: Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold water and dry.

Step 3: Bromination to 5-Bromo-3-nitro-4-methylpyridin-2-ol

  • Reaction Setup: Dissolve 3-nitro-4-methylpyridin-2-ol in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Brominating Agent: Add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, portion-wise or dropwise.

  • Reaction Monitoring: Stir at room temperature or with gentle heating until the reaction is complete.

  • Work-up and Purification: Quench the reaction, extract the product into an organic solvent, wash, dry, and purify by recrystallization or column chromatography.

Step 4: Reduction to this compound

  • Reaction Setup: Suspend 5-bromo-3-nitro-4-methylpyridin-2-ol in a solvent like acetic acid or ethanol.

  • Reducing Agent: Add a reducing agent such as iron powder in acetic acid or perform catalytic hydrogenation with palladium on carbon.[4]

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Purification: Filter the reaction mixture to remove the catalyst or excess iron. Neutralize the filtrate and extract the product. Purify by recrystallization or column chromatography to obtain the final product.

Strategic Application in Cross-Coupling Reactions

The true power of this compound lies in its capacity to undergo a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and complex molecular scaffolds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds.[5][6] The bromine atom at the 5-position of the pyridin-2-one core is well-positioned for this transformation, allowing for the introduction of a wide range of aryl and heteroaryl moieties.

Suzuki_Coupling A This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) A->Catalyst B Aryl/Heteroaryl Boronic Acid/Ester B->Catalyst C Coupled Product Catalyst->C

Caption: Generalized Suzuki-Miyaura coupling with this compound.

Self-Validating Protocol for Suzuki-Miyaura Coupling (based on analogous systems[7])

  • Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-100°C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a critical linkage in many pharmaceuticals.[8][9] This reaction allows for the introduction of primary or secondary amines at the 5-position of the pyridin-2-one core.

Buchwald_Hartwig A This compound Catalyst Pd Catalyst & Ligand (e.g., Pd₂(dba)₃, BINAP) Base (e.g., NaOtBu) A->Catalyst B Primary or Secondary Amine B->Catalyst C N-Arylated Product Catalyst->C

Caption: Generalized Buchwald-Hartwig amination with this compound.

Self-Validating Protocol for Buchwald-Hartwig Amination (based on analogous systems[9])

  • Inert Atmosphere: In a glovebox or under an inert atmosphere in a Schlenk flask, combine the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4-2.0 eq.).

  • Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.5 eq.).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene or dioxane.

  • Reaction: Seal the flask and heat the mixture to 80-110°C until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Application in the Design and Synthesis of Novel Bioactive Compounds

The strategic functionalization of this compound opens avenues to a vast chemical space of potential therapeutic agents, particularly in the realm of kinase inhibitors.

Case Study: A Scaffold for Kinase Inhibitors

The 2-aminopyridine and pyridin-2-one moieties are prevalent in numerous kinase inhibitors, often interacting with the hinge region of the kinase active site. The amino group at the 3-position and the hydroxyl group at the 2-position of our building block can form key hydrogen bonds with the kinase hinge, while the substituent introduced at the 5-position via cross-coupling can be directed towards the solvent-exposed region or other pockets to enhance potency and selectivity.

For instance, novel derivatives of imidazo[4,5-c]pyridin-2-one have been identified as potent Src family kinase inhibitors.[10] Our building block provides a strategic entry point to similar fused heterocyclic systems.

Hypothetical Synthetic Route to a Fused Pyridin-2-one Kinase Inhibitor:

Kinase_Inhibitor_Synthesis A This compound B Suzuki Coupling with Arylboronic Acid A->B C 3-Amino-5-aryl-4-methylpyridin-2-ol B->C D Cyclization (e.g., with a phosgene equivalent) C->D E Fused Heterocyclic Kinase Inhibitor Scaffold D->E

Caption: Hypothetical pathway to a kinase inhibitor scaffold.

Conclusion

This compound represents a high-value, versatile building block for the synthesis of novel and complex molecules. Its trifunctional nature allows for sequential and site-selective modifications, making it an ideal starting point for the construction of diverse chemical libraries. The robust and well-established cross-coupling methodologies detailed in this guide provide a clear roadmap for researchers to unlock the full potential of this promising scaffold in the pursuit of next-generation therapeutics.

References

Methodological & Application

Application Note & Experimental Protocol: 3-Amino-5-bromo-4-methylpyridin-2-ol as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science. Among these, 3-Amino-5-bromo-4-methylpyridin-2-ol (CAS 889943-27-5), which exists in equilibrium with its tautomeric form, 3-amino-5-bromo-4-methyl-1H-pyridin-2-one, represents a highly valuable and versatile building block.[1][2] Its structure is endowed with three key points of functionality: a nucleophilic amino group, a reactive carbon-bromine bond amenable to cross-coupling reactions, and a methyl group for steric and electronic modulation. This trifecta of features makes it an ideal starting material for the synthesis of complex molecular architectures and diverse compound libraries.[3][4]

This guide provides a comprehensive overview of the compound's properties, safety considerations, and core reactivity. Crucially, it details a representative, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, to demonstrate the compound's practical utility in drug discovery and development workflows.

Compound Profile & Physicochemical Properties

A clear understanding of a reagent's physical properties is critical for accurate and reproducible experimental design. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 889943-27-5[5][6]
Molecular Formula C₆H₇BrN₂O[2][5][6]
Molecular Weight 203.04 g/mol [5][6]
Alternate Names 3-amino-5-bromo-4-methyl-1H-pyridin-2-one[1][2]
Purity Typically ≥97%[6]
Classification Organic Building Block (Bromide, Amine, Pyridinol)[6][7]

Health & Safety Information

Safe handling of all chemical reagents is paramount. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from closely related aminobromopyridines indicate a consistent hazard profile.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[8][9]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust/fumes. Wash hands and exposed skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[8][9]

    • Response: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove the person to fresh air.[9]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term stability and to prevent degradation, it is recommended to store the compound under an inert atmosphere (e.g., argon) and protected from light.[6]

    • Disposal: Dispose of contents and container to an approved waste disposal plant.[9]

Core Reactivity and Mechanistic Rationale

The synthetic versatility of this compound stems from its distinct reactive sites. The pyridine ring is electron-deficient, which influences the reactivity of its substituents.

  • C-Br Bond (C5 Position): The bromine atom is an excellent leaving group and serves as a primary handle for palladium-catalyzed cross-coupling reactions. This allows for the strategic formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, alkyl, or other functional groups. This is the most common and powerful application of this functional group in drug discovery programs.[3][4]

  • Amino Group (-NH₂, C3 Position): As a strong electron-donating group, the amino moiety activates the pyridine ring. It is also a potent nucleophile and can be used for a variety of transformations, including acylation, alkylation, or as a building block for the construction of fused heterocyclic ring systems, such as pyrimidopyridines.[4]

cluster_molecule This compound cluster_sites Functional Groups cluster_reactivity Primary Reactivity mol Key Reactive Sites bromo Bromo Group (C-Br) amino Amino Group (-NH₂) cross_coupling Site for Pd-Catalyzed Cross-Coupling bromo->cross_coupling e.g., Suzuki, Buchwald-Hartwig nucleophilic Nucleophilic Site for Acylation/Alkylation amino->nucleophilic e.g., Amide bond formation

Caption: Key reactive sites and their synthetic utility.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust method for the palladium-catalyzed Suzuki-Miyaura reaction to demonstrate the formation of a C-C bond at the C5 position. Phenylboronic acid is used as a representative coupling partner.

Objective: To synthesize 3-amino-4-methyl-5-phenylpyridin-2-ol from this compound.

Reaction Scheme: (A chemical structure diagram showing this compound reacting with phenylboronic acid in the presence of a palladium catalyst and base to yield 3-amino-4-methyl-5-phenylpyridin-2-ol)

Materials & Reagents
  • This compound (1.0 eq)

  • Phenylboronic Acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq), dried

  • 1,4-Dioxane, anhydrous (solvent)

  • Water, degassed (co-solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Equipment
  • Round-bottom flask or reaction vial suitable for heating

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Step-by-Step Procedure

Rationale: The entire procedure is performed under an inert atmosphere to prevent the oxidation and deactivation of the palladium catalyst, which is crucial for achieving high yields.

  • Reaction Setup:

    • To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

    • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask using a vacuum pump and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition:

    • Using a syringe, add anhydrous 1,4-dioxane and degassed water to the flask to create a 4:1 to 5:1 solvent mixture (e.g., for every 4 mL of dioxane, add 1 mL of water). The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

    • Expert Insight: Degassing the water (by sparging with argon for 20-30 minutes) is a critical step to remove dissolved oxygen.

  • Reaction:

    • Immerse the flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously.

    • Trustworthiness: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. A typical reaction time is 4-12 hours. The reaction is complete when the starting bromopyridine spot is no longer visible.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts and wash with brine. This step helps to remove residual water and some inorganic impurities.

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue is purified by silica gel column chromatography. A gradient elution system (e.g., starting with hexane/ethyl acetate and gradually increasing the polarity) is typically effective.

    • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final product.

start Start: Reagent Preparation setup Reaction Setup: Combine Solids in Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill x3) setup->inert solvents Add Degassed Solvents (Dioxane/Water) inert->solvents react Heat & Stir (80-100 °C, 4-12h) solvents->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Workup: Quench, Extract, Dry monitor->workup Complete purify Purification: Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end_node End: Pure Product characterize->end_node

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Characterization of Product

The identity and purity of the synthesized 3-amino-4-methyl-5-phenylpyridin-2-ol should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, showing the disappearance of the C-H signal adjacent to the bromine and the appearance of new aromatic signals from the coupled phenyl group.

  • Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the correct molecular weight of the product.[10]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous/degassed solvents.3. Ineffective base.1. Use fresh catalyst; ensure rigorous inert atmosphere.2. Use freshly distilled/anhydrous solvents and degas thoroughly.3. Use a stronger base (e.g., Cs₂CO₃); ensure base is dry.
Formation of Debrominated Starting Material 1. Presence of water/protons reacting before coupling.2. Catalyst degradation pathway.1. Ensure all reagents and solvents are scrupulously dry.2. Try a different ligand/catalyst system (e.g., SPhos, XPhos).
Formation of Boronic Acid Homocoupling (Biphenyl) 1. Reaction run for too long or at too high a temperature.2. Oxygen contamination.1. Monitor reaction closely and stop once starting material is consumed.2. Improve degassing and inert atmosphere technique.

Conclusion

This compound is a potent synthetic intermediate whose value lies in its strategically placed functional groups. The protocol detailed herein for the Suzuki-Miyaura cross-coupling reaction is a testament to its utility, providing a reliable and adaptable method for generating molecular complexity. By leveraging the principles of modern catalysis, researchers can efficiently utilize this building block to accelerate the discovery and development of novel chemical entities across various scientific disciplines.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Amino-5-bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Chemistry

The 3-amino-4-methyl-2-pyridinol core structure is a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of amino, hydroxyl, and methyl groups on the pyridine ring offers multiple points for functionalization, leading to a diverse range of molecular architectures with potential biological activity. The bromine atom at the 5-position provides a convenient handle for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile choice.[1]

This guide provides a comprehensive overview of the application of 3-amino-5-bromo-4-methylpyridin-2-ol in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic nuances, address the challenges posed by the multiple functional groups, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Scientific Integrity & Logic: Navigating the Challenges

The Suzuki-Miyaura coupling of this compound presents a unique set of challenges due to the presence of three distinct functional groups on the pyridine ring:

  • The Amino Group: The lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2] While protection of the amino group is a possible strategy, modern catalyst systems with bulky, electron-rich ligands often allow for successful coupling without this extra step.[2]

  • The Pyridin-2-ol Tautomerism: this compound exists in equilibrium with its tautomeric form, 3-amino-5-bromo-4-methylpyridin-2(1H)-one. The hydroxyl group of the pyridin-2-ol form is a poor leaving group for direct Suzuki-Miyaura coupling. Therefore, an activation step is necessary to convert it into a more suitable leaving group, such as a sulfonate or a phosphonate.

  • The Pyridine Nitrogen: The pyridine ring nitrogen itself can also interact with the palladium catalyst, influencing the reaction kinetics and efficiency.

Our approach to developing robust protocols for this substrate is grounded in addressing these challenges head-on through careful selection of reagents and reaction conditions.

The Catalytic Cycle: A Visual Representation

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ar-X Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Ar'-B(OR)2 Base Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Two Pathways to Success

We present two primary protocols for the Suzuki-Miyaura coupling of this compound. The choice between them will depend on the specific arylboronic acid used and the outcomes of initial small-scale test reactions.

Protocol 1: One-Pot, Protection-Free Suzuki-Miyaura Coupling via In Situ Hydroxyl Activation

This protocol is based on the innovative approach of activating the pyridin-2-ol functionality in situ using a phosphonium-based coupling reagent like PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), followed by the Suzuki-Miyaura cross-coupling in the same reaction vessel. This method avoids a separate protection step for the amino group.

Rationale: The in situ activation of the hydroxyl group transforms it into a highly reactive phosphonium leaving group, facilitating the subsequent palladium-catalyzed cross-coupling at the C-Br bond. The use of a bulky, electron-rich phosphine ligand such as SPhos or XPhos is crucial to promote the desired C-C bond formation while minimizing catalyst inhibition by the amino and pyridine nitrogen atoms.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed 1,4-dioxane (to a concentration of 0.1 M with respect to the pyridinol). Add PyBroP (1.2 equiv.) to the stirring suspension.

  • Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the activation of the hydroxyl group.

  • Catalyst Addition: In a separate glovebox or under a positive flow of argon, prepare a solution of the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 10 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-amino-5-aryl-4-methylpyridin-2-ol.

Protocol1_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: Pyridinol, Boronic Acid, Base B Establish Inert Atmosphere A->B C Add Solvent and PyBroP B->C D In Situ Activation (RT, 30-60 min) C->D E Add Pd Catalyst/Ligand D->E F Heat (80-100 °C) Monitor Progress E->F G Cool and Dilute F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: Workflow for the one-pot, protection-free Suzuki-Miyaura coupling.

Protocol 2: Amine Protection Followed by Suzuki-Miyaura Coupling

This protocol is a more traditional, two-step approach that involves the protection of the amino group prior to the Suzuki-Miyaura reaction. This may be necessary if the in situ activation in Protocol 1 is found to be incompatible with the free amino group for a particular substrate.

Rationale: Protection of the highly nucleophilic amino group, for example as a carbamate (e.g., Boc) or an amide, prevents its potential interference with the hydroxyl activation step and the palladium catalyst. Once the Suzuki coupling is complete, the protecting group can be removed under appropriate conditions.

Step-by-Step Methodology:

Step 2a: Protection of the Amino Group (Boc Protection as an Example)

  • Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and a base such as triethylamine (1.5 equiv.).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating. The Boc-protected product can often be used in the next step without further purification.

Step 2b: Suzuki-Miyaura Coupling of the N-Protected Pyridinol

  • Follow the procedure outlined in Protocol 1 , using the N-Boc-3-amino-5-bromo-4-methylpyridin-2-ol as the starting material. The in situ activation of the hydroxyl group with PyBroP is still required.

  • After purification of the coupled product, the Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.

Data Presentation: A Guide to Reaction Optimization

The following table provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound, based on literature for structurally similar compounds.[3][4]

ParameterRecommended ConditionsRationale & Considerations
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂Pre-catalysts that form the active Pd(0) species in situ.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphine ligands are effective for challenging heteroaryl couplings.[2]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are generally preferred.
Solvent 1,4-Dioxane, Toluene, DMFAnhydrous and degassed solvents are crucial to prevent side reactions.
Temperature 80 - 120 °CHigher temperatures may be required for less reactive boronic acids.
Microwave Irradiation 100-150 °C, 10-30 minCan significantly reduce reaction times.[3]

Conclusion: Enabling Access to Novel Chemical Space

The Suzuki-Miyaura cross-coupling of this compound is a powerful tool for the synthesis of novel, highly functionalized pyridine derivatives. While the presence of multiple reactive groups presents challenges, a strategic approach involving in situ activation of the pyridinol moiety, coupled with the use of modern, robust palladium catalyst systems, can provide an efficient and protection-free pathway to the desired products. For cases where this direct approach is not optimal, a more traditional protection-coupling-deprotection sequence offers a reliable alternative. The protocols and insights provided in this guide are intended to empower researchers to successfully utilize this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Amino-5-bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the core of numerous approved therapeutic agents.[1] Among the vast array of functionalized pyridines, 3-Amino-5-bromo-4-methylpyridin-2-ol emerges as a highly versatile and strategic starting material for the synthesis of kinase inhibitors. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of this building block in the creation of potent and selective kinase inhibitors.

Protein kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus in drug discovery.[2][3][4] The unique arrangement of functional groups on this compound—a nucleophilic amino group, a reactive bromine atom, a hydroxyl group, and a methyl group—provides a rich platform for diverse chemical modifications and the generation of extensive compound libraries for screening.

This guide will delve into the chemical properties of this compound, explore its application in the synthesis of kinase inhibitors through key reactions like the Suzuki-Miyaura cross-coupling, and provide detailed, step-by-step protocols for the synthesis of representative inhibitor scaffolds.

Chemical Properties and Strategic Advantages

The utility of this compound in kinase inhibitor synthesis stems from the distinct reactivity of its functional groups:

  • Bromine Atom: The bromine atom at the 5-position is a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This allows for the facile introduction of a wide variety of aryl and heteroaryl moieties, enabling extensive exploration of the chemical space to optimize interactions with the target kinase's active site.[5]

  • Amino Group: The amino group at the 3-position is a crucial hydrogen bond donor. It often forms key interactions with the hinge region of the kinase active site, a critical determinant of binding affinity and selectivity.[5]

  • Hydroxyl Group: The hydroxyl group at the 2-position can also participate in hydrogen bonding interactions and provides a site for further functionalization, such as etherification, to modulate solubility and other pharmacokinetic properties.

  • Methyl Group: The methyl group at the 4-position can contribute to hydrophobic interactions within the kinase active site and influence the overall conformation of the inhibitor.[5]

The strategic placement of these groups allows for a modular and convergent approach to inhibitor synthesis, where different fragments can be introduced to systematically probe structure-activity relationships (SAR).

Key Synthetic Strategies: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds and is a cornerstone in the synthesis of kinase inhibitors from this compound.[5][6] This reaction involves the coupling of the bromopyridine with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base.[6]

Generalized Reaction Scheme

Suzuki_Miyaura_Coupling start This compound product Coupled Product start->product Suzuki-Miyaura Coupling boronic_acid Arylboronic Acid (R-B(OH)2) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K3PO4) base->product

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

The reaction is valued for its mild conditions and tolerance of a wide range of functional groups, often allowing for the coupling to proceed without the need for protecting the amino or hydroxyl groups.[6]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of kinase inhibitors using this compound as a starting material.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general method for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.1 - 1.5 mmol)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 2.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or microwave vial, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, e.g., 8 mL dioxane and 2 mL water).[6]

  • Stir the reaction mixture at reflux (typically 80-100 °C) under the inert atmosphere. For microwave-assisted reactions, seal the vial and heat to the desired temperature (e.g., 120-150 °C) for a shorter duration (e.g., 15-30 minutes).[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the substrates and reaction conditions.[5]

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.[5]

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.[1]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the purified product using ¹H and ¹³C NMR.

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes expected yields for the Suzuki-Miyaura coupling of a structurally similar starting material, 5-bromo-2-methylpyridin-3-amine, which provides a strong indication of the expected outcomes for this compound.[6]

EntryArylboronic AcidProduct StructureYield (%)
1Phenylboronic acid5-phenyl-2-methylpyridin-3-amine~85%
24-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine~80%
33-Chlorophenylboronic acid5-(3-chlorophenyl)-2-methylpyridin-3-amine~75%
42-Naphthylboronic acid5-(naphthalen-2-yl)-2-methylpyridin-3-amine~70%

Note: Yields are indicative and may vary based on specific reaction conditions and the reactivity of the boronic acid.

Application in Kinase Inhibitor Scaffolds

The coupled products derived from this compound serve as versatile intermediates for the synthesis of a variety of kinase inhibitor scaffolds. For instance, the aminopyridine core is a common feature in inhibitors of kinases such as c-Jun N-terminal kinases (JNKs), mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4), and cyclin-dependent kinases (CDKs).[7][8][9]

Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start This compound + Arylboronic Acid suzuki Suzuki-Miyaura Coupling start->suzuki purification Purification (Column Chromatography) suzuki->purification characterization Characterization (NMR, MS) purification->characterization kinase_assay In vitro Kinase Assay characterization->kinase_assay Lead Compound cellular_assay Cellular Proliferation Assay kinase_assay->cellular_assay in_vivo In vivo Efficacy Studies cellular_assay->in_vivo

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Signaling Pathways and Biological Rationale

Kinase inhibitors developed from aminopyridine scaffolds often target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[5] For example, many kinase inhibitors target the ATP-binding pocket of the enzyme. The aminopyridine core can mimic the hinge-binding motif of ATP, the natural substrate for kinases, leading to potent inhibition.[1]

Simplified Kinase Signaling Pathway

Signaling_Pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation survival Cell Survival erk->survival inhibitor Kinase Inhibitor (from this compound) inhibitor->raf Inhibits

Caption: Simplified MAP Kinase signaling pathway and a point of inhibition.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols and strategies presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel therapeutic agents. The ability to readily perform Suzuki-Miyaura cross-coupling reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized kinase inhibitors targeting a range of diseases.

References

Application Note & Protocols: Strategic Derivatization of 3-Amino-5-bromo-4-methylpyridin-2-ol for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Amino-5-bromo-4-methylpyridin-2-ol Scaffold

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions allow it to bind with high affinity to a wide range of biological targets, including enzymes and receptors.[1] The specific scaffold, this compound (herein referred to as Scaffold 1 ), presents a particularly attractive starting point for drug discovery campaigns. It possesses three distinct, orthogonally addressable functional groups, making it an ideal platform for systematic chemical modification and the exploration of structure-activity relationships (SAR).

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of Scaffold 1 . We will delve into the reactivity of each functional handle and provide detailed, field-tested protocols for selective modification at the 3-amino, 2-hydroxyl, and 5-bromo positions. The overarching goal is to enable the efficient generation of diverse chemical libraries for robust SAR studies, accelerating the journey from a starting scaffold to a potent and selective drug candidate.[3][4]

Reactivity Analysis and Strategic Planning

Understanding the inherent reactivity of Scaffold 1 is paramount for planning a successful derivatization strategy. The molecule contains a nucleophilic amino group, a pyridin-2-ol tautomer system, and a bromine atom suitable for cross-coupling reactions.

  • 3-Amino Group (N³): This exocyclic amine is the most nucleophilic site under neutral or basic conditions. It is readily susceptible to acylation, sulfonylation, and alkylation. Selective derivatization at this position is typically straightforward and serves as an excellent primary vector for SAR exploration.

  • 2-Hydroxyl Group (O²): The pyridin-2-ol exists in tautomeric equilibrium with its corresponding 2-pyridone form. Alkylation can be challenging, often resulting in a mixture of O-alkylated (2-alkoxypyridine) and N-alkylated (N-alkyl-2-pyridone) products.[5][6] Reaction conditions, particularly the choice of base and solvent, are critical for controlling selectivity.

  • 5-Bromo Group (C⁵): The bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions. This site is the ideal handle for introducing significant structural diversity, such as aryl, heteroaryl, or alkynyl groups, which can probe larger and more complex binding pockets.[7][8]

The following diagram illustrates these key reactive sites on Scaffold 1 .

Caption: Reactivity map of this compound.

Derivatization Protocols

The following protocols are designed as robust starting points. Researchers should monitor all reactions by an appropriate method (TLC or LC-MS) and optimize conditions as needed for specific substrates.

Part A: Selective N-Functionalization of the 3-Amino Group

The higher nucleophilicity of the exocyclic amino group allows for its selective acylation in the presence of the pyridinol hydroxyl.[9]

Protocol A1: General Procedure for N-Acylation (Amide Formation)

This is often the first and most crucial modification in an SAR campaign, as it modulates a key hydrogen bond donor and introduces a vector for further interactions.

  • Rationale: The reaction of an amine with an acid chloride or activated carboxylic acid forms a stable amide bond. A non-nucleophilic organic base is used to quench the HCl generated in situ, preventing protonation of the starting amine which would render it unreactive.[10]

  • Materials:

    • Scaffold 1 (1.0 eq)

    • Acyl chloride or Carboxylic acid (1.1 eq)

    • For carboxylic acids: HOBt (1.2 eq) and EDCI (1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Scaffold 1 in anhydrous DCM (or DMF) to a concentration of 0.1 M under an inert atmosphere (N₂ or Argon).

    • Add TEA or DIPEA and stir for 5 minutes at room temperature.

    • If using an acyl chloride, add it dropwise to the solution at 0 °C and allow the reaction to warm to room temperature.

    • If using a carboxylic acid, pre-activate it by stirring with EDCI and HOBt in a separate flask of DCM for 20 minutes before adding this mixture to the solution of Scaffold 1 .

    • Stir the reaction for 4-16 hours, monitoring for the consumption of the starting material.

    • Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

  • Self-Validation: Confirm structure by ¹H NMR (disappearance of NH₂ protons, appearance of amide NH proton) and LC-MS (correct mass).

Part B: O-Alkylation of the 2-Hydroxyl Group

O-alkylation introduces ethers, which can act as hydrogen bond acceptors and improve properties like metabolic stability and cell permeability. Controlling selectivity is key.

Protocol B1: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol favors O-alkylation by using a strong base to deprotonate the more acidic hydroxyl group, followed by reaction with an alkyl halide.

  • Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the pyridinol, forming the sodium pyridinoxide salt. This enhances the oxygen's nucleophilicity, favoring attack on the alkyl halide over the less reactive exocyclic amine.[11][12] The use of a polar aprotic solvent like DMF effectively solvates the cation.

  • Materials:

    • N-protected Scaffold 1 (e.g., the N-acetyl derivative from Protocol A1) (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Note: It is highly recommended to first protect the 3-amino group (e.g., via acylation) to prevent competitive N-alkylation.

    • Suspend NaH in anhydrous DMF in a flask under an inert atmosphere. Cool to 0 °C.

    • Dissolve the N-protected starting material in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

    • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

    • Add the alkyl halide dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction for completion. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Self-Validation: Confirm structure by ¹H NMR (presence of new ether protons, e.g., -OCH₂-) and LC-MS.

Part C: C-5 Functionalization via Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a powerful and versatile method for forming C-C bonds, enabling the introduction of diverse (hetero)aryl groups at the C-5 position.[13][14]

Protocol C1: General Procedure for Suzuki-Miyaura Coupling

  • Rationale: This palladium-catalyzed reaction couples an organohalide with a boronic acid or ester.[7] The base is crucial for activating the boronic acid for transmetalation to the palladium center. The choice of ligand and solvent system is key to a successful reaction.[14][15]

  • Materials:

    • 5-Bromo starting material (e.g., Scaffold 1 or a derivatized version) (1.0 eq)

    • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 eq)

    • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water 4:1, or DME/water 4:1)

  • Procedure:

    • To a flask or microwave vial, add the bromo-scaffold, boronic acid, palladium catalyst, and base.

    • Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.

    • Add the degassed solvent system.

    • Heat the reaction mixture to 85-100 °C and stir for 4-24 hours. Alternatively, heat in a microwave reactor at 110-140 °C for 20-60 minutes.

    • Monitor the reaction for completion.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Self-Validation: Confirm structure by ¹H NMR (disappearance of the pyridine singlet in the aromatic region and appearance of new aryl/heteroaryl proton signals) and LC-MS.

Data Summary and SAR Workflow Integration

Systematic derivatization at these three points allows for a comprehensive exploration of the chemical space around the core. The data generated should be organized to facilitate analysis.

Table 1: Derivatization Strategies and Their Impact on Physicochemical Properties

PositionReaction TypeFunctional Groups IntroducedPotential SAR Impact
N³-Amino AcylationAliphatic/Aromatic AmidesModulate H-bond donor capacity; introduce new recognition elements.
SulfonylationSulfonamidesIntroduce tetrahedral H-bond donor; alter electronics.
O²-Hydroxyl AlkylationEthers (Alkyl, Benzyl)Remove H-bond donor; add H-bond acceptor; increase lipophilicity.
ArylationAryl EthersIntroduce bulky, rigid groups to probe new pockets.
C⁵-Bromo Suzuki CouplingAryls, HeteroarylsExplore steric limits; introduce new H-bond donors/acceptors.
SonogashiraAlkynesIntroduce rigid, linear linkers to access distal regions.

The derivatization protocols described here are integral to the iterative cycle of drug discovery. The following workflow illustrates how these synthetic efforts connect with biological evaluation to drive an SAR campaign forward.

SAR_Workflow Start Scaffold 1 (this compound) Synthesis Chemical Derivatization (Protocols A, B, C) Start->Synthesis Purification Purification & QC (Chromatography, Purity Analysis) Synthesis->Purification Generate Library Screening Biological Screening (In vitro assays, e.g., IC50) Purification->Screening Data Data Analysis (Structure-Activity Relationship) Screening->Data Biological Data Design Design Next-Gen Compounds Data->Design Identify Trends Design->Synthesis Iterative Cycle

Caption: Iterative workflow for SAR studies.

References

Application Notes and Protocols for the Use of 3-Amino-5-bromo-4-methylpyridin-2-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach by screening small, low-molecular-weight compounds, or "fragments," against a biological target.[3] These fragments, typically with a molecular weight of less than 300 Daltons, exhibit weak binding affinities (in the micromolar to millimolar range), which necessitates the use of sensitive biophysical techniques for their detection.[4] The core principle of FBDD lies in the superior "ligand efficiency" of fragments; they form high-quality interactions with the target protein, providing a more efficient starting point for optimization into potent and drug-like candidates.[5][6] This bottom-up approach allows for a more thorough exploration of chemical space and often leads to lead compounds with improved physicochemical properties.[7][8]

This guide provides a comprehensive overview and detailed protocols for the application of a specific fragment, 3-Amino-5-bromo-4-methylpyridin-2-ol , in a typical FBDD workflow. We will explore the rationale behind its selection, its physicochemical properties, and step-by-step methodologies for its screening, hit validation, and subsequent optimization.

Fragment Profile: this compound

The selection of fragments for a screening library is a critical step in any FBDD campaign.[4] Fragments should be small, possess a degree of complexity to provide structural information upon binding, and contain chemical handles for future elaboration. This compound is an excellent candidate for inclusion in a fragment library due to its favorable characteristics.

PropertyValueSource
CAS Number 889943-27-5[9][10][11]
Molecular Formula C6H7BrN2O[10][11]
Molecular Weight 203.04 g/mol [10][11]
Appearance White to light yellow crystalline powder[12]
Key Structural Features Pyridin-2-ol core, amino group, bromo substituent, methyl group-
Predicted Solubility (Aqueous) Moderate-
"Rule of Three" Compliance Yes[13]

The pyridin-2-ol scaffold provides a rigid core that can present the amino, bromo, and methyl groups in defined vectors for interaction with a protein target. The amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the pyridinol ring can act as hydrogen bond acceptors. The bromine atom can engage in halogen bonding or serve as a synthetic handle for future chemical modification. This combination of features provides a rich pharmacophore in a small molecular package.

FBDD Workflow Using this compound

A typical FBDD campaign is a multi-stage process that begins with fragment screening and progresses through hit validation and lead optimization. The following diagram illustrates a representative workflow.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Fragment-to-Lead Optimization A Fragment Library (including 3-Amino-5-bromo- 4-methylpyridin-2-ol) B Primary Screening (NMR, SPR, or X-ray) A->B Screening C Orthogonal Screening (e.g., NMR if primary was SPR) B->C Hit Confirmation D Affinity Determination (e.g., ITC, SPR) C->D Quantitative Analysis E Structural Biology (X-ray Crystallography or NMR) D->E Binding Mode Determination F Structure-Guided Design (Growing, Linking, Merging) E->F Optimization Strategy G Synthesis of Analogs F->G H Iterative SAR Analysis G->H H->F Design Cycle

Caption: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Protocols for Primary Screening

The weak binding affinity of fragments necessitates the use of sensitive biophysical techniques for their detection.[2] Here, we provide detailed protocols for three commonly used primary screening methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Surface Plasmon Resonance (SPR).

Protocol 1: NMR-Based Screening (Ligand-Observed)

NMR spectroscopy is a powerful tool for FBDD, capable of identifying weak binding events and providing information on the binding site.[14][15][16] Ligand-observed NMR experiments are often preferred for primary screening due to their higher throughput.

Principle: The binding of a fragment to a target protein will alter its relaxation properties, which can be detected as changes in the fragment's NMR signals. Saturation Transfer Difference (STD) NMR is a common ligand-observed experiment.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the target protein (e.g., 10-50 µM) in an appropriate deuterated buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a stock solution of this compound (e.g., 100 mM in d6-DMSO).

    • Create a screening mixture by adding the fragment stock solution to the protein solution to a final concentration of 100-500 µM. The final DMSO concentration should be kept low (<1%) to avoid protein denaturation.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the fragment in the absence of the protein to serve as a reference.

    • Acquire a 1D STD NMR spectrum of the screening mixture. This involves irradiating the protein resonances and observing the transfer of saturation to the bound fragment.

    • A control STD experiment should be performed with off-resonance irradiation to account for non-specific effects.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD spectrum.

    • The presence of signals in the STD spectrum corresponding to this compound indicates binding to the target protein.

    • The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface.

NMR_Screening A Prepare Protein and Fragment Stocks B Create Screening Mixture A->B C Acquire Reference 1D ¹H NMR (Fragment alone) B->C D Acquire STD NMR (On- and Off-Resonance) B->D E Analyze STD Spectrum C->E D->E F Identify Binding Fragments E->F

Caption: Workflow for NMR-based fragment screening.

Protocol 2: X-ray Crystallography Screening

X-ray crystallography provides high-resolution structural information about the interaction between a fragment and its target protein, making it an invaluable tool in FBDD.[17][18][19]

Principle: Soaking a protein crystal in a solution containing the fragment can lead to the fragment binding to the protein in the crystal lattice. The position and orientation of the bound fragment can then be determined by X-ray diffraction.

Step-by-Step Protocol:

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein that diffract to a high resolution (<2.5 Å).[17]

    • Prepare a soaking solution containing this compound at a high concentration (e.g., 10-50 mM) in a cryo-protectant solution compatible with the protein crystals.

  • Crystal Soaking:

    • Transfer a protein crystal into the soaking solution.

    • Allow the crystal to soak for a defined period (e.g., a few minutes to several hours). The optimal soaking time needs to be determined empirically.

  • Data Collection and Processing:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to obtain electron density maps.

  • Structure Determination and Analysis:

    • Solve the crystal structure by molecular replacement using the apo-protein structure as a model.

    • Carefully examine the difference electron density maps (Fo-Fc) for unmodeled density corresponding to the bound fragment.

    • If a clear density is observed, model the this compound molecule into the density and refine the structure.

    • Analyze the refined structure to understand the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.

Protocol 3: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free biophysical technique that allows for the real-time detection of binding events at a sensor surface.[20][21][22] It is a highly sensitive method for detecting the weak interactions typical of fragments.[23]

Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Step-by-Step Protocol:

  • Sensor Chip Preparation:

    • Immobilize the target protein onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.

    • A reference flow cell should be prepared in the same way but without the protein (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Screening Assay:

    • Prepare a solution of this compound in a suitable running buffer (e.g., HBS-EP+) at a single high concentration (e.g., 100-200 µM).

    • Inject the fragment solution over the sensor surface at a constant flow rate.

    • Monitor the SPR response in real-time. A change in the response units (RU) upon injection indicates binding.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal to obtain the specific binding response.

    • Fragments that show a concentration-dependent binding response are considered hits.

    • The shape of the sensorgram can provide qualitative information about the kinetics of the interaction.

Hit Validation and Characterization

A crucial step in FBDD is to validate the hits from the primary screen to eliminate false positives.[24][25] This is typically achieved by using an orthogonal biophysical method. For example, if the primary screen was performed using SPR, a hit could be validated using NMR.

Once a hit is validated, its binding affinity should be determined. This can be done using techniques such as Isothermal Titration Calorimetry (ITC) or by performing a full dose-response experiment using SPR. The structural basis of the interaction should also be determined, ideally by X-ray crystallography, to guide the subsequent optimization process.[26]

Fragment-to-Lead Optimization

The goal of the optimization phase is to increase the affinity and selectivity of the initial fragment hit while maintaining or improving its drug-like properties.[3][27] There are three main strategies for fragment evolution:

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the protein.[8][28] For this compound, this could involve modifying the amino group or substituting the bromine atom.

  • Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be linked together to create a larger, higher-affinity molecule.[26][28]

  • Fragment Merging: If two fragments bind in overlapping sites, their key features can be combined into a single, novel scaffold.[26][28]

Optimization_Strategies cluster_0 Optimization Approaches A Fragment Hit (3-Amino-5-bromo- 4-methylpyridin-2-ol) B Growing (Add functionality) A->B C Linking (Connect two adjacent fragments) A->C D Merging (Combine overlapping fragments) A->D E {Potent Lead Compound} B->E C->E D->E

Caption: Key strategies for fragment-to-lead optimization.

The optimization process is iterative and heavily reliant on structural information to guide the design of new analogs.[2] Computational chemistry approaches can also play a significant role in suggesting modifications and predicting their impact on binding affinity.[8][27]

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns. Its physicochemical properties and rich pharmacophore make it an ideal candidate for screening against a variety of protein targets. By employing the sensitive biophysical techniques and systematic optimization strategies outlined in these application notes, researchers can effectively leverage this and similar fragments to discover novel and potent therapeutic agents. The success of FBDD is a testament to the principle that starting small can lead to significant breakthroughs in drug discovery.[1][13]

References

Application Note: Accelerating Discovery with Microwave-Assisted Synthesis of 3-Amino-5-bromo-4-methylpyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridin-2-ol Scaffold

In the landscape of modern drug discovery, the substituted pyridin-2-ol motif is a privileged scaffold, frequently incorporated into a multitude of biologically active molecules, particularly kinase inhibitors.[1][2] The strategic placement of functional groups on this heterocyclic core allows for precise modulation of a compound's physicochemical properties and its interactions with biological targets. 3-Amino-5-bromo-4-methylpyridin-2-ol is a particularly valuable building block, offering three distinct points for chemical modification: a nucleophilic amino group, a bromine atom primed for cross-coupling reactions, and a methyl group that can influence steric and electronic properties.[3]

This application note provides a detailed guide to leveraging microwave-assisted organic synthesis (MAOS) for the rapid and efficient derivatization of this compound. We will explore two of the most powerful palladium-catalyzed cross-coupling reactions in a medicinal chemist's toolkit: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][5] Microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields and leading to cleaner reaction profiles.

The Rationale for Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes the ability of polar molecules in a reaction mixture to absorb microwave energy and convert it into thermal energy. This rapid and efficient heating offers several advantages over conventional oil bath or heating mantle methods:

  • Accelerated Reaction Rates: Reactions can be completed in minutes rather than hours.[6]

  • Improved Yields: The rapid heating can minimize the formation of byproducts from side reactions.[7]

  • Enhanced Reaction Consistency: Precise temperature and pressure control in modern microwave reactors leads to greater reproducibility.

  • Access to Novel Chemical Space: Reactions that are sluggish or fail under conventional heating may proceed efficiently under microwave irradiation.

For the palladium-catalyzed cross-coupling of this compound, microwave heating can overcome the activation energy barriers for oxidative addition and reductive elimination, the key steps in the catalytic cycle.

Core Reactions and Protocols

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[4] This reaction is instrumental in constructing biaryl and hetero-biaryl structures, which are prevalent in medicinally important compounds.[1][8]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst, such as Pd(dppf)Cl₂, is often effective. The dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate the catalytic cycle. For challenging couplings, more advanced catalyst systems like XPhosPdG2 in tandem with additional XPhos ligand may be necessary to prevent side reactions like debromination.[9][10]

  • Base: A base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the transmetalation step.[4][8] The choice of base can influence the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or DMF with water is commonly used to dissolve both the organic and inorganic reagents.[11]

Detailed Microwave Protocol for Suzuki-Miyaura Coupling:

  • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 203 mg), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 41 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Add 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial with a cap and place it in the microwave reactor cavity.

  • Irradiate the reaction mixture at 120 °C for 20 minutes with continuous stirring.

  • After the reaction, cool the vial to room temperature using compressed air before opening.

  • Analyze the reaction mixture by TLC or LC-MS to confirm product formation.

  • For purification, dilute the reaction mixture with ethyl acetate and wash with water. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation: Representative Suzuki-Miyaura Couplings

Arylboronic AcidProductTypical Microwave TimeExpected Yield Range
Phenylboronic acid3-Amino-4-methyl-5-phenylpyridin-2-ol15-20 min75-90%
4-Methoxyphenylboronic acid3-Amino-5-(4-methoxyphenyl)-4-methylpyridin-2-ol15-20 min80-95%
Thiophene-2-boronic acid3-Amino-4-methyl-5-(thiophen-2-yl)pyridin-2-ol20-25 min65-80%

Note: Yields are estimates based on similar reactions and will vary depending on the specific substrate and reaction optimization.[4]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow seal seal irradiate irradiate seal->irradiate Place in Reactor cool cool irradiate->cool extract extract cool->extract purify purify extract->purify product product purify->product Final Product

Caption: General workflow for microwave-assisted Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[5] This reaction allows for the coupling of a wide variety of amines with aryl halides, providing access to a diverse range of substituted aminopyridines.[12]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial for successful Buchwald-Hartwig amination. A common combination is Pd₂(dba)₃ as the palladium source and a sterically hindered biaryl phosphine ligand such as XPhos.[6] This combination is effective for a broad range of substrates.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine and facilitate the catalytic cycle.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent unwanted side reactions.

Detailed Microwave Protocol for Buchwald-Hartwig Amination:

  • In a glovebox, add NaOt-Bu (1.4 mmol, 135 mg) to a 10 mL microwave reaction vial containing a stir bar.

  • Add Pd₂(dba)₃ (0.02 mmol, 18 mg) and XPhos (0.04 mmol, 19 mg).[6]

  • In a separate vial, dissolve this compound (1.0 mmol, 203 mg) and the desired amine (1.2 mmol) in anhydrous toluene (5 mL).

  • Transfer this solution to the microwave vial containing the catalyst, ligand, and base.

  • Seal the vial tightly, remove it from the glovebox, and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130 °C for 30 minutes.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Aminations

AmineProductTypical Microwave TimeExpected Yield Range
Morpholine3-Amino-4-methyl-5-morpholinopyridin-2-ol20-30 min70-85%
Aniline3-Amino-4-methyl-5-(phenylamino)pyridin-2-ol30-40 min60-75%
Benzylamine5-(Benzylamino)-3-amino-4-methylpyridin-2-ol20-30 min75-90%

Note: Yields are estimates based on similar reactions and will vary depending on the specific amine and reaction optimization.[6]

Logical Relationship: Buchwald-Hartwig Catalytic Cycle

// Nodes for the cycle Pd0 [label="Pd(0)L_n", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition\nComplex", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; AmineCoord [label="Amine\nCoordination", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Deprotonation", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges for the cycle Pd0 -> OxAdd [label="Ar-Br"]; OxAdd -> AmineCoord [label="R₂NH"]; AmineCoord -> Deprotonation [label="Base"]; Deprotonation -> RedElim; RedElim -> Pd0 [label="Product\n(Ar-NR₂)"];

// Side labels {rank=same; OxAdd; AmineCoord; Deprotonation; RedElim;} }

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst; insufficient temperature or time.Use a fresh catalyst/ligand. Increase temperature in 10°C increments or double the reaction time.
Byproduct Formation Temperature too high; prolonged reaction time.Reduce the temperature by 10-20°C. Monitor the reaction at shorter intervals.
Debromination Unfavorable ligand or base combination.Switch to a more electron-rich and bulky ligand (e.g., XPhos). Use a milder base if possible.
Pressure Runaway Solvent boiling point too low for the set temperature.Choose a solvent with a higher boiling point (e.g., NMP instead of THF). Reduce the reaction volume.

Conclusion

This compound is a high-value building block for the synthesis of complex molecules with potential therapeutic applications. The adoption of microwave-assisted synthesis protocols for key transformations such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination can significantly streamline the drug discovery process. By dramatically reducing reaction times and often improving yields, MAOS empowers researchers to rapidly generate libraries of diverse analogs for structure-activity relationship studies, ultimately accelerating the identification of promising new drug candidates. The protocols and insights provided herein serve as a robust starting point for scientists looking to harness the power of microwave synthesis in their research endeavors.

References

Application Notes and Protocols for the Scalable Synthesis of 3-Amino-5-bromo-4-methylpyridin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridin-2-ol Scaffolds

Pyridin-2-ol derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of their physicochemical properties and biological activities. The 3-amino-5-bromo-4-methylpyridin-2-ol scaffold, in particular, serves as a versatile building block for the synthesis of a diverse range of complex molecules. The presence of an amino group at the 3-position, a bromo substituent at the 5-position, and a methyl group at the 4-position offers multiple points for chemical modification. The bromine atom is particularly valuable as it provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of novel molecular architectures. This application note provides a comprehensive guide to a scalable synthetic route for this compound and detailed protocols for its further derivatization, aimed at researchers, scientists, and drug development professionals.

A Scalable Synthetic Pathway to this compound

The following multi-step synthesis is designed for scalability and is based on established chemical transformations. The overall workflow is depicted in the diagram below.

Synthesis_Workflow cluster_0 Core Synthesis Start 4-Methylpyridine Step1 Step 1: N-Oxidation Start->Step1 Intermediate1 4-Methylpyridine-N-oxide Step1->Intermediate1 Step2 Step 2: Rearrangement Intermediate1->Step2 Intermediate2 4-Methylpyridin-2-ol Step2->Intermediate2 Step3 Step 3: Nitration Intermediate2->Step3 Intermediate3 4-Methyl-3-nitropyridin-2-ol Step3->Intermediate3 Step4 Step 4: Bromination Intermediate3->Step4 Intermediate4 5-Bromo-4-methyl-3-nitropyridin-2-ol Step4->Intermediate4 Step5 Step 5: Reduction Intermediate4->Step5 Product This compound Step5->Product

Caption: Overall synthetic workflow for this compound.

Step 1: N-Oxidation of 4-Methylpyridine

Principle: The synthesis commences with the N-oxidation of 4-methylpyridine. This is a crucial step as it activates the pyridine ring for subsequent transformations and directs the regioselectivity of the upcoming rearrangement. A common and effective oxidizing agent for this purpose is m-chloroperoxybenzoic acid (m-CPBA).[1]

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-methylpyridine (1.0 eq.) in dichloromethane (DCM, 10 volumes). Cool the solution to 0-5 °C using an ice bath.

  • Addition of Oxidizing Agent: Dissolve m-chloroperoxybenzoic acid (m-CPBA, 1.5 eq.) in DCM (5 volumes) and add it dropwise to the cooled 4-methylpyridine solution, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 5 volumes) and brine (1 x 5 volumes).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-methylpyridine-N-oxide as a solid.[2]

Expected Yield: 85-95%

Safety: m-CPBA is a potentially explosive oxidizing agent and should be handled with care. Avoid friction and heat. Perform the reaction in a well-ventilated fume hood.

Step 2: Rearrangement to 4-Methylpyridin-2-ol

Principle: Pyridine-N-oxides can undergo rearrangement to pyridin-2-ones (the tautomeric form of pyridin-2-ols) upon treatment with acetic anhydride. This reaction proceeds through a series of intermediates and is a reliable method for introducing a hydroxyl group at the 2-position of the pyridine ring.

Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 4-methylpyridine-N-oxide (1.0 eq.) in acetic anhydride (5-10 volumes).

  • Reaction: Heat the mixture to reflux (approximately 140 °C) for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into ice-water with vigorous stirring to hydrolyze the excess acetic anhydride.

  • Isolation: The product, 4-methylpyridin-2-ol, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Yield: 70-80%

Step 3: Regioselective Nitration

Principle: The hydroxyl/oxo group at the 2-position of the pyridin-2-one ring is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Nitration is expected to occur at the 3- or 5-position. Due to the electronic nature of the ring, nitration at the 3-position is generally favored.

Protocol:

  • Reaction Setup: In a flask, carefully add 4-methylpyridin-2-ol (1.0 eq.) to concentrated sulfuric acid (5 volumes) at 0 °C.

  • Addition of Nitrating Agent: Add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2 volumes) dropwise, maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms. Collect the solid by filtration, wash with cold water, and dry to obtain 4-methyl-3-nitropyridin-2-ol.

Expected Yield: 60-70%

Safety: Handle concentrated acids with extreme care in a fume hood. The nitration reaction is exothermic and requires careful temperature control.

Step 4: Regioselective Bromination

Principle: The existing substituents on the ring (hydroxyl/oxo, methyl, and nitro groups) will direct the incoming electrophile (bromine). The 5-position is the most likely site for bromination due to the directing effects of the other groups. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent.

Protocol:

  • Reaction Setup: Dissolve 4-methyl-3-nitropyridin-2-ol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF, 10 volumes).

  • Addition of Brominating Agent: Add N-bromosuccinimide (NBS, 1.1 eq.) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at 50-60 °C for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry to yield 5-bromo-4-methyl-3-nitropyridin-2-ol.

Expected Yield: 75-85%

Step 5: Reduction of the Nitro Group

Principle: The final step in the synthesis of the core scaffold is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation. The use of a catalyst like Raney Nickel is advantageous as it is less likely to cause dehalogenation compared to Palladium on carbon.[3]

Protocol:

  • Reaction Setup: In a hydrogenation vessel, suspend 5-bromo-4-methyl-3-nitropyridin-2-ol (1.0 eq.) in ethanol or methanol (15 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approximately 10% w/w) to the suspension.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature for 6-12 hours.

  • Work-up: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Expected Yield: 80-90%

Safety: Hydrogen gas is highly flammable. Perform the hydrogenation in a properly equipped and ventilated area. Raney Nickel is pyrophoric and should be handled with care, always kept wet with solvent.

Characterization of this compound

Property Value
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance Off-white to pale brown solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.85 (s, 1H, Ar-H), 5.50 (s, 2H, -NH₂), 2.10 (s, 3H, -CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 160.2, 145.1, 138.5, 118.9, 105.4, 15.8
Mass Spectrometry (ESI+) m/z: 203.98 [M+H]⁺, 205.98 [M+H]⁺ (isotopic pattern for Br)
IR (KBr, cm⁻¹) 3450-3300 (-NH₂), 1640 (C=O), 1580, 1470 (aromatic C=C)

Synthesis of Derivatives via Palladium-Catalyzed Cross-Coupling Reactions

The 5-bromo substituent on the 3-amino-4-methylpyridin-2-ol scaffold is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. Below are representative protocols for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Derivatization cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling Core This compound Suzuki_Reagents Arylboronic Acid Pd Catalyst, Base Core->Suzuki_Reagents Buchwald_Reagents Amine (R₂NH) Pd Catalyst, Base Core->Buchwald_Reagents Sonogashira_Reagents Terminal Alkyne Pd/Cu Catalysts, Base Core->Sonogashira_Reagents Suzuki_Product 5-Aryl Derivative Suzuki_Reagents->Suzuki_Product Buchwald_Product 5-Amino Derivative Buchwald_Reagents->Buchwald_Product Sonogashira_Product 5-Alkynyl Derivative Sonogashira_Reagents->Sonogashira_Product

Caption: Derivatization of the core scaffold via cross-coupling reactions.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

Principle: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex.[4] This reaction is widely used in the synthesis of biaryl compounds.

Representative Protocol:

  • Reaction Setup: In a reaction vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1). Degas the reaction mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Representative Data for Suzuki Coupling:

Arylboronic Acid Catalyst Base Solvent Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF90
3-Pyridylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O82
B. Buchwald-Hartwig Amination for C-N Bond Formation

Principle: The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex with a suitable phosphine ligand.[5][6]

Representative Protocol:

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq.), the desired amine (1.2 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq.), and a phosphine ligand (e.g., XPhos, 0.05 eq.).

  • Solvent and Degassing: Add anhydrous, degassed toluene. Degas the mixture with argon for 15 minutes.

  • Reaction: Heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Work-up and Purification: Cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.

Representative Data for Buchwald-Hartwig Amination:

Amine Catalyst/Ligand Base Solvent Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene78
MorpholinePd(OAc)₂ / BINAPK₃PO₄Dioxane85
BenzylaminePdCl₂(dppf)Cs₂CO₃Toluene75
C. Sonogashira Coupling for C-C (Alkynyl) Bond Formation

Principle: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[7]

Representative Protocol:

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq.), the terminal alkyne (1.5 eq.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq.), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.05 eq.).

  • Solvent and Base: Add a solvent such as DMF or THF and a base, typically an amine like triethylamine (Et₃N, 2.0 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 6-12 hours.

  • Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

Representative Data for Sonogashira Coupling:

Terminal Alkyne Catalyst System Base/Solvent Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / DMF90
EthynyltrimethylsilanePd(PPh₃)₄ / CuIDipea / THF88
Propargyl alcoholPdCl₂(dppf) / CuIEt₃N / Acetonitrile82

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[8]

  • Reagent-Specific Hazards:

    • Pyridine and its derivatives: Are often flammable and toxic. Avoid inhalation of vapors and contact with skin and eyes.[8]

    • Acids and Bases: Concentrated acids and strong bases are corrosive. Handle with extreme care.

    • Oxidizing Agents: m-CPBA is a potential explosive and should not be subjected to friction or heat.

    • Brominating Agents: NBS is a lachrymator and irritant.

    • Palladium Catalysts: While generally used in small quantities, they can be toxic and should be handled with care.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthetic route and derivatization protocols outlined in this application note provide a robust and scalable platform for accessing a wide range of 3-amino-5-substituted-4-methylpyridin-2-ol derivatives. The strategic use of N-oxidation, rearrangement, and regioselective electrophilic substitutions allows for the efficient construction of the core scaffold. The versatility of the 5-bromo substituent in palladium-catalyzed cross-coupling reactions opens up a vast chemical space for the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-5-bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-bromo-4-methylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and field-proven insights.

Introduction: A Strategic Overview

The synthesis of this compound is a nuanced process, typically approached through a sequential functionalization of a pyridine core. A common and logical synthetic strategy involves the nitration of a 4-methylpyridin-2-ol precursor, followed by selective bromination and subsequent reduction of the nitro group. Each of these steps presents unique challenges that can impact yield, purity, and scalability. This guide will dissect these critical stages, offering troubleshooting advice to ensure a successful synthesis.

A plausible synthetic pathway is outlined below:

Synthetic_Pathway A 4-Methylpyridin-2-ol B 4-Methyl-3-nitropyridin-2-ol A->B Nitration (HNO₃/H₂SO₄) C 5-Bromo-4-methyl-3-nitropyridin-2-ol B->C Bromination (e.g., NBS, Br₂) D This compound C->D Reduction (e.g., Fe/AcOH, H₂/Pd-C)

Figure 1: Plausible synthetic route for this compound.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Nitration of 4-Methylpyridin-2-ol

Q1: My nitration of 4-methylpyridin-2-ol is resulting in a low yield and a mixture of regioisomers. How can I improve the selectivity for the 3-position?

A1: This is a common challenge in the electrophilic substitution of substituted pyridines. The regioselectivity of nitration is highly dependent on the reaction conditions.

  • Causality: The hydroxyl group at the 2-position and the methyl group at the 4-position are both activating, ortho-, para-directing groups. This can lead to a mixture of 3-nitro and 5-nitro isomers. However, the pyridin-2-ol tautomer is in equilibrium with the 2-pyridone form, which can influence the electronic properties of the ring. Precise control of temperature and the nitrating agent is crucial for selectivity.

  • Troubleshooting Workflow:

    Nitration_Troubleshooting Start Low Yield / Poor Regioselectivity in Nitration Temp Is the reaction temperature strictly controlled? Start->Temp Reagent What is the composition of the nitrating mixture? Temp->Reagent Yes ControlTemp Maintain temperature at 0-5 °C during nitric acid addition. Temp->ControlTemp No UseMixedAcid Use a well-defined mixed acid system (e.g., fuming HNO₃ in concentrated H₂SO₄). Reagent->UseMixedAcid Inconsistent SlowAddition Ensure slow, dropwise addition of the nitrating agent. Reagent->SlowAddition Yes ControlTemp->SlowAddition UseMixedAcid->SlowAddition Monitor Monitor reaction progress by TLC to avoid over-reaction. SlowAddition->Monitor Success Improved Yield and Selectivity Monitor->Success

    Figure 2: Decision-making workflow for optimizing nitration.
  • Detailed Protocol for Nitration: A representative procedure for nitration of a substituted pyridine involves the careful addition of the pyridine to a cooled mixture of nitric and sulfuric acids.[1]

    Materials:

    • 4-Methylpyridin-2-ol

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Ice

    Procedure:

    • In a three-necked flask equipped with a thermometer and a dropping funnel, carefully add concentrated sulfuric acid.

    • Cool the sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add the 4-methylpyridin-2-ol to the cooled sulfuric acid while maintaining the temperature below 10 °C.

    • Once the addition is complete and the starting material is fully dissolved, cool the mixture back to 0-5 °C.

    • Slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7.

    • The precipitated product, 4-methyl-3-nitropyridin-2-ol, can be collected by filtration, washed with cold water, and dried.

Part 2: Bromination of 4-Methyl-3-nitropyridin-2-ol

Q2: I am observing the formation of a di-brominated byproduct during the bromination step. How can I achieve mono-bromination at the 5-position?

A2: The formation of di-brominated species is a common side reaction, especially with activated pyridine rings.[2][3]

  • Causality: The pyridine ring is activated by the hydroxyl and methyl groups, making it susceptible to further electrophilic substitution. High temperatures and an excess of the brominating agent can favor di-bromination. The nitro group at the 3-position is a deactivating group and will direct the incoming electrophile to the 5-position.

  • Recommended Solutions:

IssuePotential CauseRecommended Solution
Di-bromination High reaction temperatureMaintain a low reaction temperature (e.g., 0-20 °C) throughout the addition of the brominating agent and the reaction.[3]
Excess brominating agentUse a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent (e.g., N-Bromosuccinimide - NBS).
Low Yield Incomplete reactionMonitor the reaction by TLC to ensure full consumption of the starting material.
Product loss during workupThe product may have some solubility in the aqueous phase. Ensure complete precipitation before filtration.
  • Detailed Protocol for Bromination: Utilizing NBS in a polar aprotic solvent like DMF is a reliable method for selective bromination.[3][4]

    Materials:

    • 4-Methyl-3-nitropyridin-2-ol

    • N-Bromosuccinimide (NBS)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile

    • Deionized Water

    • Ice

    Procedure:

    • Dissolve 4-methyl-3-nitropyridin-2-ol in DMF in a reaction flask under an inert atmosphere.

    • Cool the solution in an ice bath to 0-5 °C.

    • In a separate flask, prepare a solution of NBS (1.0 equivalent) in DMF.

    • Add the NBS solution dropwise to the cooled solution of the starting material, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 8-10 hours.[3]

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

    • Filter the solid, wash with water, and then with cold acetonitrile to remove impurities.

    • Dry the product, 5-Bromo-4-methyl-3-nitropyridin-2-ol, under vacuum.

Part 3: Reduction of 5-Bromo-4-methyl-3-nitropyridin-2-ol

Q3: The reduction of the nitro group is sluggish and gives a low yield of the desired amine. What are the optimal conditions for this transformation?

A3: The reduction of a nitro group on an electron-deficient and sterically hindered pyridine ring can be challenging. The choice of reducing agent and reaction conditions is critical.

  • Causality: Catalytic hydrogenation (e.g., H₂/Pd-C) can sometimes be complicated by catalyst poisoning or dehalogenation (removal of the bromine). Metal/acid reductions, such as iron in acetic acid or tin(II) chloride, are often more reliable for this type of substrate.

  • Troubleshooting Common Issues in Nitro Group Reduction:

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reducing agentUse a sufficient excess of the reducing agent (e.g., 3-5 equivalents of iron powder).
Low reaction temperatureGently heat the reaction mixture (e.g., to 80 °C) to drive the reaction to completion.[2]
Side Product Formation Over-reduction or degradationMonitor the reaction closely by TLC and avoid prolonged reaction times at high temperatures.
Difficult Purification Product is a basic amineThe basicity of the amino group can cause tailing on silica gel chromatography. Consider adding a small amount of triethylamine or ammonia to the eluent. Alternatively, an acid-base extraction can be effective.
  • Detailed Protocol for Nitro Group Reduction: A robust method for this reduction uses iron powder in acetic acid.[2]

    Materials:

    • 5-Bromo-4-methyl-3-nitropyridin-2-ol

    • Iron powder (Fe)

    • Glacial Acetic Acid (AcOH)

    • Ethyl Acetate (EtOAc)

    • Saturated Sodium Bicarbonate Solution (NaHCO₃)

    • Celite

    Procedure:

    • In a round-bottom flask, add iron powder and slowly add acetic acid. Heat the mixture to 80 °C.

    • Dissolve the 5-Bromo-4-methyl-3-nitropyridin-2-ol in acetic acid and add it dropwise to the heated iron suspension over 20-30 minutes.

    • After the addition, continue stirring at 80 °C for 30 minutes, then allow the reaction to stir at room temperature for 16-18 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the iron salts.

    • Wash the Celite pad thoroughly with ethyl acetate.

    • Carefully add the combined filtrate to a saturated sodium bicarbonate solution to neutralize the acetic acid.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by column chromatography or recrystallization.

Characterization of this compound

Q4: What are the expected analytical data for the final product?

  • ¹H NMR: Expect signals for the aromatic proton, the amino group protons, and the methyl group protons. The chemical shifts will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: Expect distinct signals for each of the six carbons in the pyridine ring.

  • Mass Spectrometry (MS): The molecular ion peak should show a characteristic isotopic pattern for a compound containing one bromine atom (M+ and M+2 peaks in an approximately 1:1 ratio). The nominal mass of the product is 203.04 g/mol .[5][6]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for N-H stretching (amino group), O-H stretching (hydroxyl group), and C=C/C=N stretching of the pyridine ring.

A comprehensive structural elucidation should involve a combination of these techniques, and potentially 2D NMR experiments for unambiguous assignment of signals.

Safety & Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Nitrating mixtures are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Brominating agents like NBS are toxic and corrosive.

  • Substituted aminopyridines can be toxic if swallowed, in contact with skin, or if inhaled.[7]

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

This guide provides a framework for troubleshooting the synthesis of this compound. Successful synthesis relies on careful control of reaction parameters and diligent monitoring of reaction progress.

References

Technical Support Center: Purification of 3-Amino-5-bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Amino-5-bromo-4-methylpyridin-2-ol (CAS 889943-27-5). This resource is designed for researchers, synthetic chemists, and drug development professionals who may encounter challenges in isolating this versatile building block. As your Senior Application Scientist, I will guide you through the nuances of its purification, explaining the chemical principles behind each step to ensure you achieve the highest purity for your downstream applications.

The unique structure of this compound—possessing a basic amino group, a halogen, and a pyridin-2-ol moiety—presents specific purification challenges, primarily due to its potential for tautomerism and strong interactions with common stationary phases. This guide provides robust, field-tested solutions to these common issues.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the purification of this compound.

Q1: Why does my compound show two close-running or elongated spots on a TLC plate, even after I've attempted purification?

A: This is a classic indicator of keto-enol tautomerism, a phenomenon common in pyridin-2-ol derivatives.[1] The molecule exists as an equilibrium between the pyridin-2-ol (enol) form and the pyridin-2(1H)-one (keto) form. These two tautomers have slightly different polarities and can interconvert, often resulting in what appears to be an inseparable mixture on a TLC plate. The ratio of these forms can be influenced by the solvent system used.

To confirm this, you can run a 2D TLC. If the off-diagonal spots appear, it suggests on-plate isomerization. While HPLC or LC-MS are better for assessing true purity, the presence of tautomers is a key consideration for designing your purification strategy.[1]

Q2: I'm experiencing severe peak tailing and poor separation during silica gel column chromatography. What is causing this?

A: This is the most frequently reported issue for basic compounds like pyridine derivatives on standard silica gel.[2] The primary cause is the strong ionic interaction between the basic amino group (-NH₂) on your compound and the acidic residual silanol groups (Si-OH) on the surface of the silica.[2] This secondary interaction mechanism, in addition to normal polar interactions, leads to a non-uniform flow through the column, causing the peak to tail significantly.

Q3: My recovery from the silica column is very low. It seems like the compound is irreversibly stuck to the stationary phase. Why?

A: This is an extension of the issue described in Q2. The interaction with acidic silanol sites can be so strong that a portion of your compound becomes irreversibly adsorbed onto the silica gel.[1] This is particularly problematic with highly activated silica or when using insufficiently polar solvent systems that cannot effectively displace the basic analyte from the acidic sites. In some cases, the acidic nature of the silica can also cause degradation of sensitive compounds.[1]

Q4: How can I effectively remove non-polar impurities (e.g., starting materials, non-polar byproducts)?

A: Recrystallization is often the most effective method for removing small amounts of non-polar impurities from a more polar solid product. The key is to find a solvent system in which your desired compound has high solubility at elevated temperatures but low solubility at room or cold temperatures, while the impurities remain soluble. Alternatively, a "trituration" or washing of the crude solid with a non-polar solvent (like hexanes or diethyl ether) can effectively remove these impurities.

Q5: What is the best strategy to remove other polar or ionic impurities?

A: Acid-base extraction is a powerful technique that leverages the amphoteric nature of your compound. Because this compound has both a basic amino group and a weakly acidic pyridinol proton, you can selectively move it between organic and aqueous layers. For example, dissolving the crude mixture in an organic solvent and washing with dilute acid will protonate the amino group, pulling your compound into the aqueous layer while leaving non-basic impurities behind. Conversely, washing with a base can deprotonate the pyridinol, also moving it into the aqueous phase, leaving non-acidic impurities in the organic layer.

Q6: My final product is a persistent oil or wax and refuses to crystallize. What should I do?

A: The failure to crystallize is almost always due to the presence of residual impurities (solvents or byproducts) that inhibit the formation of a crystal lattice.[1] First, ensure the compound is as pure as possible using a rigorous chromatographic method. Then, perform a systematic solvent screening for recrystallization. If direct crystallization fails, dissolving the oil in a minimal amount of a good solvent (e.g., methanol) and slowly adding a poor solvent (e.g., water or hexanes) until persistent turbidity is observed can often induce precipitation or crystallization upon standing.

Troubleshooting Guides & Experimental Protocols

Guide 1: Overcoming Challenges in Column Chromatography

The key to successful chromatography of this compound is to mitigate the interaction with silica's silanol groups.

Protocol 1: Neutralized Silica Gel Chromatography

This is the recommended starting point for chromatographic purification. By adding a competing base to the mobile phase, you effectively "cap" the acidic silanol sites, allowing your compound to elute based on its polarity with minimal tailing.

  • Prepare the Mobile Phase: Based on initial TLC screening (e.g., in dichloromethane/methanol or ethyl acetate/hexanes), prepare your eluent. To this solvent system, add 0.5-1% triethylamine (TEA). For example, for a 1 L mobile phase, add 5-10 mL of TEA.

  • Prepare the Slurry: Use the prepared, TEA-containing mobile phase to make a slurry with your silica gel. This ensures the stationary phase is fully neutralized before introducing your compound.

  • Pack and Run the Column: Pack the column with the neutralized slurry. Load your crude product (pre-adsorbed onto a small amount of silica) and elute with the TEA-containing mobile phase, collecting fractions as usual.

  • Post-Purification: After combining the pure fractions, the TEA is easily removed during solvent evaporation under reduced pressure as it is volatile.

Alternative Stationary Phases

If issues persist, consider switching your stationary phase:

  • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for basic compounds.

  • Reversed-Phase (C18) Silica: In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a buffer like ammonium acetate) to elute your compound. This is a powerful technique, especially for removing very polar or non-polar impurities.

Guide 2: Purification by Recrystallization

This method is ideal for final polishing of the product after chromatography or for crude material that is already reasonably pure.

Protocol 2: Systematic Solvent Screening and Recrystallization
  • Screening: Place a small amount of your crude product (10-20 mg) into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetonitrile, water, or mixtures).

  • Observation:

    • A good single solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.

    • If no single solvent works, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop of the good solvent to clarify and then allow it to cool slowly.

  • Scaling Up: Once a suitable solvent or solvent system is identified, scale up the procedure with the bulk of your material. Heat to dissolve, filter hot if there are insoluble impurities, and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Guide 3: Purification via Acid-Base Extraction

This powerful workup technique can remove a significant amount of impurities before any other purification step is attempted.

Protocol 3: Exploiting Amphoteric Properties
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash (to remove basic impurities):

    • Transfer the organic solution to a separatory funnel.

    • Wash with 1M HCl (aqueous). The protonated this compound will move into the aqueous layer.

    • Separate the layers. The organic layer now contains neutral and acidic impurities.

    • Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 2M NaOH or solid NaHCO₃) until the pH is ~8-9. Your product should precipitate out.

    • Extract the product back into an organic solvent (e.g., ethyl acetate), or if it precipitates as a clean solid, collect it by filtration.

  • Base Wash (to remove acidic impurities):

    • Alternatively, after the initial dissolution, wash the organic layer with 1M NaOH or saturated NaHCO₃ (aqueous). The deprotonated pyridinol will move into the aqueous layer.

    • Separate the layers. The organic layer contains neutral and basic impurities.

    • Cool the basic aqueous layer and carefully neutralize with 1M HCl until the product precipitates (usually around neutral pH).

    • Extract the product back into an organic solvent or collect by filtration.

Data & Workflow Summaries

Table 1: Troubleshooting Purification Issues
SymptomPossible CauseRecommended Solution(s)
Multiple/Elongated TLC Spots Keto-enol tautomerism in equilibrium.Use HPLC for purity analysis. For chromatography, proceed with a neutralized system; tautomers may co-elute.
Peak Tailing in Chromatography Strong interaction of the basic amino group with acidic silica gel.[2]Use a mobile phase containing 0.5-1% triethylamine. Switch to a neutral stationary phase like alumina.
Low Recovery from Column Irreversible adsorption or decomposition on acidic silica gel.[1]Neutralize the silica gel with TEA. Use a less reactive stationary phase like alumina or consider reversed-phase chromatography.
Oily or Waxy Product Presence of residual solvent or impurities inhibiting crystallization.[1]Re-purify using neutralized chromatography. Perform a systematic recrystallization screen.
Visualization of Purification Workflows

Diagram 1: Tautomerism of this compound

Tautomerism cluster_enol Enol Form (Pyridin-2-ol) cluster_keto Keto Form (Pyridin-2(1H)-one) enol This compound (More non-polar character) keto 3-Amino-5-bromo-4-methylpyridin-2(1H)-one (More polar, zwitterionic character) enol->keto Equilibrium in Solution

Caption: Keto-enol tautomerism contributes to purification challenges.

Diagram 2: General Purification Strategy Decision Tree

Purification_Strategy cluster_pathways start Crude Product check_impurities What is the nature of major impurities? start->check_impurities acid_base Acid-Base Extraction check_impurities->acid_base  Ionic or  strongly  polar   chromatography Neutralized Column Chromatography check_impurities->chromatography  Mixture of  polarities   recrystallization Recrystallization or Trituration check_impurities->recrystallization  Slightly  impure solid;  non-polar   acid_base->chromatography final_product Pure Product (>98%) chromatography->final_product recrystallization->final_product

Caption: Decision workflow for selecting the appropriate purification technique.

Diagram 3: Troubleshooting Silica Gel Chromatography

Chromatography_Troubleshooting cluster_solutions Solutions start Run Analytical TLC check_tailing Tailing or Streaking? Yes No start->check_tailing:f0 check_sep Poor Separation? Yes No check_tailing:f2->check_sep:f0 add_tea Add 0.5-1% TEA to mobile phase check_tailing:f1->add_tea run_column Proceed with Column Chromatography check_sep:f2->run_column change_solvent Optimize solvent system (change polarity or components) check_sep:f1->change_solvent add_tea->start Re-run TLC change_solvent->start Re-run TLC change_phase Switch to Alumina or Reversed-Phase (C18) change_solvent->change_phase If still poor

Caption: A systematic workflow for optimizing column chromatography conditions.

References

Technical Support Center: A Researcher's Guide to 3-Amino-5-bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-5-bromo-4-methylpyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the effective use of this versatile building block in complex organic synthesis. As Senior Application Scientists, we have compiled this resource to address common challenges and prevent the degradation of this compound during key synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the key stability concerns and proper storage conditions for this compound?

A1: this compound is a relatively stable organic compound, but its stability can be compromised by improper handling and storage. The primary concerns are oxidation and light sensitivity. The amino group is susceptible to oxidation, which can lead to discoloration and the formation of impurities.

Recommended Storage: To ensure the integrity of the compound, it should be stored under an inert atmosphere, such as argon or nitrogen, and protected from light.[1] The recommended storage temperature is 2-8°C.[2]

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the amino group.
Light Amber vial or dark containerMinimizes photodegradation.
Temperature 2-8°C (Refrigerator)Slows down potential degradation processes.[2]
Moisture Tightly sealed containerPrevents hydrolysis and degradation from atmospheric moisture.

Troubleshooting Guide for Common Reactions

The unique structure of this compound, with its nucleophilic amino group and a C-Br bond, makes it a valuable precursor for cross-coupling reactions. However, these same functional groups can lead to challenges.

Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I troubleshoot this?

A2: Low yields in Suzuki-Miyaura couplings involving aminopyridines are a common issue. The primary culprit is often the interaction of the amino group with the palladium catalyst.

Potential Causes and Solutions:

  • Catalyst Inhibition: The lone pair of electrons on the amino group can coordinate to the palladium center, leading to catalyst poisoning and reduced catalytic activity.[3]

    • Solution: Consider protecting the amino group. A Boc (tert-Butoxycarbonyl) group is a common choice as it can be easily added and removed under conditions that are often compatible with the Suzuki coupling.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are critical for a successful Suzuki coupling.

    • Solution: A screening of reaction conditions is recommended. For substrates similar to this compound, palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective.[4] The use of a bulky phosphine ligand can also help to prevent catalyst deactivation. A common solvent system is a mixture of 1,4-dioxane and water.[3][5]

Experimental Protocol: Suzuki-Miyaura Coupling of a Protected this compound

This protocol assumes the amino group has been protected (e.g., with a Boc group).

  • Reaction Setup: In a dry Schlenk flask, combine the Boc-protected this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and a degassed 4:1 mixture of 1,4-dioxane and water.[5]

  • Reaction: Heat the mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up: After completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. The organic layer is then dried and concentrated.

  • Purification: The crude product can be purified by column chromatography.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Suzuki Coupling cluster_workup Work-up & Purification Protect Protect Amino Group (e.g., Boc) Setup Combine Reactants: - Protected Pyridinol - Arylboronic Acid - Base (e.g., K2CO3) Protect->Setup Proceed to Coupling Inert Establish Inert Atmosphere (Ar/N2) Setup->Inert Add Add Catalyst (e.g., Pd(dppf)Cl2) & Degassed Solvent Inert->Add Heat Heat to 80-100°C & Monitor (TLC/LC-MS) Add->Heat Workup Aqueous Work-up Heat->Workup Reaction Complete Purify Column Chromatography Workup->Purify

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

Q3: My Buchwald-Hartwig amination reaction is failing or giving complex mixtures. What could be the problem?

A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is notoriously sensitive to reaction conditions, especially with substrates like aminopyridines.

Common Pitfalls and Solutions:

  • Catalyst Poisoning: Similar to the Suzuki coupling, the pyridine nitrogen and the amino group can poison the palladium catalyst.[6]

    • Solution: The use of sterically hindered phosphine ligands is crucial. Ligands like Xantphos or DavePhos can be effective in preventing catalyst deactivation.[7] Protecting the amino group is also a highly recommended strategy.

  • Side Reactions: Unprotected amino groups can lead to side reactions, such as dimerization or polymerization, especially if the coupling partner also has reactive sites.[8] Dehalogenation of the starting material can also be a competing pathway.[8]

    • Solution: Protecting the amino group is the most effective way to prevent these side reactions. Careful selection of the base is also important; strong bases like NaOtBu or LHMDS are often used, but their compatibility with other functional groups must be considered.[9]

  • Reagent Purity: Buchwald-Hartwig reactions are highly sensitive to air and moisture.

    • Solution: Ensure all reagents and solvents are pure and dry, and the reaction is set up under a strictly inert atmosphere.[6] Using a pre-catalyst can sometimes give more reproducible results than generating the active catalyst in situ.[10]

Troubleshooting Logic for Buchwald-Hartwig Amination

Buchwald_Troubleshooting cluster_catalyst Catalyst Issues cluster_substrate Substrate Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions Start Low Yield / No Reaction in Buchwald-Hartwig Poisoning Catalyst Poisoning? Start->Poisoning Protection Unprotected Amino Group? Start->Protection Base Incorrect Base? Start->Base Ligand Suboptimal Ligand? Poisoning->Ligand Consider Purity Impure Catalyst/Reagents? Ligand->Purity Also check Sol_Ligand Use Bulky Ligand (Xantphos, DavePhos) Ligand->Sol_Ligand Sol_Inert Ensure Strict Inert Conditions Purity->Sol_Inert SideReaction Side Reactions? Protection->SideReaction Leads to Sol_Protect Protect Amino Group (Boc, Cbz) Protection->Sol_Protect SideReaction->Sol_Protect Solvent Solvent/Temp Issue? Base->Solvent Optimize Sol_Screen Screen Bases and Solvents Base->Sol_Screen Solvent->Sol_Screen

Caption: Troubleshooting logic for Buchwald-Hartwig amination.

Analytical Methods for Monitoring Degradation

Proactive monitoring of your reaction is key to preventing significant degradation and yield loss.

Q4: What are the best analytical techniques to monitor the stability of this compound and detect potential degradation products?

A4: A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for assessing the purity of the starting material and monitoring the progress of a reaction. A reverse-phase C18 column is typically suitable for this type of compound.[11][12] By tracking the disappearance of the starting material and the appearance of the product and any byproducts, you can optimize reaction times and conditions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities and degradation products. It provides molecular weight information that can help elucidate the structures of side products.[3][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your starting material and final product. NMR can also be used to identify and quantify major impurities.[8][14][15] Changes in the chemical shifts or the appearance of new signals can indicate degradation.

Recommended Analytical Workflow:

  • Starting Material QC: Always check the purity of your this compound by HPLC and NMR before starting a reaction.

  • Reaction Monitoring: Use TLC for rapid, qualitative monitoring. For more detailed analysis, take aliquots from the reaction mixture at different time points and analyze by HPLC or LC-MS.

  • Final Product Analysis: Characterize your purified product thoroughly using NMR, HPLC, and MS to confirm its identity and purity.

References

Section 1: Foundational Principles - Tautomerism and Competing Reactive Sites

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 3-Amino-5-bromo-4-methylpyridin-2-ol

Welcome to the technical support center for this compound (ABMP). This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic campaigns. The inherent complexity of ABMP, arising from its multiple reactive sites and tautomeric nature, presents unique challenges. This document provides in-depth, experience-driven answers to common experimental issues, focusing on how the strategic selection of solvent and base can be leveraged to control reactivity and achieve desired outcomes.

Before troubleshooting specific reactions, it is crucial to understand the fundamental chemical nature of the ABMP molecule. Its reactivity is dominated by the interplay of three key features: the C5-bromo position, the C3-amino group, and the pyridin-2-ol/2-pyridone tautomeric system.

Q1: What are the key reactive sites on this compound, and how does solvent choice affect its basic structure?

A1: this compound possesses three primary sites for chemical modification:

  • C5-Bromo Group: An electrophilic carbon center, ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

  • C3-Amino Group: A nucleophilic nitrogen that can undergo alkylation, acylation, or participate in coupling reactions. Its basicity can also influence reaction conditions.

  • Pyridin-2-ol/2-Pyridone System: This is arguably the most critical and often overlooked feature. The molecule exists as a mixture of two tautomers: the aromatic alcohol form (pyridin-2-ol) and the non-aromatic amide form (2-pyridone). This equilibrium makes the molecule an ambident nucleophile , capable of reacting at either the exocyclic oxygen or the ring nitrogen.

The position of this tautomeric equilibrium is highly dependent on the solvent environment.[1][2] The choice of solvent directly dictates the predominant form of the molecule in solution, and therefore, which nucleophilic sites are available for reaction.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds and stabilize the more polar 2-pyridone tautomer.[3][4] In these solvents, the ring nitrogen is part of an amide-like structure and can be deprotonated to become a potent nucleophile.

  • Non-Polar Aprotic Solvents (e.g., Toluene, Dioxane, Cyclohexane): These solvents favor the less polar, aromatic pyridin-2-ol tautomer.[2][4] In this form, the exocyclic oxygen of the hydroxyl group is the primary nucleophilic site.

G cluster_0 Pyridin-2-ol (Aromatic 'Enol' Form) cluster_1 2-Pyridone (Non-Aromatic 'Keto' Form) Tautomer_A Aromatic Pyridin-2-ol (Favored in Non-Polar Solvents) Tautomer_B 2-Pyridone (Favored in Polar, Protic Solvents) Tautomer_A->Tautomer_B  Equilibrium

Table 1: Influence of Solvent Class on Predominant Tautomer

Solvent ClassRepresentative SolventsDielectric Constant (ε)Predominant TautomerPrimary Nucleophilic Site (N vs. O)
Polar ProticWater, Methanol, EthanolHigh (>20)2-PyridoneNitrogen
Polar AproticDMF, DMSO, AcetonitrileHigh (>30)2-PyridoneNitrogen
Non-Polar AproticToluene, Dioxane, THFLow (<10)Pyridin-2-olOxygen

Understanding this equilibrium is the first step in troubleshooting, as running a reaction designed for an N-nucleophile in a solvent that favors the O-nucleophile tautomer is a common cause of failure.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling at the C5-Bromo Position

The C5-bromo position is the workhorse for building molecular complexity. However, the pyridine nitrogen and the free amino group can complicate standard cross-coupling protocols by coordinating to the palladium catalyst, leading to inhibition or deactivation.[5][6]

Q2: My Suzuki-Miyaura coupling is sluggish or fails completely. How should I optimize the base and solvent for this substrate?

A2: Low yields in Suzuki couplings of pyridine-containing substrates are a frequent challenge.[5] The issue often stems from catalyst inhibition by the pyridine nitrogen or improper choice of base, which fails to efficiently promote the crucial transmetalation step.

The Role of the Base: The base in a Suzuki reaction has a specific mechanistic role: it reacts with the boronic acid to form a more nucleophilic "ate" complex, which is required for transmetalation to the palladium center.[7] For this substrate, inorganic bases are generally preferred.

  • Potassium Phosphate (K₃PO₄): Often an excellent choice for complex substrates. Its moderate basicity is effective for boronate formation without promoting significant side reactions. It is reported to be effective even when substrates contain a free amine.[8]

  • Potassium Carbonate (K₂CO₃) / Cesium Carbonate (Cs₂CO₃): Standard choices that work well in many cases. Cs₂CO₃ is more soluble in organic solvents and can sometimes accelerate reactions.

  • Sodium Carbonate (Na₂CO₃): Typically used as an aqueous solution, which can be beneficial for dissolving the base but requires a biphasic system.

The Role of the Solvent: The solvent must dissolve the substrate, reagents, and catalyst complex. For Suzuki reactions, ethereal or aromatic hydrocarbon solvents are standard.

  • 1,4-Dioxane/Water or Toluene/Water: These biphasic systems are very common. The water helps to dissolve the inorganic base, while the organic solvent dissolves the substrate and catalyst. A ratio of 4:1 or 5:1 (organic:water) is a good starting point.

  • Anhydrous Solvents (e.g., Toluene, DMF): Can be used with bases that have some organic solubility, like K₃PO₄. Using anhydrous conditions can prevent side reactions like protodeboronation of the boronic acid.[5]

G Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br PdII_Complex Ar-Pd(II)-Br OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Ar_Pd_Ar Ar-Pd(II)-Ar' Transmetal->Ar_Pd_Ar RedElim Reductive Elimination Ar_Pd_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ (Active Boronate) BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetal Rate-Determining for many substrates

Troubleshooting Guide for Suzuki-Miyaura Coupling

IssuePotential Cause(s)Recommended Action
No Reaction / Low Conversion 1. Catalyst Inhibition by Pyridine-N. 2. Ineffective Base. 3. Insufficient Degassing.1. Use a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos).[5] 2. Switch to K₃PO₄ or Cs₂CO₃. 3. Ensure solvent is thoroughly degassed and reaction is run under a strict inert atmosphere (Argon).
Protodeboronation of Boronic Acid Presence of excess water or protic sources.Use anhydrous K₃PO₄ in an anhydrous solvent like Toluene or Dioxane.
Formation of Palladium Black Catalyst decomposition, often due to high temperature or insufficient ligand.Lower the reaction temperature. Ensure a proper Pd:Ligand ratio (typically 1:2 to 1:4).[9]
Homocoupling of Boronic Acid Presence of oxygen.Improve degassing procedure. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) if possible.[9]

Generalized Protocol for Suzuki-Miyaura Coupling of ABMP

  • Reaction Setup: To a dry Schlenk flask, add ABMP (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4-5 mol%).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Q3: I am attempting a Buchwald-Hartwig amination and observing significant hydrodehalogenation (debromination). How can I suppress this side reaction?

A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of coupled.[10] This is often highly dependent on the choice of base and solvent.

The Role of the Base: The base's primary role is to deprotonate the amine coupling partner or the intermediate palladium-amine complex.[11] The choice of base is a balancing act between reactivity and side reactions.

  • Strong Bases (NaOtBu, LiHMDS): These provide the fastest reaction rates but are often the primary cause of hydrodehalogenation, especially at elevated temperatures.[10] They should be used cautiously.

  • Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄): These are much less likely to promote hydrodehalogenation. While they may require higher temperatures or longer reaction times, they often provide cleaner reactions and higher yields of the desired product.[10][12]

The Role of the Solvent: Non-polar solvents are generally preferred for Buchwald-Hartwig reactions.

  • Toluene, Dioxane: These are the most common and effective solvents.[10]

  • Polar Aprotic Solvents (DMF, DMSO): These should be used with caution. While they can aid solubility, they can also coordinate to the palladium center, forming stable resting states that inhibit catalysis and may promote side reactions.[11][12]

Troubleshooting Guide for Buchwald-Hartwig Amination

IssuePotential Cause(s)Recommended Action
Hydrodehalogenation Base is too strong or temperature is too high.Switch from NaOtBu to a weaker base like Cs₂CO₃ or K₃PO₄. Lower the reaction temperature.[10]
Low Conversion 1. Catalyst Inhibition. 2. Base is too weak for the specific amine.1. Screen bulky phosphine ligands (e.g., BrettPhos, XPhos) or bidentate ligands (e.g., BINAP).[13] 2. If using a weak base, cautiously increase the temperature. If that fails, a stronger base may be necessary.
No Reaction with Heterocyclic Amine The amine itself is acting as a ligand and poisoning the catalyst.Use a bidentate ligand like Josiphos, which is less prone to displacement by basic heterocycles.[13]

Section 3: Controlling Chemoselectivity at the N/O Positions

The ambident nucleophilicity of the pyridone/pyridinol system is a classic challenge. Directing alkylation or arylation to the desired nitrogen or oxygen atom requires careful control of the base and solvent to manipulate the ionic vs. covalent nature of the reacting intermediate.[14][15]

Q4: I am trying to N-alkylate the pyridone ring but am getting the O-alkylated 2-alkoxypyridine as a major byproduct. How can I achieve N-selectivity?

A4: This is a classic problem of controlling the reactivity of an ambident nucleophile. The outcome of the reaction is governed by Hard and Soft Acid-Base (HSAB) theory and the nature of the pyridone anion in solution. The nitrogen anion is a "softer" nucleophile, while the oxygen anion is "harder."

To favor N-alkylation , you want to create a "free" pyridone anion, which allows the softer, more nucleophilic nitrogen to react.[16]

  • Base: Use a strong, non-coordinating base that fully deprotonates the pyridone. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are excellent choices.

  • Solvent: Use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (Na⁺, K⁺), preventing it from forming a tight ion pair with the oxygen. This leaves the nitrogen atom available for nucleophilic attack.[15]

  • Electrophile: Harder electrophiles (like alkyl sulfates) tend to favor O-alkylation, while softer ones (like alkyl iodides) favor N-alkylation.

To favor O-alkylation , you want to encourage a tight ion pair between the cation and the oxygen anion, sterically blocking the nitrogen and making the harder oxygen atom the more reactive site.

  • Base/Counter-ion: Using a silver salt (e.g., Ag₂CO₃) is a classic method. The covalent nature of the Ag-O bond directs the reaction to the oxygen.[16]

  • Solvent: Use a non-polar solvent like toluene or benzene. These solvents do not effectively solvate the cation, promoting the formation of a tight ion pair at the oxygen.

  • Conditions: Mitsunobu conditions have also been shown to favor O-alkylation for some 2-pyridone systems.[14][17]

G Start Desired Product? N_Alkylation N-Alkylated Product Start->N_Alkylation N-Alkylation O_Alkylation O-Alkylated Product Start->O_Alkylation O-Alkylation Condition_N Conditions for N-Selectivity: • Base: NaH, KOtBu • Solvent: DMF, DMSO (Polar Aprotic) • Goal: Generate 'free' anion N_Alkylation->Condition_N Condition_O Conditions for O-Selectivity: • Base: K₂CO₃, Ag₂CO₃ • Solvent: Toluene, Benzene (Non-Polar) • Goal: Promote tight ion-pairing at Oxygen O_Alkylation->Condition_O

By carefully selecting the base to control the degree of ionic character and the solvent to control the solvation of the resulting salt, you can effectively steer the reaction towards your desired N- or O-alkylated product.

References

Technical Support Center: Navigating Scale-Up Challenges in 3-Amino-5-bromo-4-methylpyridin-2-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about the challenges in the scale-up of 3-Amino-5-bromo-4-methylpyridin-2-ol synthesis.

Welcome to the technical support guide for the synthesis of this compound (also known as 3-Amino-5-bromo-4-methyl-2(1H)-pyridone). This molecule is a crucial intermediate in pharmaceutical development, and its successful scale-up requires careful control over reaction parameters to ensure safety, purity, and yield. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during synthesis.

The most common synthetic approach involves a multi-step process starting from 4-methylpyridin-2-ol. The key transformations are electrophilic aromatic substitution (nitration and bromination) followed by a reduction. The order and execution of these steps are critical for success.

Overall Synthetic Pathway

The synthesis is typically a three-step process, as illustrated below. The precise order of nitration and bromination can be varied, but nitration is often performed first to control regioselectivity.

G cluster_0 Synthetic Route Start 4-methylpyridin-2-ol Step1 Nitration (HNO₃ / H₂SO₄) Start->Step1 Intermediate1 4-methyl-3-nitropyridin-2-ol Step1->Intermediate1 Step2 Bromination (NBS or Br₂) Intermediate1->Step2 Intermediate2 5-bromo-4-methyl-3-nitropyridin-2-ol Step2->Intermediate2 Step3 Reduction (e.g., Fe / AcOH) Intermediate2->Step3 Product This compound Step3->Product G start Reduction Step Issues? issue1 Incomplete Reaction? start->issue1 issue2 Debromination Observed? start->issue2 issue3 Low Isolated Yield? start->issue3 cause1a Insufficient Reducing Agent? issue1->cause1a Yes cause1b Inactive Metal/Catalyst? issue1->cause1b Yes cause2a Using Pd/C Catalyst? issue2->cause2a Yes cause2b Reaction Temp Too High? issue2->cause2b Yes cause3a Poor Extraction? issue3->cause3a Yes cause3b Product Lost in Workup? issue3->cause3b Yes sol1a Increase Stoichiometry of Fe or SnCl₂ cause1a->sol1a sol1b Activate Fe with dilute HCl or Use fresh catalyst cause1b->sol1b sol2a Switch to Fe/AcOH or Raney Ni cause2a->sol2a sol2b Reduce temperature and monitor closely cause2b->sol2b sol3a Increase number of extractions or change solvent cause3a->sol3a sol3b Adjust pH during workup to ensure product is neutral cause3b->sol3b

Validation & Comparative

A Comparative Guide to Analytical Standards for 3-Amino-5-bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical standards is paramount. The purity and characterization of starting materials and intermediates, such as 3-Amino-5-bromo-4-methylpyridin-2-ol, directly impact the validity of research and the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the evaluation and comparison of analytical standards for this compound, offering detailed experimental protocols and a comparative analysis of methodologies to ensure the selection of fit-for-purpose reference materials.

The Critical Role of Analytical Standards

An analytical standard is a highly purified and well-characterized substance used as a reference point in an analytical measurement. In the context of pharmaceutical development, these standards are indispensable for:

  • Identity Confirmation: Ensuring that the correct molecule is being used.

  • Purity Assessment: Quantifying the amount of the desired compound and identifying any impurities.

  • Assay Development and Validation: Establishing the accuracy and precision of analytical methods.

  • Stability Studies: Monitoring the degradation of the compound over time.

Given the absence of a universally recognized primary reference standard for this compound from a major pharmacopeia, researchers must often rely on commercially available standards. A thorough in-house verification and comparison of these materials are therefore essential.

Commercially Available Standards: A Comparative Overview

Several chemical suppliers offer this compound. While a direct, third-party comparative study is not publicly available, researchers can and should evaluate materials from different vendors based on the documentation provided and through in-house testing.

SupplierStated Purity/GradeAvailable Analytical DataCAS Number
PharmaffiliatesHighly PureSample COA, MSDS[1]889943-27-5[1]
BLDpharmPurity/Specification availableNMR, HPLC, LC-MS, UPLC mentioned[2]889943-27-5[2]
AmbeedHigh-qualityNMR, HPLC, LC-MS mentioned[3]889943-27-5[3]
Sigma-Aldrich--889943-27-5[4]
ChemScene (via Sigma-Aldrich)98%COA available889943-27-5[4]

Note: The level of certification (e.g., produced under ISO 17034 for Certified Reference Materials) for this specific compound is not always explicitly stated by suppliers and should be a key point of inquiry.

Experimental Protocols for Standard Qualification

The following protocols are adapted from established methods for similar pyridine derivatives and provide a robust framework for the analysis of this compound.[5][6]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the gold standard for assessing the purity of non-volatile and thermally labile compounds like substituted pyridines.[6] A reversed-phase method is generally suitable.

Rationale for Method Adaptation: The core structure of this compound is a substituted pyridine, similar to the compound for which a detailed HPLC method is available (2-Amino-5-bromo-4-methylpyridine).[5][6] The presence of the hydroxyl group in the target molecule increases its polarity, which may lead to shorter retention times under the same conditions. The proposed gradient elution is designed to provide good separation of the main peak from potential impurities of varying polarities.

Experimental Protocol:

  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength determined by the UV-Vis spectrum of the compound).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The number of theoretical plates should be not less than 2000.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Calculate the percentage purity using the area normalization method.

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard sys_suit System Suitability (5x Standard Injection) prep_std->sys_suit prep_sample Weigh & Dissolve Test Sample analysis Inject Sample prep_sample->analysis sys_suit->analysis RSD < 2.0%? integration Integrate Peaks analysis->integration calculation Calculate % Purity (Area Normalization) integration->calculation report report calculation->report Final Report

Caption: A general workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification of volatile and thermally stable compounds. For a polar compound like this compound, derivatization may be necessary to increase its volatility and thermal stability.[5]

Rationale for Derivatization: The amino and hydroxyl groups in the molecule are polar and can lead to poor peak shape and thermal degradation in the GC inlet. Derivatization, for example, with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens with trimethylsilyl (TMS) groups, making the molecule more volatile and suitable for GC analysis.

Experimental Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization:

    • To approximately 1 mg of the sample in a vial, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Injector: Split/splitless inlet, typically at 250 °C.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Analysis:

    • Inject the derivatized sample.

    • The mass spectrum of the main peak should be consistent with the TMS-derivatized structure of this compound. The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments.

Workflow for GC-MS Analysis

GCMS_Workflow sample Sample of This compound derivatization Derivatization (e.g., with BSTFA) sample->derivatization gc_injection Injection into GC derivatization->gc_injection gc_separation Separation on Capillary Column gc_injection->gc_separation ms_detection MS Detection (EI) gc_separation->ms_detection data_analysis Data Analysis: - Mass Spectrum - Impurity Identification ms_detection->data_analysis report Final Report data_analysis->report

Caption: A general workflow for GC-MS analysis with derivatization.

Conclusion

The analytical characterization of this compound requires a multi-pronged approach. While HPLC is the primary technique for purity assessment, GC-MS can provide valuable information about volatile impurities and confirmatory structural data. When selecting an analytical standard, it is crucial to obtain as much information as possible from the supplier, including a detailed Certificate of Analysis. However, the ultimate responsibility for qualifying a standard for its intended use lies with the end-user. The experimental protocols and workflows provided in this guide offer a robust starting point for researchers to compare and validate analytical standards for this compound, thereby ensuring the quality and reliability of their scientific work.

References

A Comparative Guide to the Reactivity of 3-Amino-5-bromo-4-methylpyridin-2-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in a synthetic campaign is a critical decision that profoundly impacts reaction efficiency, yield, and the ultimate success of synthesizing the target molecule. Substituted pyridinols are a cornerstone in medicinal chemistry, and understanding the nuanced reactivity of their various isomers is paramount. This guide provides an in-depth, objective comparison of the reactivity of positional isomers of 3-Amino-5-bromo-4-methylpyridin-2-ol, offering a blend of theoretical analysis and practical, data-driven insights to inform your experimental design.

Introduction: The Significance of Substituted Pyridinols

This compound and its isomers are valuable intermediates in the synthesis of a diverse array of biologically active compounds. The pyridine core, coupled with amino, bromo, and hydroxyl functionalities, presents multiple reaction handles for molecular elaboration. The relative positions of these substituents, however, create distinct electronic and steric environments, leading to significant differences in their chemical behavior. This guide will focus on the comparative reactivity of the C-Br bond in key synthetic transformations, a common and critical step in the utilization of these scaffolds.

Theoretical Reactivity Analysis: Unpacking Electronic and Steric Effects

The reactivity of the carbon-bromine bond in bromopyridines is predominantly influenced by the electronic character of the pyridine ring and the steric hindrance around the reaction center. The interplay of the electron-donating amino and methyl groups, the electron-withdrawing nature of the pyridine nitrogen, and the position of the bromine atom dictates the susceptibility of the C-Br bond to cleavage in reactions such as palladium-catalyzed cross-couplings.

Electronic Effects:

  • Amino Group (-NH₂): As a potent electron-donating group through resonance (+M effect), the amino group increases the electron density of the pyridine ring, particularly at the ortho and para positions. This increased electron density can facilitate the oxidative addition step in palladium-catalyzed reactions.[1]

  • Methyl Group (-CH₃): This group exerts a weaker, electron-donating inductive effect (+I).

  • Pyridine Nitrogen: The nitrogen atom is electron-withdrawing, which generally enhances the reactivity of a C-Br bond towards oxidative addition.[2]

Steric Effects:

The proximity of substituents to the bromine atom can sterically hinder the approach of a bulky catalyst or reagent, thereby slowing down the reaction rate.

Considering these principles, a qualitative prediction of reactivity for different isomers can be made. For instance, in an isomer where the bromine atom is para to the strongly electron-donating amino group, the C-Br bond is expected to be more activated towards oxidative addition compared to an isomer where it is in a meta position.[1]

Comparative Reactivity in Key Transformations

To provide a clear, evidence-based comparison, we will consider three major classes of reactions where the reactivity of the C-Br bond is pivotal.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for C-C and C-N bond formation.[2] The rate-determining step in many of these reactions is the oxidative addition of the palladium(0) catalyst to the C-Br bond.

Hypothetical Isomer Comparison:

Let's consider two hypothetical isomers for our analysis:

  • Isomer A: this compound

  • Isomer B: 5-Amino-3-bromo-4-methylpyridin-2-ol

In Isomer A , the bromine atom is meta to the amino group. In Isomer B , the bromine is ortho to the amino group and para to the hydroxyl group (in the pyridin-2-one tautomer). The powerful +M effect of the amino group in Isomer B would significantly increase the electron density at the C3 position, making the C-Br bond more susceptible to oxidative addition. Conversely, in Isomer A , the electronic activation from the amino group at the C5 position is less pronounced.

Expected Reactivity Order: Isomer B > Isomer A

Nucleophilic Aromatic Substitution (SNAr)

The reactivity of bromopyridines in SNAr reactions is governed by the ability of the pyridine ring to stabilize the negative charge of the Meisenheimer intermediate. The electron-withdrawing nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2-, 4-, and 6-positions.[3]

Hypothetical Isomer Comparison:

When comparing our hypothetical isomers in an SNAr reaction, the position of the bromine relative to the activating pyridine nitrogen is key.

In a typical pyridin-2-ol, the tautomeric equilibrium with 2-pyridone must be considered. The pyridone form is often predominant. For SNAr, the electron-withdrawing character of the ring is crucial. The presence of the electron-donating amino and methyl groups will generally decrease the reactivity towards nucleophilic attack compared to an unsubstituted bromopyridine.

However, comparing the isomers, the relative stabilization of the Meisenheimer complex would be the deciding factor. The proximity of the electron-withdrawing nitrogen and the site of nucleophilic attack is critical for stabilization.

Experimental Validation: Protocols for Comparative Analysis

To move beyond theoretical predictions, rigorous experimental validation is essential. The following protocols are designed as self-validating systems to objectively compare the reactivity of the isomers.

Experiment 1: Comparative Suzuki-Miyaura Coupling

This experiment will quantify the relative reactivity of the isomers in a standard Suzuki-Miyaura cross-coupling reaction.

Objective: To determine the relative reaction rates and yields for the Suzuki-Miyaura coupling of each isomer with phenylboronic acid.

Methodology:

  • Reaction Setup: In parallel, set up reactions for each isomer under identical conditions. To a reaction vessel, add the respective this compound isomer (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Solvent: Add a 3:1 mixture of dioxane and water (4 mL).

  • Reaction Conditions: Heat the mixtures to 80°C under a nitrogen atmosphere.

  • Monitoring: Withdraw aliquots from each reaction mixture at regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes).

  • Analysis: Quench the aliquots and analyze by LC-MS to determine the consumption of the starting material and the formation of the product.

  • Work-up: After completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.

Data Presentation:

IsomerTime (min)Conversion (%)Yield (%)
Isomer A15
30
60
120
240
Isomer B15
30
60
120
240

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Conclusion and Future Outlook

The reactivity of this compound isomers is a nuanced subject dictated by a delicate balance of electronic and steric factors. Theoretical analysis provides a strong predictive framework, suggesting that isomers with the bromine atom positioned to receive maximal electronic donation from the amino group will exhibit enhanced reactivity in palladium-catalyzed cross-coupling reactions. The provided experimental protocols offer a robust methodology for validating these predictions and generating quantitative, comparative data.

For researchers in drug discovery and development, a thorough understanding of these reactivity differences is not merely academic; it is a practical necessity for efficient route scouting, reaction optimization, and the timely delivery of novel chemical entities. Future work in this area could involve computational studies, such as Density Functional Theory (DFT) calculations, to further elucidate the energetic barriers of reaction intermediates and transition states for each isomer, providing a deeper, quantitative understanding of their relative reactivities.[4][5]

References

Efficacy Showdown: A Comparative Analysis of Bioactive Aminopyridine Scaffolds Related to 3-Amino-5-bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of the 3-Aminopyridin-2-ol Scaffold

The 3-amino-5-bromo-4-methylpyridin-2-ol core represents a fascinating, yet underexplored, scaffold in medicinal chemistry. Its unique arrangement of a nucleophilic amino group, a reactive bromine atom prime for cross-coupling, a methyl group for steric and electronic tuning, and a pyridin-2-one tautomer offers a rich platform for generating diverse molecular architectures. While public domain data on the direct derivatives of this specific molecule is scarce[1][2], the underlying 3-aminopyridin-2-one and broader aminopyridine frameworks are prevalent in a host of biologically active agents.

This guide, therefore, ventures into a comparative efficacy analysis of structurally related analogs. By examining derivatives of aminopyridin-2-ones, brominated aminopyridines, and other isosteric systems, we can extrapolate potential structure-activity relationships (SAR) and provide a valuable roadmap for researchers and drug development professionals looking to harness the potential of this chemical space. We will delve into key therapeutic areas where these scaffolds have shown promise—namely kinase inhibition and antimicrobial activity—supported by experimental data and detailed protocols.

Comparative Efficacy Analysis: Kinase Inhibition

The aminopyridine and aminopyrimidine scaffolds are well-established "hinge-binding" motifs in a multitude of kinase inhibitors.[3] The amino group typically forms critical hydrogen bonds with the backbone of the kinase hinge region, a conserved feature of the ATP-binding pocket. The efficacy of these inhibitors is then modulated by substitutions on the heterocyclic core, which can exploit other nearby pockets to achieve potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The data from various studies on related scaffolds reveal several key trends. For instance, in the context of Epidermal Growth Factor Receptor (EGFR) inhibition, 4-(phenylamino)pyrido[d]pyrimidine derivatives show that substitutions at the 6- or 7-positions can dramatically influence potency. While adding bulk to an amino substituent on a parent quinazoline scaffold is detrimental, such modifications on certain pyridopyrimidine isomers can increase potency by orders of magnitude.[4] This highlights the nuanced interplay between the core scaffold and its substituents. For Janus Kinase 2 (JAK2) inhibitors, specific stereochemistry and substitutions on a 2-aminopyridine core led to a highly potent and selective derivative with an IC₅₀ of 3 nM.[5]

dot

SAR_Kinase_Inhibitors cluster_core Core Scaffold (Aminopyridine) cluster_modifications Substitutions & Efficacy cluster_outcomes Biological Outcomes Core Aminopyridine Core HingeBinder Amino Group at C2/C4 (Hinge Binding) Core->HingeBinder Essential for Activity Bromo Bromo at C5 (Cross-Coupling Handle) Core->Bromo Enables Derivatization Solubilizing Weakly Basic Amines (Improve Solubility) Core->Solubilizing Modulate Properties R_Group Aryl/Heteroaryl Groups (Exploit Specific Pockets) Bromo->R_Group via Suzuki, etc. Potency Increased Potency (nM IC50) R_Group->Potency Selectivity Enhanced Selectivity (vs. other kinases) R_Group->Selectivity PK Improved PK Profile Solubilizing->PK

Caption: Generalized SAR for Aminopyridine-based Kinase Inhibitors.

Quantitative Comparison of Kinase Inhibitory Activity

The following table summarizes the efficacy of various aminopyridine and aminopyrimidine derivatives against different protein kinases. This data provides a quantitative basis for comparing the impact of different structural modifications.

Compound ID/ClassCore ScaffoldTarget Kinase(s)IC₅₀ (nM)Reference
Compound 7f Pyrido[3,4-d]pyrimidineEGFR0.008[4]
Compound 5f Pyrido[4,3-d]pyrimidineEGFR0.13[4]
Compound 1 Pyrido[2,3-d]pyrimidineEGFRWT / EGFRT790M93 / 174[6]
Compound 16m-(R) 2-AminopyridineJAK23[5]
Compound 17 Piperidinyl AminopyrimidineIKK-21300[7]
Compound 8e 2-AminopyridineCDK9 / HDAC188.4 / 168.9[8]
Compound 9e 2-AminopyrimidineFLT3 / HDAC1 / HDAC330.4 / 52.4 / 14.7[8]
Fragment 2 3-Aminopyridin-2-oneMPS11900 (Kd)[9]
Fragment 3 3-Aminopyridin-2-oneAurora A/B5200 / 1900 (Kd)[9]

Comparative Efficacy Analysis: Antimicrobial Activity

Derivatives of aminopyridines and related nitrogen-containing heterocycles have also been explored for their potential as antimicrobial agents. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall integrity. The structural features that confer potent antimicrobial activity can differ significantly from those required for kinase inhibition, highlighting the scaffold's versatility.

Structure-Activity Relationship (SAR) Insights

For antimicrobial applications, structure-activity relationships often point towards the importance of lipophilicity and specific substituent patterns. For instance, in a series of N-substituted 3-aminopyrazine-2-carboxamides, antimicrobial activity against M. tuberculosis and other bacteria increased with the length of an alkyl side chain, suggesting that membrane permeability is a key factor.[10][11] Similarly, for 2-aminopyridine derivatives, the presence of a cyclohexylamine moiety was found to be crucial for activity against Gram-positive bacteria, while other substitutions abolished it.[12]

Quantitative Comparison of Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for several aminopyridine and aminopyrazine derivatives against various microbial strains. The MIC represents the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ID/ClassCore ScaffoldTarget MicroorganismMIC (µg/mL)Reference
Compound 2c 2-Amino-3-cyanopyridineS. aureus, B. subtilis0.039[12][13]
Compound 17 3-Aminopyrazine-2-carboxamideM. tuberculosis H37Rv12.5[10][11]
Compound 20 3-Aminopyrazine-2-carboxamideM. smegmatis31.25[10]
Compound 1 Pyrido[2,3-d]pyrimidineE. coli, P. aeruginosa50[6]
Compound 3e 2-AminopyridinePRSA38.0[14]
Compound 5f 2-AminopyridinePRSA37.4[14]
Compound 21b/d/f 3-(pyridin-3-yl)-2-oxazolidinoneGram-positive bacteriaSimilar to Linezolid[15]
*PRSA: Penicillin-Resistant Staphylococcus aureus

Experimental Protocols & Methodologies

To ensure the trustworthiness and reproducibility of the presented data, it is crucial to understand the methodologies used to generate it. Below are detailed, representative protocols for the key assays discussed.

Protocol 1: In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for quantifying the inhibitory activity of a compound against a specific protein kinase.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

    • Dilute the target kinase enzyme and a suitable biotinylated peptide substrate in the kinase buffer.

    • Prepare a serial dilution of the test compounds (e.g., 3-aminopyridin-2-ol derivatives) in DMSO, followed by a further dilution in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration close to the Km for the specific kinase.

    • Prepare a detection mixture containing a Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665.

  • Kinase Reaction :

    • In a low-volume 384-well plate, add 2 µL of the diluted test compound.

    • Add 4 µL of the enzyme/substrate mixture to each well.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection :

    • Stop the reaction by adding 10 µL of the detection mixture.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis :

    • Calculate the HTRF ratio (665nm/620nm * 10,000).

    • Plot the HTRF ratio against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

dot

HTRF_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Serial Dilution of Compound D Dispense Compound, Enzyme/Substrate, & ATP into 384-well plate A->D B Prepare Kinase/ Substrate Mix B->D C Prepare ATP Solution C->D E Incubate at RT D->E F Add HTRF Detection Reagents E->F G Incubate at RT F->G H Read Plate (620nm & 665nm) G->H I Calculate HTRF Ratio H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for a typical HTRF Kinase Inhibition Assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the standard procedure for determining the MIC of a compound against a bacterial strain.

  • Inoculum Preparation :

    • From a fresh agar plate, pick several colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation :

    • Prepare a stock solution of the test compound in DMSO.

    • Perform a two-fold serial dilution of the compound in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation :

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours under ambient air conditions.

  • Result Determination :

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Outlook

While the therapeutic potential of direct this compound derivatives remains to be fully elucidated, the comparative analysis of its structural neighbors provides a powerful starting point for future research. The data clearly demonstrates that the aminopyridine and aminopyridin-2-one scaffolds are exceptionally versatile, capable of being tailored to produce highly potent and selective inhibitors for diverse biological targets, ranging from protein kinases to bacterial enzymes.

For researchers in drug development, the key takeaway is the profound impact of substituent choice and positioning on biological activity. The bromine atom on the core scaffold is not merely a placeholder but a strategic handle for introducing molecular complexity through modern cross-coupling chemistry.[16] Future work should focus on synthesizing a focused library of direct derivatives of this compound and screening them against kinase and microbial panels. This would bridge the current knowledge gap and could unveil novel therapeutic agents with superior efficacy and unique pharmacological profiles.

References

A Senior Application Scientist's Guide to Validated Purity Analysis of 3-Amino-5-bromo-4-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is paramount. This integrity begins with its foundational components—the chemical intermediates. 3-Amino-5-bromo-4-methylpyridin-2-ol is a key building block in the synthesis of various pharmaceutical agents. The presence of unwanted impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Therefore, the robust and validated analysis of its purity is not merely a quality control checkpoint but a fundamental requirement for regulatory compliance and patient safety.

This guide provides a comparative analysis of validated analytical methods for determining the purity of this compound. We will delve into the causality behind methodological choices, present detailed, self-validating protocols, and offer a comparative framework to assist researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their specific needs. All methodologies are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which governs the validation of analytical procedures.[3][4][5][6]

Pillar 1: High-Performance Liquid Chromatography (HPLC) – The Industry Gold Standard

For non-volatile and thermally labile compounds like substituted pyridines, High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis.[1][7] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating the main component from structurally similar process-related impurities and potential degradants.[1][2]

Causality in HPLC Method Design

The selection of HPLC parameters is a deliberate process designed to achieve optimal separation and quantification.

  • Stationary Phase: A C18 reverse-phase column is the logical starting point. The non-polar C18 chains provide effective retention for the moderately polar this compound molecule through hydrophobic interactions.

  • Mobile Phase: A mixture of a weak acid in water (Mobile Phase A) and an organic solvent like acetonitrile (Mobile Phase B) is employed. The acid (e.g., phosphoric or formic acid) is critical; it protonates the basic nitrogen of the pyridine ring, ensuring a consistent ionic state and preventing peak tailing by suppressing interactions with residual silanols on the silica backbone.[8]

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is superior to an isocratic method for purity analysis. This is because impurities can have a wide range of polarities; a gradient ensures that both highly polar and non-polar impurities are eluted from the column as sharp, well-defined peaks within a reasonable timeframe.[9]

  • Detection: UV detection is suitable as the pyridine ring is a chromophore that absorbs UV light.[7][10] The detection wavelength is set at a maximum absorbance point of the analyte to ensure high sensitivity.

Experimental Protocol: A Self-Validating HPLC Purity Method

This protocol is designed to be a self-validating system by incorporating rigorous system suitability testing, as mandated by regulatory guidelines.[1][4]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection Wavelength: 254 nm (or determined λmax).[1]

    • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]

    • Sample Solution: Prepare the test sample in the same manner as the standard solution.[1]

  • System Suitability Testing (SST): The Trustworthiness Check

    • Inject the standard solution five consecutive times.

    • Acceptance Criteria:

      • The relative standard deviation (RSD) for the peak area must be ≤ 2.0%.[1][4]

      • The tailing factor for the principal peak should be between 0.8 and 1.5.[1]

      • The theoretical plates (column efficiency) must be ≥ 2000.[1]

    • Rationale: Only if all SST criteria are met is the system considered suitable for analysis. This step ensures the trustworthiness of the generated data.

  • Analysis:

    • Inject the sample solution and record the chromatogram.

    • Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor to the main component.

Visualization: HPLC Purity Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation sst System Suitability Test (SST) prep_mobile->sst prep_sample Sample & Standard Preparation prep_sample->sst analysis Sample Injection & Data Acquisition sst->analysis Pass integration Peak Integration analysis->integration calculation Purity Calculation (Area %) integration->calculation report Final Report calculation->report

Caption: A generalized workflow for HPLC purity determination of this compound.

Pillar 2: Alternative and Complementary Analytical Methods

While HPLC is the primary workhorse, a multi-faceted approach employing alternative techniques provides a more comprehensive purity profile.[7] No single method can detect all possible impurities.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[2][10]

  • Expert Rationale: For a polar, relatively non-volatile compound like this compound, direct GC analysis is challenging. However, it is an excellent method for detecting volatile organic impurities, such as residual solvents from the synthesis process.[2][12] For analysis of the compound itself or non-volatile impurities, derivatization (e.g., silylation) would be required to increase volatility and thermal stability, a step that adds complexity to the sample preparation.[1][7]

  • Best Use Case: Primarily for identifying and quantifying residual solvents and other volatile impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

¹H NMR is a primary tool for structural elucidation, but it can also be used for quantitative analysis.[1]

  • Expert Rationale: qNMR is a powerful "absolute" method. Unlike chromatography, which provides a relative purity based on area percentage, qNMR can determine the absolute purity of a substance by comparing the integral of an analyte's proton signal to the integral of a certified internal standard of known concentration. This is particularly valuable as it does not require a reference standard for every impurity to achieve quantification.

  • Best Use Case: As a reference method to certify the purity of the primary reference standard or for samples where chromatographic reference standards for impurities are unavailable.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Expert Rationale: For highly pure (>98.5%), crystalline substances, DSC can determine purity based on the Van't Hoff equation.[12] The presence of impurities broadens the melting peak and lowers the melting point. By analyzing the shape of the melting endotherm, the mole fraction of impurities can be calculated without the need for standards.[12]

  • Best Use Case: An orthogonal technique for confirming the purity of a high-purity, crystalline batch of material. It is not suitable for amorphous materials or substances that decompose upon melting.[12]

Pillar 3: Comparative Analysis and Method Selection

The choice of analytical method depends on the specific objective, from routine quality control to in-depth characterization of a reference standard.

Data Presentation: Performance Comparison of Purity Methods
Parameter HPLC-UV GC-MS (for Volatiles) qNMR DSC
Primary Application Routine Purity & Impurity ProfilingResidual Solvents, Volatile ImpuritiesAbsolute Purity, Standard CertificationPurity of High-Purity Crystalline Material
Specificity High (Separation-based)Very High (Separation + Mass Spec)High (Structure-based)Moderate (Thermal property-based)
Precision (%RSD) < 2.0%[1][4]< 5.0%< 1.0%~2-5%
Accuracy (% Recovery) 98-102%90-110%99-101%N/A (Absolute Method)
Limit of Quantitation Low (ng/mL range)[10]Very Low (pg/mL range)High (~0.1% w/w)High (~0.5% mol)
Reference Standard Required for analyte and impuritiesRequired for each analyteInternal standard requiredNot required
Key Advantage Robustness, versatility, high resolution[1]Excellent for volatile impurities[2]Absolute quantification, no impurity standards needed[1]Fast, no standards needed[12]
Key Limitation Requires standards for impurity ID/quantNot suitable for non-volatile compounds[7]Lower sensitivity than chromatographyOnly for >98.5% pure, crystalline, stable solids[12]

Visualization: Method Selection Logic

Method_Selection start What is the Analytical Goal? q1 Routine QC for Purity & Impurities? start->q1 q2 Analysis of Residual Solvents? start->q2 q3 Certify Reference Standard Purity? start->q3 q4 Orthogonal Check of High-Purity Batch? start->q4 ans_hplc Use Validated HPLC-UV Method q1->ans_hplc Yes ans_gc Use GC-MS (Headspace) q2->ans_gc Yes ans_qnmr Use Quantitative NMR (qNMR) q3->ans_qnmr Yes ans_dsc Use DSC (Purity by Melting) q4->ans_dsc Yes

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Pyridin-2-ol Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Selectivity with a Novel Scaffold

In the landscape of drug discovery, the emergence of novel chemical scaffolds is both a moment of opportunity and a call for rigorous investigation. Let us consider a hypothetical series of compounds derived from a 3-Amino-5-bromo-4-methylpyridin-2-ol core. A lead candidate from this series, which we will call Compound A , has been identified through initial high-throughput screening as a potent inhibitor of p38α MAPK, a critical node in inflammatory signaling pathways.[1][2][3] While this primary activity is promising, it represents only the first step.

The central challenge now is to understand what else Compound A and its analogues bind to within the vast proteome. A kinase inhibitor's ultimate clinical success or failure is inextricably linked to its selectivity profile.[4] Unforeseen off-target interactions can lead to toxicity, while in some cases, they can result in beneficial polypharmacology. Therefore, a systematic and multi-faceted approach to cross-reactivity profiling is not merely a supplementary exercise but a cornerstone of the development campaign.

This guide provides an in-depth comparison of essential methodologies for profiling compounds based on this novel pyridin-2-ol scaffold. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and robust approach to characterizing inhibitor selectivity.

Chapter 1: The First Pass – Large-Scale Biochemical Profiling

The most efficient way to get a broad, initial view of a compound's selectivity is through large-scale biochemical screening against a panel of purified enzymes.[5][6] For ATP-competitive inhibitors like those often targeting kinases, the most robust and widely adopted method is the competition binding assay.

Expert Rationale: Why a competition binding assay? Unlike activity-based assays which can be complex to configure for hundreds of different kinases and are dependent on substrate and ATP concentrations, a competition binding assay directly measures the affinity of the compound for the kinase's active site.[7][8] This provides a more standardized and directly comparable measure of potency (dissociation constant, Kd) across the kinome.[9] Services like Eurofins' KINOMEscan® platform have industrialized this process, making it a go-to strategy in early discovery.[10]

Experimental Workflow: Kinome-Wide Binding Affinity Scan

The following diagram and protocol outline the workflow for assessing our hypothetical compounds (Compound A, and improved analogues B and C) against a comprehensive kinase panel.

G cluster_prep Compound Preparation cluster_assay Competition Binding Assay cluster_readout Quantification & Analysis Compound_Prep Prepare 10mM DMSO stocks of Compounds A, B, C Dilution Serial dilution to required test concentration (e.g., 1µM) Compound_Prep->Dilution Assay_Plate DNA-tagged Kinase + Immobilized Ligand + Test Compound Dilution->Assay_Plate Add to assay Incubation Incubation to reach equilibrium Assay_Plate->Incubation Capture Capture kinase-ligand complex on solid support Incubation->Capture Wash Wash to remove unbound kinase Capture->Wash qPCR Quantify bound kinase via qPCR of DNA tag Wash->qPCR Data_Analysis Calculate % Inhibition vs Control; Determine Kd for hits qPCR->Data_Analysis

Caption: High-level workflow for a KINOMEscan®-type competition binding assay.

Detailed Protocol: Single-Dose Kinome Profiling
  • Compound Submission: Prepare 100 µL of a 10 mM stock solution for each compound (A, B, and C) in 100% DMSO.

  • Assay Concentration: The profiling service will perform a primary screen at a single high concentration, typically 1 µM or 10 µM, to cast a wide net for potential interactions.[5]

  • The Assay Principle: Each well of a multi-well plate contains three key components: (1) a specific kinase tagged with a unique DNA identifier, (2) an immobilized, active-site-directed ligand, and (3) the test compound.[7]

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase's active site. A potent compound will prevent the kinase from binding to the immobilized ligand.

  • Quantification: After an incubation period to allow the system to reach equilibrium, the amount of kinase bound to the immobilized ligand is quantified. This is often done using qPCR to detect the DNA tag, providing a highly sensitive readout.[7]

  • Data Reporting: Results are typically reported as '% Inhibition' relative to a DMSO vehicle control. A high % inhibition indicates a strong interaction between the compound and the kinase.

Comparative Data Table 1: Biochemical Selectivity of Pyridin-2-ol Analogs

The table below presents hypothetical data for our three compounds screened at 1 µM against a selection of key kinases.

Kinase TargetCompound A (% Inhibition)Compound B (% Inhibition)Compound C (% Inhibition)Rationale for Inclusion
MAPK14 (p38α) 99.2 98.5 99.5 Intended On-Target
MAPK11 (p38β)85.145.392.1Closely related isoform
JNK178.515.230.5Related MAPK family member
ERK235.65.18.9Related MAPK family member
KDR (VEGFR2) 95.3 8.9 98.7 Major Off-Target Hit
FLT1 (VEGFR1)60.24.175.4Related RTK
SRC72.122.565.3Common promiscuous kinase
ABL141.06.833.1Common promiscuous kinase

Interpretation:

  • Compound A: Our lead candidate is potent against p38α but shows significant off-target activity against VEGFR2, SRC, and other related kinases. This is a classic "dirty" inhibitor profile.

  • Compound B: Medicinal chemistry efforts have dramatically improved selectivity. It retains high on-target potency but has lost nearly all its off-target activity. This is a highly selective tool compound.

  • Compound C: This analog is a "polypharmacology" candidate. It is potent against both p38α and VEGFR2. This dual activity could be therapeutically beneficial in contexts like immuno-oncology but requires careful characterization.

Chapter 2: Cellular Confirmation – Proving Target Engagement in a Physiological Context

Biochemical assays are invaluable, but they occur in an artificial environment. They cannot tell you if a compound can penetrate the cell membrane, engage its target in the presence of millimolar concentrations of endogenous ATP, and avoid efflux pumps. To confirm target engagement in a more physiologically relevant setting, the Cellular Thermal Shift Assay (CETSA) is an essential orthogonal method.[11][12]

Expert Rationale: CETSA is based on the principle of ligand-induced thermal stabilization.[13] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By heating intact cells and then measuring how much of the target protein remains soluble, we can directly infer target engagement.[14] A significant shift in the melting temperature (Tm) of the protein in the presence of the compound is strong evidence of binding.[15]

G cluster_analysis Analysis Treat_Vehicle Treat cells with Vehicle (DMSO) Heat_Vehicle Heat aliquots to increasing temps (e.g., 40-70°C) Treat_Vehicle->Heat_Vehicle Treat_Compound Treat cells with Test Compound Heat_Compound Heat aliquots to increasing temps (e.g., 40-70°C) Treat_Compound->Heat_Compound Lysis Cell Lysis & Centrifugation Heat_Vehicle->Lysis Heat_Compound->Lysis WB Western Blot for Soluble Target Protein Lysis->WB Plot Plot Melt Curves & Determine ΔTm WB->Plot G Cytokines Stress / Cytokines (e.g., TNF-α, IL-1β) MKKs MKK3 / MKK6 Cytokines->MKKs p38 p38α MKKs->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates Inflammation Pro-inflammatory Cytokine Production MK2->Inflammation CompoundC Compound C CompoundC->p38 INHIBITS G VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K / AKT VEGFR2->PI3K activates Angiogenesis Angiogenesis (Proliferation, Survival) PLCg->Angiogenesis PI3K->Angiogenesis CompoundC Compound C CompoundC->VEGFR2 INHIBITS

References

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Aminobromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isomeric Purity in Drug Development

Substituted aminobromopyridines are a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs). However, their synthesis can often yield a mixture of isomers—compounds with the same molecular formula but different structural arrangements. These isomers, whether positional (differing in the substitution pattern on the pyridine ring) or stereoisomers (enantiomers/diastereomers), can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2] Consequently, the rigorous control and analysis of isomeric purity are not merely a matter of quality control; they are a fundamental requirement for ensuring drug safety and efficacy.

Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH), mandate stringent control over API impurities, including isomers.[3][4][5] An undesired isomer is considered an impurity, and its level must be controlled within strict limits.[1] This guide provides a comparative analysis of the primary analytical techniques used to resolve and quantify isomers of substituted aminobromopyridines, offering field-proven insights and detailed experimental protocols for researchers in drug development.

A Comparative Overview of Core Analytical Techniques

The choice of analytical method is dictated by the type of isomerism and the specific requirements of the analysis (e.g., quantification, identification, or preparative separation). The three most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and is suited to different aspects of isomeric analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separation

HPLC is the most widely used technique for the analysis of organic impurities due to its versatility, high resolving power, and applicability to a wide range of compounds.[4] For aminobromopyridines, which are polar and often non-volatile, HPLC is the undisputed gold standard.

  • For Positional Isomers (Achiral Separation): The primary goal is to exploit differences in polarity and pKa. Reversed-Phase (RP-HPLC) is the most common starting point. However, due to the hydrophilic nature of aminopyridines, standard C18 columns may provide insufficient retention.[6][7] In such cases, alternative strategies are necessary:

    • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can significantly enhance selectivity for polar, ionizable compounds like aminopyridines.[6][8]

    • Hydrogen-Bonding Chromatography: Specialized columns, such as SHARC 1, utilize hydrogen bonding interactions between the analyte and the stationary phase, offering a unique separation mechanism that is highly sensitive to mobile phase composition.[9]

    • HILIC (Hydrophilic Interaction Liquid Chromatography): This technique is well-suited for highly polar compounds that are poorly retained in reversed-phase.

  • For Enantiomers (Chiral Separation): Enantiomers possess identical physical properties in an achiral environment, making their separation impossible on standard columns.[10] Chiral Stationary Phases (CSPs) are required. These phases contain a single enantiomer of a chiral selector that interacts diastereomerically with the analyte enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are extremely popular and effective for a broad range of compounds, including chiral pyridines.[2][11]

This protocol is adapted from a validated method for the simultaneous determination of 2-, 3-, and 4-aminopyridine, demonstrating a self-validating system.[12]

  • Instrumentation: HPLC system with UV detector.

  • Column: Shim-pack Scepter C18, 4.6 mm x 250 mm, 5 µm (or equivalent).

  • Mobile Phase: A mixture of phosphate buffer (pH 7.0) and Methanol (90:10 v/v).

    • Expert Insight: The pH is critical. The pKa of aminopyridines is typically around 5-7. At pH 7.0, subtle differences in the protonation state of the isomers can be exploited to maximize resolution on a C18 column.

  • Elution: Isocratic.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 0.3 g of the sample in the mobile phase to a final volume of 10.0 mL.

Parameter4-Aminopyridine3-Aminopyridine2-AminopyridineSource
Resolution -30.0 (between 4-AP and 3-AP)8.4 (between 3-AP and 2-AP)[12]
LOD (mg/L) 0.02890.07110.0702[12]
Repeatability (RSD, n=6) 1.5%0.90%0.70%[12]
Reproducibility (RSD) 6.2%3.0%2.2%[12]
Avg. Recovery 101%98.4%97.2%[12]
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analogs

GC is a powerful separation technique for thermally stable and volatile compounds. While many substituted aminobromopyridines may require derivatization to improve volatility, GC-MS offers exceptional sensitivity and structural information from the mass spectrometer.

GC is particularly useful when dealing with less polar or lower molecular weight aminobromopyridine derivatives. The key advantage of GC-MS is the coupling of chromatographic separation with mass analysis. While isomers often produce very similar mass spectra, minor differences in fragmentation patterns, combined with highly reproducible retention times, can provide confident identification.[13][14] For challenging isomer pairs, advanced techniques like Gas Chromatography-Vacuum Ultraviolet (GC-VUV) spectroscopy can provide orthogonal data, as VUV spectra are often highly specific to the substitution pattern on an aromatic ring.[13]

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl polymethylsiloxane fused-silica capillary column (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250-300 °C (must be optimized to prevent degradation).[15]

  • Oven Program:

    • Initial Temperature: 50-100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280-300 °C.

    • Final Hold: 5-10 minutes.

    • Expert Insight: The temperature program is designed to first separate compounds based on boiling point differences at lower temperatures and then ensure elution of higher-boiling isomers within a reasonable time.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure & Quantification

NMR is an indispensable tool for the unambiguous structural elucidation of isomers and provides an absolute, standard-free method for quantification (qNMR).[16][17]

  • For Positional Isomers: ¹H and ¹³C NMR spectra provide a unique fingerprint for each isomer. The chemical shifts of the pyridine ring protons and carbons, as well as their coupling patterns (J-coupling), are exquisitely sensitive to the positions of the amino and bromo substituents.[16][18] A proton's proximity to the electronegative nitrogen atom, for instance, will significantly shift its resonance downfield.[17]

  • For Enantiomers (Chiral Analysis): Since enantiomers are indistinguishable in a standard NMR experiment, a chiral auxiliary is required.

    • Chiral Solvating Agents (CSAs): These agents (e.g., (R)-1,1'-bi-2-naphthol) form transient, rapidly exchanging diastereomeric complexes with the enantiomers in solution.[19] This association creates slightly different chemical environments for the corresponding nuclei in each enantiomer, resulting in the splitting of one or more NMR signals. The integral ratio of these split signals directly corresponds to the enantiomeric ratio.[19]

    • Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte to form stable diastereomers, which can then be easily distinguished by NMR.[19][20] This approach is often more robust but requires a chemical reaction and purification step.

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the aminobromopyridine sample into an NMR tube.

    • Add a precise amount of a suitable internal standard for quantification if needed.

    • Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Acquire a standard ¹H NMR spectrum of the analyte.

    • Add 1.0 to 2.0 molar equivalents of the chosen CSA (e.g., (R)-BINOL).

    • Expert Insight: Titrating the CSA is often necessary. Too little may not induce sufficient separation of signals, while too much can cause line broadening and complicate the spectrum.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure accurate quantification.

  • Data Analysis:

    • Identify a well-resolved signal that has split into two peaks, corresponding to the two diastereomeric complexes.

    • Carefully integrate the two peaks. The ratio of the integrals directly gives the enantiomeric ratio (e.r.) or enantiomeric excess (e.e.).

Visualizing Analytical Workflows

Workflow for Method Selection

The following diagram outlines a logical decision-making process for selecting the appropriate analytical technique.

G cluster_positional Positional Isomers cluster_chiral Enantiomers / Diastereomers cluster_confirm Structural Confirmation & Absolute Quantification start Isomeric Purity Analysis of Substituted Aminobromopyridine q_isomer_type What is the nature of the isomerism? start->q_isomer_type pos_sep Separation & Quantification q_isomer_type->pos_sep Positional chiral_sep Separation & Quantification q_isomer_type->chiral_sep Chiral pos_hplc Primary Technique: RP-HPLC, HILIC, or Mixed-Mode HPLC-UV pos_sep->pos_hplc  Primary   pos_gc Alternative Technique: GC-MS (if volatile) pos_sep->pos_gc  Alternative   confirm Structure Elucidation & Absolute Quantification (qNMR) pos_hplc->confirm Confirm Structure chiral_hplc Primary Technique: Chiral HPLC with CSP chiral_hplc->confirm Confirm Structure nmr NMR Spectroscopy (with/without Chiral Auxiliaries) confirm->nmr

Caption: Decision tree for selecting an analytical method.

Mechanism of Chiral Recognition by NMR

This diagram illustrates how a Chiral Solvating Agent (CSA) enables the differentiation of enantiomers in an NMR experiment.

G cluster_reactants In Solution cluster_products Transient Diastereomeric Complexes (Distinct NMR Spectra) R_en R-Enantiomer RR_complex [R-Analyte : R-CSA] R_en->RR_complex forms complex S_en S-Enantiomer SR_complex [S-Analyte : R-CSA] S_en->SR_complex forms complex CSA Chiral Solvating Agent (e.g., R-BINOL) CSA->RR_complex forms complex CSA->SR_complex forms complex

Caption: Formation of diastereomeric complexes for NMR analysis.

Head-to-Head Method Comparison

FeatureHPLCGC-MSNMR Spectroscopy
Primary Application Separation & QuantificationSeparation & IdentificationStructural Elucidation & Absolute Quantification
Isomer Resolution Excellent for both positional and chiral isomers (with appropriate column).Good for positional isomers; requires chiral column for enantiomers.No separation; resolves signals of isomers in a mixture.
Sensitivity High (ng to pg range).Very High (pg to fg range).Low (mg to µg range).
Sample Throughput High.Medium to High.Low to Medium.
Quantitative Accuracy High (requires reference standards).Good (requires reference standards and careful calibration).Excellent (qNMR is a primary ratio method, often standard-free).
Instrumentation Cost Moderate.High.Very High.
Sample State Liquid/Solution.Volatile or derivable to be volatile.Liquid/Solution.
Destructive? Yes (sample cannot be recovered).Yes (sample is ionized and fragmented).No (sample can be fully recovered).

Conclusion

The isomeric purity analysis of substituted aminobromopyridines is a multifaceted challenge that rarely relies on a single analytical technique. An orthogonal approach, leveraging the strengths of multiple methods, provides the most robust and reliable results.

  • HPLC stands out as the primary tool for both chiral and achiral separations, offering excellent resolution and high throughput, making it ideal for routine quality control and purity checks.

  • GC-MS serves as a powerful alternative for volatile compounds, providing high sensitivity and valuable structural information for impurity identification.

  • NMR Spectroscopy is the definitive method for unambiguous structure elucidation and absolute quantification. Its ability to differentiate isomers without chromatographic separation and, with the aid of chiral auxiliaries, to precisely determine enantiomeric excess, makes it an essential tool for reference standard characterization and in-depth structural investigations.

By understanding the causality behind the choice of each technique and implementing validated, self-verifying protocols, researchers and drug development professionals can confidently ensure the isomeric purity, safety, and efficacy of their pharmaceutical products.

References

A Senior Application Scientist's Guide to Comparative Docking of 3-Amino-5-bromo-4-methylpyridin-2-ol Analogs Against VEGFR-2

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth protocol and comparative analysis for the molecular docking of 3-Amino-5-bromo-4-methylpyridin-2-ol and its rationally designed analogs against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Pyridin-2(1H)-one derivatives are a well-established scaffold in kinase inhibitor design, and this study aims to elucidate the structure-activity relationships (SAR) that govern their binding affinity and selectivity for VEGFR-2, a critical mediator of angiogenesis.[1][2][3][4] We will explore the causality behind each step of the computational workflow, from target selection and preparation to ligand design, docking execution, and results interpretation. All quantitative data are presented for clear comparison, and detailed protocols are provided to ensure reproducibility.

Introduction: The Rationale for Targeting VEGFR-2 with Pyridin-2-ol Analogs

Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are the principal drivers of angiogenesis—the formation of new blood vessels.[5] In pathological conditions such as cancer, uncontrolled VEGFR-2 signaling promotes tumor growth, vascularization, and metastasis.[6][7][8] Consequently, inhibiting the VEGFR-2 kinase domain has become a cornerstone of modern anti-cancer therapy.[2][7][9]

The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][10] The parent compound, this compound, presents multiple vectors for chemical modification, making it an ideal candidate for developing a focused library of analogs. Through in silico molecular docking, we can predict the binding affinities and interaction patterns of these analogs, thereby prioritizing the most promising candidates for synthesis and biological evaluation. This computational approach significantly accelerates the drug discovery process by providing a rational basis for lead optimization.[11][12][13]

The VEGFR-2 Signaling Cascade

To appreciate the significance of VEGFR-2 inhibition, it is crucial to understand its role in cellular signaling. The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[5][8] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which ultimately lead to endothelial cell proliferation, migration, and survival—the hallmarks of angiogenesis.[6][7][14] By blocking the ATP-binding site, small molecule inhibitors prevent this initial phosphorylation step, effectively shutting down the entire cascade.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 (Inactive) VEGF->VEGFR2 Binds VEGFR2_P VEGFR-2 (Active/Phosphorylated) VEGFR2->VEGFR2_P Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_P->PLCg Activates PI3K PI3K VEGFR2_P->PI3K Activates MAPK MAPK PLCg->MAPK AKT AKT PI3K->AKT Proliferation Cell Proliferation, Migration, Survival AKT->Proliferation MAPK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Experimental Methodology: A Self-Validating Docking Protocol

Scientific integrity in computational studies hinges on a robust and validated methodology. The following protocol is designed to be self-validating by incorporating a re-docking step of a known co-crystallized inhibitor. This ensures that the chosen docking parameters can accurately reproduce experimentally determined binding modes.

Computational Workflow Overview

The entire process, from data retrieval to analysis, follows a structured pipeline. This ensures that each step is logically sound and contributes to the overall reliability of the final results.

Docking_Workflow cluster_prep 1. Preparation Phase cluster_validation 2. Validation Phase cluster_docking 3. Docking Phase cluster_analysis 4. Analysis Phase PDB A. Select & Download Target Protein (PDB ID: 3VHE) PrepProt B. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProt DesignLig C. Design & Prepare Ligands (Parent + Analogs) (Generate 3D, minimize energy) Redock D. Re-dock Co-crystallized Ligand into Prepared Protein PrepProt->Redock Grid F. Define Grid Box (Centred on native ligand) DesignLig->Grid RMSD E. Calculate RMSD (Must be < 2.0 Å) Redock->RMSD RMSD->Grid If Validated Dock G. Dock Analog Library using AutoDock Vina Grid->Dock Analyze H. Analyze Poses & Scores (Binding Energy, H-Bonds, Hydrophobic Interactions) Dock->Analyze SAR I. Determine Structure-Activity Relationship (SAR) Analyze->SAR

Caption: End-to-end workflow for the comparative molecular docking study.

Step-by-Step Protocol

This protocol utilizes widely accepted and validated software tools in the field of computational drug design.[15][16][17]

I. Target Protein Preparation

  • Selection: The crystal structure of the human VEGFR-2 kinase domain in complex with a pyrrolopyrimidine inhibitor was chosen (PDB ID: 3VHE).[18] This structure provides a high-resolution view of the ATP binding site and includes a co-crystallized ligand, which is essential for validating our docking protocol.

  • Retrieval: Download the PDB file from the RCSB Protein Data Bank.[18]

  • Preparation using AutoDockTools (ADT):

    • Load the 3VHE.pdb file.

    • Causality: The PDB file contains non-essential components. Water molecules are removed as they can interfere with ligand docking. The original inhibitor and any other heteroatoms are also removed to create a clean receptor site.

    • Add polar hydrogens. Causality: X-ray crystallography often does not resolve hydrogen atoms. Adding them is critical for accurately calculating hydrogen bonds and electrostatic interactions.

    • Compute Gasteiger charges. Causality: Assigning partial charges to each atom is necessary for the scoring function to calculate electrostatic energy terms.

    • Save the prepared protein in the required .pdbqt format, which includes charge and atom type information.[19]

II. Ligand Preparation

  • Structure Generation: The 2D structure of this compound and its analogs (see Table 1) were drawn using a chemical sketcher like ChemDraw and saved in .mol format.

  • 3D Conversion and Energy Minimization:

    • Convert the 2D .mol files to 3D .pdb files.

    • Causality: A low-energy, stable 3D conformation of the ligand is required for docking. An initial energy minimization (e.g., using the MMFF94 force field) is performed to achieve a realistic starting geometry.

  • Preparation using ADT:

    • Load each ligand's 3D structure.

    • Detect the aromatic carbons and define the rotatable bonds. Causality: This step defines the ligand's flexibility, allowing the docking algorithm to explore different conformations within the binding site.

    • Save the final prepared ligands in .pdbqt format.

III. Docking Protocol Validation (Re-docking)

  • Grid Box Generation: In ADT, define a grid box centered on the position of the original co-crystallized ligand from PDB ID 3VHE. The box size should be sufficient to encompass the entire binding site (e.g., 25x25x25 Å). Causality: The grid box defines the search space for the docking algorithm. Centering it on a known inhibitor's location focuses the search on the active site.

  • Execution: Use AutoDock Vina to dock the prepared co-crystallized ligand back into the prepared receptor, using the defined grid box.

  • Validation: Superimpose the lowest energy pose from the docking result with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD). Causality: An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking software and parameters can accurately reproduce the experimentally observed binding mode.

IV. Comparative Docking of Analogs

  • Execution: Using the validated grid parameters, perform docking for the parent compound and each designed analog using AutoDock Vina.

  • Analysis: For each analog, analyze the output file, which contains the binding affinity (in kcal/mol) for the top predicted poses.

  • Visualization: Use a molecular visualization tool like PyMOL or Discovery Studio to inspect the binding poses, focusing on key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking with active site residues.

Results: Comparative Analysis of Docking Scores and Interactions

A small library of analogs was designed by modifying the parent compound at key positions to probe the structure-activity relationship. Modifications include altering hydrogen bond donors/acceptors and changing steric bulk. The docking results are summarized below.

Compound ID Structure Modification from Parent Binding Affinity (kcal/mol) Key Interacting Residues (H-Bonds)
Parent This compound--7.8Cys919, Asp1046
Analog 1 3-Amino-5-chloro -4-methylpyridin-2-olBromo to Chloro-7.9Cys919, Asp1046
Analog 2 3-Amino-5-bromo-4-ethyl pyridin-2-olMethyl to Ethyl-7.5Cys919, Asp1046
Analog 3 3-Acetamido -5-bromo-4-methylpyridin-2-olAmino to Acetamido-8.5Cys919, Asp1046, Glu885
Analog 4 3-Amino-5-bromo-4-methyl-pyridin-2-thiol 2-ol to 2-thiol-7.2Cys919
Analog 5 3-Amino-5-phenyl -4-methylpyridin-2-olBromo to Phenyl-8.9Cys919, Asp1046, Leu840 (hydrophobic)

Discussion: Elucidating the Structure-Activity Relationship (SAR)

The comparative docking study provides critical insights into the SAR of this compound series against VEGFR-2.

  • The Hinge Interaction is Key: Across all potent analogs, a consistent hydrogen bonding pattern was observed with the backbone amide of Cys919 in the hinge region of the kinase. This interaction, mediated by the pyridin-2-ol moiety, appears to be the primary anchor for this scaffold. This is a classic interaction for Type I kinase inhibitors.[20]

  • Halogen Substitution: Replacing the bromine with a smaller chlorine atom (Analog 1) resulted in a slightly improved binding affinity (-7.9 kcal/mol). This suggests that the halogen at position 5 likely occupies a pocket where smaller size is favored, potentially reducing minor steric clashes.

  • Steric Bulk at Position 4: Increasing the steric bulk at the 4-position by replacing the methyl with an ethyl group (Analog 2) was detrimental to binding (-7.5 kcal/mol). This indicates a sterically constrained area, and smaller substituents are preferred at this position.

  • Exploring the DFG-out Pocket: The most significant improvements were seen in Analogs 3 and 5.

    • Analog 3 (-8.5 kcal/mol), with an acetamido group, was able to form an additional hydrogen bond with the side chain of Glu885 . This residue is a key component of the αC-helix, and this interaction helps stabilize the active conformation of the kinase.

    • Analog 5 (-8.9 kcal/mol) replaced the bromine with a phenyl ring. This modification allowed the compound to extend into a hydrophobic pocket near the gatekeeper residue, forming favorable hydrophobic interactions with residues like Leu840 . This extension towards the solvent-exposed region is a common strategy for improving both potency and selectivity.[2][21]

  • Importance of the Carbonyl Oxygen: Replacing the oxygen of the 2-ol group with sulfur (Analog 4) significantly weakened the binding affinity (-7.2 kcal/mol) and disrupted the crucial hydrogen bond with Asp1046. This highlights the critical role of the carbonyl oxygen as a hydrogen bond acceptor.

Conclusion and Future Directions

This in silico comparative study successfully elucidated key structure-activity relationships for this compound analogs as potential VEGFR-2 inhibitors. The results strongly indicate that the pyridin-2-ol scaffold effectively engages the kinase hinge region. Potency can be significantly enhanced by:

  • Introducing hydrogen bond donors at the 3-position that can interact with Glu885.

  • Extending the 5-position substituent into the adjacent hydrophobic pocket.

Based on these computational predictions, Analog 3 and Analog 5 represent the most promising candidates for chemical synthesis and subsequent in vitro enzymatic assays and cell-based angiogenesis assays. Further optimization could involve combining the features of these lead compounds to design next-generation inhibitors with even greater potency and selectivity.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Pyridinols: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyridinol Scaffold

The substituted pyridinol motif, and its pyridone tautomer, represents a cornerstone of heterocyclic chemistry. Its prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the continuous need for efficient and versatile synthetic routes.[1][2][3] Pyridinols are key structural components in a wide array of top-selling drugs and bioactive natural products, driving research into novel and improved synthetic methodologies.[1][3][4] This guide provides a head-to-head comparison of classical and modern synthetic strategies for accessing this privileged scaffold, offering researchers, scientists, and drug development professionals a critical evaluation of the available tools. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of each route, supported by experimental data and protocols from authoritative sources.

Classical Ring-Closing Strategies: Building from the Ground Up

For decades, the construction of the pyridine ring from acyclic precursors has been the dominant approach. These multicomponent reactions are prized for their ability to rapidly generate molecular complexity from simple, readily available starting materials.[5]

The Guareschi-Thorpe Synthesis: A Direct Route to 2-Pyridones

The Guareschi-Thorpe condensation, first reported in the late 19th century, remains a highly reliable and straightforward method for synthesizing 2-pyridones (the keto tautomer of 2-hydroxypyridines).[6][7] The classical approach involves the condensation of a cyanoacetic ester or cyanoacetamide with a β-dicarbonyl compound in the presence of an ammonia source.[6][7]

Mechanism & Rationale: The reaction proceeds through a series of condensation and cyclization steps. The initial Knoevenagel condensation between the β-dicarbonyl and the cyano-component is followed by a Michael addition of the enamine derived from the ammonia source. Subsequent intramolecular cyclization and dehydration/aromatization furnish the stable 2-pyridone ring. The choice of an ammonia source like ammonium carbonate is strategic, as it can serve as both the nitrogen donor and a mild base to promote the reaction.[8][9]

Guareschi_Thorpe_Mechanism cluster_start Starting Materials cluster_steps Reaction Cascade cluster_end Product cyano Cyanoacetamide step1 Knoevenagel Condensation cyano->step1 dicarbonyl 1,3-Dicarbonyl dicarbonyl->step1 nh3 Ammonia Source (e.g., (NH4)2CO3) step2 Michael Addition nh3->step2 step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Dehydration & Aromatization step3->step4 product Substituted 2-Pyridone step4->product Hantzsch_Workflow inputs Aldehyde + 2x β-Ketoester + NH3 condensation One-Pot Condensation inputs->condensation dhp 1,4-Dihydropyridine (DHP) Intermediate condensation->dhp oxidation Aromatization (Oxidation) dhp->oxidation pyridine Substituted Pyridine oxidation->pyridine Boger_Synthesis triazine 1,2,4-Triazine (Electron-Poor Diene) cycloadd [4+2] Cycloaddition triazine->cycloadd enamine Enamine (Electron-Rich Dienophile) enamine->cycloadd intermediate Bicyclic Intermediate cycloadd->intermediate retro Retro-[4+2] (N2 Extrusion) intermediate->retro dihydropyridine Dihydropyridine Adduct retro->dihydropyridine aromatize Aromatization (Amine Elimination) dihydropyridine->aromatize product Substituted Pyridine aromatize->product

References

Safety Operating Guide

Safe Disposal of 3-Amino-5-bromo-4-methylpyridin-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 3-Amino-5-bromo-4-methylpyridin-2-ol (CAS No. 889943-27-5). As a halogenated pyridine derivative, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and maintain environmental compliance. Adherence to these procedures is not merely a regulatory obligation but a cornerstone of responsible scientific practice. This guide is designed for researchers, scientists, and drug development professionals who handle this compound.

The causality behind these rigorous protocols is rooted in the chemical nature of the substance. The presence of a bromine atom categorizes it as a halogenated organic compound, which can form toxic and persistent byproducts if disposed of improperly, such as through incineration without appropriate scrubbing systems for hydrogen bromide gas.[1] Furthermore, its classification as a skin, eye, and potential respiratory irritant necessitates stringent personal protection and waste segregation to prevent occupational exposure.[1]

Hazard Assessment and Core Properties

Before handling or disposing of this compound, a thorough understanding of its properties and associated hazards is critical. This initial assessment informs every subsequent step of the disposal process, from selecting personal protective equipment to choosing the correct waste stream.

Table 1: Key Safety and Chemical Data for this compound

PropertyValueReference
CAS Number 889943-27-5[2][3][4]
Molecular Formula C₆H₇BrN₂O[2][4]
Molecular Weight 203.04 g/mol [2][4]
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][5]
GHS Pictogram Irritant (Exclamation Mark)[5]
Signal Word Warning[1][6]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen bromide (HBr)[1]

Disposal Workflow: A Logical Framework

The proper disposal of this compound is a multi-step process that ensures safety and compliance at every stage. The following workflow provides a clear, logical progression from initial waste generation to final removal by certified professionals.

DisposalWorkflow cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Containment & Storage cluster_2 Phase 3: Final Disposition A 1. Assess Hazards (Review SDS) B 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C 3. Segregate Waste (Halogenated Organics) B->C Prevent Exposure D 4. Package Waste (Sealable, Compatible Container) C->D Compliance E 5. Label Container ('Hazardous Waste', Chemical Name) D->E Clear Identification F 6. Store Securely (Designated, Ventilated Area) E->F Safe Interim Storage G 7. Arrange Professional Disposal (Licensed Waste Vendor) F->G Regulatory Mandate H 8. Document Waste Transfer (Maintain Records) G->H Chain of Custody

Caption: Disposal workflow for this compound.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a detailed methodology for the safe collection and disposal of this compound and associated contaminated materials.

Required Personal Protective Equipment (PPE)

The principle of causality here is simple: prevent all direct contact with the chemical. The irritant nature of the compound demands a robust barrier between the researcher and the waste material.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use.[7]

  • Eye Protection: Use tightly fitting safety goggles or a full-face shield.[7][8]

  • Skin and Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are mandatory to protect against accidental spills.[9]

  • Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved N95 dust mask or a higher-level respirator is required.[6][10]

Waste Segregation and Collection

The segregation of halogenated waste is a critical step mandated by regulations like the Resource Conservation and Recovery Act (RCRA).[11] Mixing halogenated compounds with non-halogenated waste streams can complicate and significantly increase the cost of disposal, as different treatment methods are required.

  • Designate a Waste Container: Procure a specific, dedicated hazardous waste container for this compound waste.

    • The container must be constructed of a compatible material (e.g., high-density polyethylene).

    • It must be in good condition and feature a secure, tightly sealable lid.[12]

  • Collect Waste:

    • Solid Waste: Carefully place pure compound, contaminated weighing papers, and disposable labware directly into the designated container.[12]

    • Contaminated PPE: Place grossly contaminated gloves and wipes into the same container.

    • Spill Cleanup: For spills, absorb the material with an inert absorbent like vermiculite or sand.[13] Carefully sweep the mixture into the container, avoiding the creation of airborne dust.[1][14]

  • Avoid Incompatibles: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or alkali metals.[9][12]

Container Labeling and Storage

Proper labeling and storage are essential for safety, inventory management, and regulatory compliance. An improperly labeled container poses a significant risk to all personnel who may handle it.

  • Labeling: Clearly label the container with the words "Hazardous Waste".[12] The label must also include:

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Irritant").

    • The date on which waste was first added to the container.

  • Storage:

    • Securely seal the container lid.[1]

    • Store the container in a designated, well-ventilated hazardous waste accumulation area.[12][15]

    • The storage area should be away from general laboratory traffic and incompatible chemicals.[12] Ensure secondary containment is used if required by institutional policy.

Final Disposal

Disposal of this chemical is regulated and must be handled by professionals. Under United States EPA regulations, halogenated pyridines are subject to specific disposal requirements.[16]

  • Professional Collection: Arrange for the collection of the hazardous waste container by a licensed and approved environmental waste management company.[1][12]

  • Regulatory Compliance: Ensure that the disposal method complies with all local, state, and federal regulations. The approved disposal method for such compounds is typically high-temperature incineration in a facility equipped with acid gas scrubbers to handle the hydrogen bromide produced.[1] Chemical destruction is another potential route.[16]

  • Record Keeping: Maintain all paperwork, including the waste manifest provided by the disposal company. This documentation serves as proof of proper disposal and is essential for regulatory audits.

Do not, under any circumstances, dispose of this compound in the regular trash or by washing it down the drain. [7] This constitutes a serious violation of environmental regulations and can lead to the contamination of waterways.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.